molecular formula C7H8N4 B1461752 N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine CAS No. 98858-10-7

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Cat. No.: B1461752
CAS No.: 98858-10-7
M. Wt: 148.17 g/mol
InChI Key: HYPBCFYXQPRGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1H-imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-8-7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPBCFYXQPRGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry, largely due to its structural resemblance to endogenous purines, suggesting a high potential for interaction with a variety of biological targets.[1][2] This guide provides a comprehensive overview of the synthetic strategies for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale behind key synthetic transformations, present a detailed, field-proven experimental protocol, and offer insights into potential challenges and optimization strategies. The methodologies discussed are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a privileged scaffold in drug discovery, recognized as a bioisostere of purines.[1][2] This structural mimicry allows molecules containing this moiety to interact with enzymes and receptors that recognize purine-based ligands, such as kinases, polymerases, and G-protein coupled receptors. Consequently, derivatives of imidazo[4,5-c]pyridine have been investigated for a wide array of therapeutic applications, including their potential as anticancer and antiviral agents.[3] The targeted N-methylation and amination at specific positions of the heterocyclic core, as in this compound, are critical for modulating the compound's physicochemical properties and tailoring its biological activity.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The primary considerations for an efficient synthesis include the availability of starting materials, regioselectivity of key reactions, and overall yield. Two principal retrosynthetic approaches are outlined below.

2.1. Strategy A: Late-Stage Amination and Methylation

This approach focuses on the initial construction of the imidazo[4,5-c]pyridine core, followed by the sequential introduction of the 4-amino and N-methyl groups. This strategy offers flexibility in diversifying the substituents at these positions at a later stage.

digraph "retrosynthesis_A" { graph [rankdir="RL", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

target [label="this compound"]; step1 [label="N-Methylation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate1 [label="1H-Imidazo[4,5-c]pyridin-4-amine"]; step2 [label="Amination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate2 [label="4-Chloro-1H-imidazo[4,5-c]pyridine"]; step3 [label="Cyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; precursor [label="Substituted Pyridine"];

target -> step1 [arrowhead=none]; step1 -> intermediate1; intermediate1 -> step2 [arrowhead=none]; step2 -> intermediate2; intermediate2 -> step3 [arrowhead=none]; step3 -> precursor; }

Figure 1: Retrosynthetic analysis of Strategy A.

2.2. Strategy B: Pre-functionalized Pyridine Cyclization

In this alternative strategy, the key nitrogen-containing substituents are installed on the pyridine ring prior to the cyclization step that forms the imidazole ring. This approach can offer better control over regiochemistry, particularly if the precursors are readily available.

digraph "retrosynthesis_B" { graph [rankdir="RL", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

target [label="this compound"]; step1 [label="Cyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; precursor [label="N-Methylated Diaminopyridine Derivative"];

target -> step1 [arrowhead=none]; step1 -> precursor; }

Figure 2: Retrosynthetic analysis of Strategy B.
Synthetic StrategyAdvantagesDisadvantages
Strategy A - High flexibility for late-stage diversification.- Potentially more convergent.- Regioselectivity of N-methylation can be challenging.- May require harsh conditions for amination.
Strategy B - Excellent control of regiochemistry.- Potentially shorter route.- Synthesis of the pre-functionalized pyridine precursor can be complex.- Less flexible for analog synthesis.

After careful consideration of the available literature and the principles of synthetic efficiency, this guide will focus on a detailed protocol following a modified Strategy B, which offers a more controlled and reliable pathway to the target molecule.

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from commercially available 4-aminopyridine.

digraph "synthesis_workflow" { graph [rankdir="TB"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

start [label="4-Aminopyridine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Nitration"]; intermediate1 [label="4-Amino-3-nitropyridine"]; step2 [label="Reduction"]; intermediate2 [label="Pyridine-3,4-diamine"]; step3 [label="Cyclization"]; intermediate3 [label="1H-Imidazo[4,5-c]pyridine"]; step4 [label="Chlorination"]; intermediate4 [label="4-Chloro-1H-imidazo[4,5-c]pyridine"]; step5 [label="Methylation"]; intermediate5 [label="4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine"]; step6 [label="Amination"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> intermediate4; intermediate4 -> step5; step5 -> intermediate5; intermediate5 -> step6; step6 -> product; }

Figure 3: Proposed synthetic workflow.

Step 1: Synthesis of 4-Amino-3-nitropyridine

  • Rationale: The introduction of a nitro group at the 3-position of 4-aminopyridine is the initial activating step. The amino group directs the nitration to the adjacent position.

  • Protocol:

    • In a flask cooled in an ice-water bath, cautiously add 4-aminopyridine (1 equivalent) to concentrated sulfuric acid.

    • Slowly add fuming nitric acid (1.05 equivalents) while maintaining the internal temperature below 10 °C.[4]

    • After the addition is complete, allow the mixture to stir at room temperature for 5 hours, followed by heating at 90 °C for 3 hours.[4]

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with aqueous ammonia until a yellow precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield 4-amino-3-nitropyridine.

Step 2: Synthesis of Pyridine-3,4-diamine

  • Rationale: The nitro group is reduced to an amino group to provide the necessary vicinal diamine functionality for the subsequent imidazole ring formation.

  • Protocol:

    • Suspend 4-amino-3-nitropyridine (1 equivalent) in a mixture of methanol and tetrahydrofuran.

    • Add 10% palladium on carbon (5-10 mol%) as a catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.[5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain pyridine-3,4-diamine.

Step 3: Synthesis of 1H-Imidazo[4,5-c]pyridine

  • Rationale: Cyclization of the vicinal diamine with a one-carbon source, such as formic acid, forms the imidazole ring.

  • Protocol:

    • Reflux a solution of pyridine-3,4-diamine (1 equivalent) in 90% formic acid for 4 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess formic acid.

    • Basify the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1H-imidazo[4,5-c]pyridine.

Step 4: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

  • Rationale: The 4-position is activated for nucleophilic substitution by conversion to a chloro group.

  • Protocol:

    • Heat a mixture of 1H-imidazo[4,5-c]pyridine (1 equivalent) in phosphorus oxychloride (POCl₃) at reflux for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a strong base (e.g., sodium hydroxide or potassium carbonate) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-1H-imidazo[4,5-c]pyridine.

Step 5: Synthesis of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

  • Rationale: N-methylation of the imidazole ring is achieved. Regioselectivity can be an issue, but methylation at the N1 position is often favored.

  • Protocol:

    • To a solution of 4-chloro-1H-imidazo[4,5-c]pyridine (1 equivalent) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 equivalents).

    • Add methyl iodide (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine.

Step 6: Synthesis of this compound

  • Rationale: The final step involves a nucleophilic aromatic substitution of the 4-chloro group with methylamine.

  • Protocol:

    • In a sealed tube, dissolve 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (1 equivalent) in a solution of methylamine in ethanol or THF.

    • Heat the mixture at 80-100 °C for 12-24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the final product, this compound.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. Each step should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete conversion of the starting material before proceeding to the next step. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and monitoring. The presented protocol, based on a comprehensive review of the scientific literature, provides a robust and reliable pathway to this valuable heterocyclic compound. By understanding the rationale behind each synthetic transformation, researchers can troubleshoot potential issues and adapt the methodology for the synthesis of related analogs, thereby accelerating the drug discovery and development process.

References

  • Temple, C., Jr., & Montgomery, J. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Mantu, D., Luca, M. C., & Bencze, L. C. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(12), 2292. [Link]

  • Dubina, T. F., Kosarevych, A. V., Kucher, O. V., Sosunovych, B. S., Smolii, O. B., Vashchenko, B. V., & Grygorenko, O. O. (2021). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 57(5), 484-495. [Link]

  • Kołaczek, A., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(11), 609-617. [Link]

  • Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine (Imiquimod)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine, widely known as Imiquimod, is a potent synthetic immune response modifier belonging to the imidazoquinoline family.[1] Initially developed as a nucleoside analog, its true mechanism of action was discovered to be independent of antiviral activity, instead functioning as a powerful agonist for Toll-like receptor 7 (TLR7).[2] This interaction triggers a cascade of innate and adaptive immune responses, leading to the production of a robust pro-inflammatory cytokine milieu.[3][4] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning Imiquimod's therapeutic effects, validated experimental protocols for its study, and an overview of its clinical applications in treating viral infections and skin cancers.[1][3]

The Primary Molecular Target: Toll-Like Receptor 7 (TLR7)

The cornerstone of Imiquimod's mechanism of action is its function as a specific agonist for Toll-like receptor 7 (TLR7).[2][5] TLR7 is an endosomal pattern recognition receptor (PRR) that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[2][6]

Imiquimod, as a guanosine analog, mimics viral ssRNA, binding to and activating TLR7 within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs).[2][7] This activation is highly specific to TLR7, with Imiquimod showing little to no activity on the closely related TLR8 at therapeutic concentrations.[2] The activation of TLR7 initiates a MyD88-dependent signaling pathway, a central adaptor protein for most TLRs, which is essential for the downstream inflammatory response.[8][9]

The TLR7 Signaling Cascade: A Dual-Pronged Immune Activation

Upon Imiquimod binding, TLR7 undergoes a conformational change, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.[7][8] This event triggers a signaling cascade that bifurcates into two major pathways, leading to the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).

2.1 The NF-κB Pathway and Pro-inflammatory Cytokine Production

The MyD88-dependent pathway rapidly activates a series of kinases, which ultimately leads to the activation of the transcription factor NF-κB.[2][8] Activated NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory cytokines.[10] These include:

  • Tumor Necrosis Factor-alpha (TNF-α): A key mediator of inflammation and apoptosis.[11][12]

  • Interleukin-1 (IL-1) and Interleukin-6 (IL-6): Potent pyrogens and inducers of the acute phase response.[11][12]

  • Interleukin-8 (IL-8): A chemokine that attracts neutrophils to the site of inflammation.[12]

2.2 The IRF7 Pathway and Type I Interferon Production

In plasmacytoid dendritic cells (pDCs), TLR7 activation strongly stimulates the IRF7 pathway.[7] This leads to the robust production and secretion of Type I interferons, most notably Interferon-alpha (IFN-α).[2][11] IFN-α is a pleiotropic cytokine with powerful antiviral, antiproliferative, and immunomodulatory properties.[12]

The signaling pathways are depicted in the following diagram:

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Imiquimod Imiquimod TLR7 TLR7 Imiquimod->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK_complex IRAK Complex MyD88->IRAK_complex TRAF6 TRAF6 IRAK_complex->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates pIRF7 p-IRF7 IRF7->pIRF7 Phosphorylated pIRF7_nuc p-IRF7 pIRF7->pIRF7_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription IFNs Type I Interferons (IFN-α) pIRF7_nuc->IFNs Induces Transcription

Imiquimod-induced TLR7 signaling cascade.

Cellular and Immunological Consequences

The cytokine storm induced by Imiquimod orchestrates a powerful local immune response.[5] This leads to the activation and maturation of various immune cells, bridging the innate and adaptive immune systems.[3][4]

  • Dendritic Cell (DC) Maturation: Imiquimod promotes the maturation of dendritic cells, enhancing their ability to present antigens to T cells.[13][14]

  • Th1-Biased Immune Response: The cytokine milieu, particularly IFN-α and IL-12, favors the development of a T helper 1 (Th1) response, which is crucial for cell-mediated immunity against viruses and tumors.[3][4]

  • Activation of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) Cells: The Th1 response leads to the activation of CTLs and NK cells, which are responsible for killing virus-infected cells and cancer cells.

Secondary and Off-Target Mechanisms

While TLR7 agonism is the primary mechanism, some studies suggest additional modes of action for Imiquimod.

  • Direct Apoptotic Effects: Imiquimod has been shown to induce apoptosis directly in tumor cells, potentially through the modulation of Bcl-2 family proteins.[15]

  • Adenosine Receptor Antagonism: There is evidence that Imiquimod can act as an antagonist at adenosine receptors, which may contribute to its pro-inflammatory effects by inhibiting an important anti-inflammatory feedback loop.[16][17]

Experimental Validation Protocols

The mechanism of action of Imiquimod can be validated through a series of well-established in vitro and ex vivo assays.

5.1 TLR7 Reporter Assay in HEK293 Cells

This assay confirms the specific activation of TLR7 by Imiquimod. HEK293 cells, which do not normally express TLR7, are engineered to express the human TLR7 gene along with a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter.[6][18]

Protocol Steps:

  • Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 2.5 x 10^5 to 4.5 x 10^5 cells/mL.

  • Compound Addition: Add serial dilutions of Imiquimod to the wells.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • Detection: Measure the SEAP activity in the supernatant using a detection medium like QUANTI-Blue™, which changes color in the presence of SEAP.[19] The color change is proportional to the level of NF-κB activation.

Workflow for TLR7 Reporter Assay.

5.2 Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the functional output of Imiquimod stimulation in primary human immune cells.

Protocol Steps:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in a 96-well plate.

  • Stimulation: Treat the cells with varying concentrations of Imiquimod.

  • Incubation: Incubate for 24-48 hours.

  • Cytokine Measurement: Collect the supernatant and measure the concentrations of key cytokines (e.g., IFN-α, TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.[11][20]

Table 1: Representative Cytokine Induction by Imiquimod in PBMCs

CytokineTypical Induction Level (pg/mL)Primary Producing Cell Type
IFN-α>1000Plasmacytoid Dendritic Cells
TNF-α>500Monocytes/Macrophages
IL-6>1000Monocytes/Macrophages
IL-12>100Dendritic Cells, Macrophages

Note: Values are illustrative and can vary based on donor and experimental conditions.

Clinical Significance and Applications

The potent immunomodulatory effects of Imiquimod have been successfully translated into topical treatments for various dermatological conditions.[5]

  • Viral Infections: FDA-approved for the treatment of external genital warts caused by human papillomavirus (HPV).[2][12]

  • Skin Cancers: Effective in treating superficial basal cell carcinoma and actinic keratosis by inducing an anti-tumor immune response.[2][12]

  • Off-Label Uses: Investigated for a wide range of other conditions, including melanoma and other viral skin infections.[5]

Conclusion

This compound (Imiquimod) is a paradigm of targeted immunotherapy. Its specific agonism of TLR7 triggers a well-defined signaling cascade, leading to a robust, localized immune response characterized by the production of Type I interferons and pro-inflammatory cytokines. This mechanism effectively harnesses the body's own immune system to combat viral infections and neoplastic growths. A thorough understanding of this pathway is crucial for the rational design of next-generation immunomodulators and for optimizing the clinical application of Imiquimod and related compounds.

References

  • InvivoGen. (n.d.). Imiquimod (R837) - TLR7 Agonist. Retrieved from [Link]

  • Vidal, D. (2006). Topical imiquimod: mechanism of action and clinical applications. Mini reviews in medicinal chemistry, 6(5), 499–503.
  • Ingenta Connect. (2006). Topical Imiquimod: Mechanism of Action and Clinical Applications. Retrieved from [Link]

  • Vidal, D. (2006). Topical Imiquimod: Mechanism of Action and Clinical Applications. Mini Reviews in Medicinal Chemistry, 6(5), 499-503.
  • Huang, B., et al. (2021). The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma.
  • Wagner, T. L., et al. (1997). Cytokine induction by the immunomodulators imiquimod and S-27609. Journal of interferon & cytokine research, 17(2), 83-93.
  • Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential.
  • Papakostas, D., et al. (2020). Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19. Medical hypotheses, 144, 110031.
  • Zuniga, R., et al. (2011). Imiquimod: A Review of Off-Label Clinical Applications.
  • Tsai, T. F., et al. (2007). The Toll-Like Receptor 7 (TLR7) Agonist, Imiquimod, and the TLR9 Agonist, CpG ODN, Induce Antiviral Cytokines and Chemokines but Do Not Prevent Vaginal Transmission of Simian Immunodeficiency Virus When Applied Intravaginally to Rhesus Macaques. Journal of virology, 81(23), 12667-12677.
  • Schön, M. P., et al. (2006). The small antitumoral immune response modifier imiquimod interacts with adenosine receptor signaling in a TLR7- and TLR8-independent fashion.
  • Stary, G., et al. (2012). Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells.
  • An, J., et al. (2012). Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells. PloS one, 7(6), e38895.
  • Schön, M. P., et al. (2006). The Small Antitumoral Immune Response Modifier Imiquimod Interacts with Adenosine Receptor Signaling in a TLR7- and TLR8-Independent Fashion.
  • National Cancer Institute. (n.d.). Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. Retrieved from [Link]

  • InvivoGen. (n.d.). Murine TLR7 reporter HEK293 cells | HEK-Blue™ mTLR7. Retrieved from [Link]

  • Galluzzi, L., et al. (2020).
  • InvivoGen. (n.d.). Human TLR7 reporter HEK293 cells | HEK-Blue™ hTLR7. Retrieved from [Link]

  • ResearchGate. (2013). Toll-Like Receptor 7 Agonist Imiquimod in Combination with Influenza Vaccine Expedites and Augments Humoral Immune Responses against Influenza A(H1N1)pdm09 Virus Infection in BALB/c Mice. Retrieved from [Link]

  • ResearchGate. (2014). Mechanism of pathogenesis of imiquimod-induced skin inflammation in the mouse: A role for interferon-alpha in dendritic cell activation by imiquimod. Retrieved from [Link]

  • InvivoGen. (n.d.). HEK-Blue™ TLR7. Retrieved from [Link]

  • Gabay, C., et al. (2017). Role of MyD88 signaling in the imiquimod-induced mouse model of psoriasis: focus on innate myeloid cells.
  • ResearchGate. (2013). Imiquimod induces activation of NF-kB via TLR7. Retrieved from [Link]

  • MDPI. (2022). Use of Cytokine Mix-, Imiquimod-, and Serum-Induced Monoculture and Lipopolysaccharide- and Interferon Gamma-Treated Co-Culture to Establish In Vitro Psoriasis-like Inflammation Models. Retrieved from [Link]

  • ResearchGate. (2024). Serum cytokine concentrations correlate with the severity of imiquimod and IL-23-induced psoriatic inflammation in mice. Retrieved from [Link]

  • AIMS Press. (2024). Serum cytokine concentrations correlate with the severity of imiquimod and IL-23-induced psoriatic inflammation in mice. Retrieved from [Link]

  • Russian Journal of Immunology. (2021). Spontaneous cytokine production by the cells from peripheral blood, lymph nodes, spleen, thymus and skin in a murine model of acute psoriasis-like dermatitis. Retrieved from [Link]

  • Aldahan, A. S., & Shah, V. V. (2023). Imiquimod. In StatPearls.
  • Li, Y., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 24(18), 3328.
  • ResearchGate. (2018). Imiquimod: Modes of action. Retrieved from [Link]

  • Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential.
  • Tosh, D. K., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 65(13), 9037-9057.
  • Kumar, P., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC advances, 11(26), 15817-15832.
  • FULIR. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • ACS Publications. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Retrieved from [Link]

Sources

biological activity of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine Derivatives

Executive Summary

The imidazo[4,5-c]pyridine scaffold, a structural isomer of purine, represents a "privileged" heterocyclic system in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets has established it as a cornerstone for the development of novel therapeutics. This guide focuses specifically on this compound derivatives, a subclass that has demonstrated significant potential across various disease areas. We will explore the synthetic strategies for accessing these molecules, delve into their primary biological activities—with a significant focus on kinase inhibition—elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

The Imidazo[4,5-c]pyridine Core: A Privileged Scaffold in Drug Discovery

Imidazopyridines are bicyclic heteroaromatic compounds formed by the fusion of an imidazole and a pyridine ring. They exist in several isomeric forms, with the imidazo[4,5-b] and imidazo[4,5-c] structures being the most extensively studied in drug discovery due to their close resemblance to naturally occurring purines.[1][2] This structural mimicry allows them to function as antagonists or modulators of enzymes and receptors that recognize purine-based substrates, such as kinases (which bind ATP) and G-protein coupled receptors (GPCRs).

The this compound core provides a versatile framework for chemical modification. The key structural features include:

  • A Hydrogen Bond Donor: The N-H group in the imidazole ring.

  • Hydrogen Bond Acceptors: The nitrogen atoms within the pyridine and imidazole rings.

  • Multiple Sites for Substitution: Allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.

These features have enabled the development of derivatives with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3]

Synthetic Strategies

The construction of the imidazo[4,5-c]pyridine core is typically achieved through the condensation and subsequent cyclization of a substituted 3,4-diaminopyridine precursor with a suitable carboxylic acid or its derivative. The methylation step can be performed on the heterocyclic core, though this can lead to a mixture of regioisomers.[1]

General Synthesis Workflow

The following diagram outlines a common synthetic pathway for preparing N-methylated imidazo[4,5-c]pyridine derivatives.

G cluster_0 Synthesis of this compound Core A 3,4-Diaminopyridine Precursor C Condensation & Cyclization (e.g., PPA, Microwave) A->C B Carboxylic Acid (R-COOH) B->C D Imidazo[4,5-c]pyridine Core C->D E N-Alkylation (e.g., CH3I, NaH) D->E F N-Methyl-1H-imidazo[4,5-c]pyridine Derivative E->F G Amination (e.g., Buchwald-Hartwig amination) F->G H Final Product: This compound Derivative G->H

Caption: General synthetic route for this compound derivatives.

Detailed Synthetic Protocol

The following protocol is a representative example for the synthesis of a substituted 1H-imidazo[4,5-c]pyridine, adapted from methodologies described for related isomers.[2]

Step 1: Condensation to form the Imidazo[4,5-c]pyridine Core

  • To a flask containing 5-methyl-3,4-diaminopyridine (1.0 eq), add polyphosphoric acid (PPA) (10-20x weight).

  • Add the desired carboxylic acid (e.g., 4-chlorobenzoic acid) (1.1 eq).

  • Heat the mixture to 180-200°C for 4-6 hours under a nitrogen atmosphere. Causality: PPA acts as both a solvent and a powerful dehydrating agent, driving the condensation and subsequent intramolecular cyclization to form the imidazole ring.

  • Cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude 2-substituted-imidazo[4,5-c]pyridine.

Step 2: N-Methylation

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0°C. Causality: NaH is a strong base that deprotonates the imidazole nitrogen, forming a nucleophilic anion.

  • Stir the mixture for 30 minutes at 0°C.

  • Add methyl iodide (CH₃I) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired N-methyl regioisomer.

Step 3: Amination

  • If a suitable leaving group (e.g., a halogen) is present at the 4-position, a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction can be employed to install the 4-amine functionality.

Key Biological Activities and Mechanisms

Derivatives of the imidazopyridine scaffold exhibit a broad range of biological activities. The focus here is on their role as potent inhibitors of protein kinases, particularly those involved in cancer cell proliferation and survival.

Anticancer Activity: Kinase Inhibition

Many imidazo[4,5-b] and [4,5-c] pyridine derivatives have been developed as potent ATP-competitive inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer.[4][5]

Target: Src Family Kinases (SFKs)

Src family kinases, such as c-Src and Fyn, are non-receptor tyrosine kinases that play a crucial role in glioblastoma (GBM) development, regulating cell proliferation, migration, and survival.[6] Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel and effective SFK inhibitors.[6]

Mechanism of Action: These compounds bind to the ATP-binding pocket of the kinase domain (SH1) of Src. This binding event prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that promotes tumor growth and survival.

G cluster_0 Src Signaling Pathway in Glioblastoma RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Effectors (e.g., STAT3, FAK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Survival Survival & Anti-Apoptosis Downstream->Survival Migration Migration & Invasion Downstream->Migration Inhibitor Imidazo[4,5-c]pyridin-2-one Derivative (e.g., 1s) Inhibitor->Src Inhibition

Caption: Inhibition of the Src signaling pathway by imidazo[4,5-c]pyridin-2-one derivatives.

Target: Aurora Kinases and FLT3

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets. Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Dual inhibitors targeting both Aurora and FLT3 kinases have been developed from the imidazo[4,5-b]pyridine scaffold, demonstrating a powerful approach to overcoming drug resistance.[7][8] While these are [4,5-b] isomers, the structure-activity relationship (SAR) insights are highly valuable for the design of [4,5-c] analogues.

Quantitative Data: In Vitro Inhibitory Activity

Compound ClassTarget KinaseIC₅₀ (µM)Cell LineGI₅₀ (µM)Reference
Imidazo[4,5-c]pyridin-2-one (1s)Src0.21U87 (GBM)0.23[6]
Imidazo[4,5-c]pyridin-2-one (1s)Fyn0.16U251 (GBM)0.35[6]
Imidazo[4,5-b]pyridine (27e)Aurora-A0.038SW620 (Colon)0.283[8]
Imidazo[4,5-b]pyridine (27e)FLT3 (Kd)0.0062--[8]
Imidazo[4,5-b]pyridine (8)--HeLa1.8-3.2[1]
Other Biological Activities
  • Antiviral Activity: Certain N-methyl-substituted imidazo[4,5-b]pyridines have shown selective antiviral activity against respiratory syncytial virus (RSV).[1]

  • Antitubercular Activity: Imidazo[4,5-b]pyridine derivatives have been designed as potential inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, with several compounds showing potent activity.[9]

  • Positive Allosteric Modulators (PAMs): The related 1H-imidazo[4,5-c]quinoline-4-amine scaffold has been extensively studied to develop PAMs of the A₃ adenosine receptor, which are being investigated for inflammatory diseases.[10]

Experimental Protocols for Biological Evaluation

To validate the biological activity of newly synthesized derivatives, a series of standardized in vitro and in vivo assays are required.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.

Workflow Diagram

G cluster_0 Workflow for In Vitro Kinase Assay (TR-FRET) A 1. Compound Preparation (Serial Dilution in DMSO) B 2. Dispense Compound (to 384-well plate) A->B C 3. Add Kinase & Fluorescent Substrate B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (Room Temp, 60 min) D->E F 6. Stop Reaction & Develop (Add Antibody-Terbium) E->F G 7. Incubate (Room Temp, 60 min) F->G H 8. Read Plate (TR-FRET Signal) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Step-by-step workflow for a TR-FRET based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 100 µM stock.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into a low-volume 384-well microplate.

  • Reagent Addition: Add 5 µL of a solution containing the target kinase (e.g., Src) and a GFP-labeled substrate peptide in kinase buffer.

  • Reaction Initiation: Add 5 µL of ATP solution (at the Km concentration for the specific kinase) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and a terbium-labeled phosphospecific antibody. Causality: The antibody specifically binds to the phosphorylated substrate. EDTA stops the kinase reaction by chelating the Mg²⁺ cofactor required for ATP hydrolysis.

  • Signal Development: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium) after excitation at 340 nm.

  • Data Analysis: The ratio of 520/495 nm emissions is calculated. The data is normalized to positive (no inhibitor) and negative (no kinase) controls. The resulting percent inhibition values are plotted against compound concentration, and the IC₅₀ is determined using a four-parameter logistic fit.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., U87 glioblastoma cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The this compound scaffold and its close relatives are a highly validated and promising class of compounds in modern drug discovery. Their proven ability to potently and selectively inhibit key protein kinases has established them as leading candidates for the development of new anticancer therapies, particularly for challenging malignancies like glioblastoma and AML. Furthermore, emerging evidence of their utility in antiviral and antitubercular applications suggests a broader therapeutic potential that warrants further investigation.[1][9]

Future research should focus on:

  • Improving Selectivity: Enhancing selectivity for the target kinase over off-target kinases to minimize potential side effects.

  • Optimizing Pharmacokinetics: Improving oral bioavailability, metabolic stability, and CNS penetration for targets like those in glioblastoma.[6]

  • Exploring New Targets: Expanding the evaluation of these derivatives against other relevant biological targets, leveraging the scaffold's versatility.

By combining rational design, robust synthetic chemistry, and comprehensive biological evaluation, this compound derivatives will undoubtedly continue to be a fertile ground for the discovery of next-generation medicines.

References

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Boček, I., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(15), 4488. Available from: [Link]

  • Wzgarda, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4966. Available from: [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. Available from: [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available from: [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available from: [Link]

  • 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. (n.d.). Aladdin. Retrieved from [Link]

  • This compound. (n.d.). Crysdot LLC. Retrieved from [Link]

  • Gising, J., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 138. Available from: [Link]

  • Kumar, T. S., et al. (2023). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. ACS Pharmacology & Translational Science, 6(3), 405-424. Available from: [Link]

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1113-1123. Available from: [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (n.d.). Oucr.org. Retrieved from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved from [Link]

  • Bourichi, S., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3167. Available from: [Link]

  • Popa, A., & Finaru, A. L. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 14(7), 412-416. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Properties of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to naturally occurring purines, earning it the status of a "privileged structure" or a key bioisostere in drug design.[1][2] Imidazo[4,5-c]pyridine derivatives have been investigated for a wide range of therapeutic applications, targeting various cellular pathways and showing potential in oncology, inflammation, and central nervous system disorders.[3][4]

A thorough understanding of the physicochemical properties of any new chemical entity (NCE) is fundamental to its journey from discovery to clinical application. Properties such as solubility, pKa, and lipophilicity govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offers expert insights into the rationale behind property assessment, and details robust experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and core structural features.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈N₄

  • Molecular Weight: 148.17 g/mol

  • CAS Number: While a specific CAS number for this N-methylated derivative is not publicly listed, the parent scaffold, 1H-Imidazo[4,5-c]pyridine, is registered under CAS 272-97-9.[5]

Chemical Structure:

A 2D representation of this compound.

Core Physicochemical Properties & Experimental Assessment

The following sections detail the key physicochemical properties, the rationale for their importance in drug development, and standardized protocols for their experimental determination.

Solubility

Expertise & Experience: Aqueous solubility is a critical gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed. For intravenous formulations, high aqueous solubility is often mandatory. Conversely, solubility in organic solvents like Dimethyl Sulfoxide (DMSO) is crucial for initial in vitro screening and compound storage. Based on data from structurally related heterocyclic compounds, this compound is predicted to have low aqueous solubility and good solubility in polar aprotic solvents like DMSO.[6][7]

Trustworthiness (Self-Validating Protocol): A kinetic solubility assay using nephelometry is the industry-standard high-throughput method for early discovery. The protocol includes internal standards and controls to ensure run-to-run consistency and data validity.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Standard Curve: Prepare a serial dilution of a known standard (e.g., a latex bead standard) in a mixture of Phosphate-Buffered Saline (PBS) and DMSO to create a standard curve for turbidity.

  • Assay Plate Preparation: Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM compound stock solution to the PBS, achieving a final concentration of 100 µM in 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours to allow for precipitation to equilibrate.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: Interpolate the solubility value from the standard curve. The concentration at which the turbidity signal deviates from the baseline of a fully dissolved compound represents the kinetic solubility limit.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa, or ionization constant, dictates the charge state of a molecule at a given pH. This is paramount, as the charge state influences solubility, membrane permeability, and target binding. This compound possesses several nitrogen atoms that can be protonated or deprotonated:

  • Basic Centers: The pyridine nitrogen and the exocyclic N-methyl-amine are expected to be basic, accepting protons at physiological pH.

  • Acidic/Basic Center: The imidazole nitrogen can act as both a weak base (protonation) and a very weak acid (deprotonation of the N-H). The overall charge of the molecule will significantly change across the pH range of the GI tract (pH 1-8), impacting its absorption profile.

Trustworthiness (Self-Validating Protocol): Potentiometric titration is a robust and precise method for pKa determination. The protocol's validity is ensured by calibrating the pH electrode with multiple standard buffers before and after the experiment and by titrating a known standard (e.g., potassium hydrogen phthalate) to verify system performance.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to a known concentration (e.g., 1-5 mM).

  • System Calibration: Calibrate an automated titrator with a high-precision pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Acidic Titration: Titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine basic pKa values.

  • Basic Titration: In a separate experiment, titrate the sample solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) to determine acidic pKa values.

  • Data Acquisition: Record the pH of the solution after each incremental addition of titrant.

  • Data Analysis: Plot the first derivative of the pH vs. titrant volume curve. The volume at which a peak occurs corresponds to the equivalence point. The pH at half the equivalence point volume is the pKa. Specialized software is used to refine the pKa values from the titration curve.

Lipophilicity (LogP / LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key driver of its ability to cross cell membranes. It is typically expressed as LogP (the partition coefficient in an n-octanol/water system for the neutral species) or LogD (the distribution coefficient at a specific pH, accounting for all ionic species). A LogP in the range of 1-3 is often considered optimal for oral drug absorption, balancing membrane permeability with aqueous solubility.

Trustworthiness (Self-Validating Protocol): The shake-flask method followed by HPLC analysis is a classic and reliable "gold standard" for LogP determination. The inclusion of internal standards in both the aqueous and organic phases allows for precise quantification and ensures the mass balance of the compound is maintained, validating the experimental result.

Experimental Protocol: LogP Determination by Shake-Flask and HPLC

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vial vigorously for 1 hour to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a calibrated HPLC-UV method.

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).

Workflow Visualizations

The following diagrams illustrate the logical flow of physicochemical property assessment and key experimental procedures.

Physicochemical_Profiling_Workflow cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: Developability Assessment Identity Structure & Identity Confirmation Solubility Kinetic Solubility (Aqueous) Identity->Solubility LogP LogP / LogD @ pH 7.4 Identity->LogP pKa pKa Determination Identity->pKa Stability Chemical Stability (pH) Solubility->Stability LogP->Stability pKa->Stability MeltingPoint Melting Point (DSC) Stability->MeltingPoint Formulation Pre-formulation Studies MeltingPoint->Formulation NCE New Chemical Entity (this compound) NCE->Identity

Caption: High-level workflow for physicochemical profiling of a new chemical entity.

Kinetic_Solubility_Assay A 1. Prepare 10 mM Stock in DMSO C 3. Add 2 µL of Stock to PBS (1:100) A->C B 2. Dispense 198 µL PBS (pH 7.4) into 96-well plate B->C D 4. Incubate 2h @ 25°C C->D E 5. Read Turbidity (Nephelometer) D->E F 6. Calculate Solubility vs. Standard Curve E->F

Caption: Step-by-step workflow for the kinetic solubility assay.

pKa_Ionization_State Low_pH Low pH (e.g., Stomach, pH 2) Mid_pH Physiological pH (e.g., Blood, pH 7.4) Cationic Predominantly Cationic (+) (Protonated Amine/Pyridine) Low_pH->Cationic pKa1 > pH High_pH High pH (e.g., Intestine, pH 8) Neutral Neutral Species (Zwitterion possible) Mid_pH->Neutral pKa1 < pH < pKa2 Anionic Anionic (-) (Deprotonated Imidazole) High_pH->Anionic pKa2 < pH

Caption: Relationship between pH, pKa, and the dominant ionic species of the molecule.

Summary of Physicochemical Properties

This table summarizes the key properties of this compound, combining known data with predictions based on its chemical class.

PropertyValue / PredictionImplication for Drug Development
Molecular Weight 148.17 g/mol Compliant with Lipinski's Rule of Five; favorable for oral bioavailability.
Aqueous Solubility Predicted to be low.May require formulation strategies (e.g., salt forms, amorphous dispersions) to improve oral absorption.
Organic Solubility Predicted to be high in DMSO, Ethanol.[6]Suitable for in vitro screening and as a stock solution for experiments.
pKa (Basic) TBD by experiment; predicted pKa > 7.The molecule will be protonated and positively charged in the stomach.
pKa (Acidic) TBD by experiment; predicted pKa > 9.Likely to be neutral or cationic at physiological pH.
LogP TBD by experiment; predicted 1-2.Suggests a good balance between solubility and membrane permeability.
Melting Point Predicted to be high (>200 °C).Indicates a stable crystalline solid, which is favorable for handling and formulation.

Conclusion

This compound is a small molecule with a scaffold of high interest in modern drug discovery. Its predicted physicochemical profile—low molecular weight, moderate lipophilicity, and high crystalline stability—is promising. However, its anticipated low aqueous solubility presents a key challenge that must be addressed through careful formulation and salt selection strategies. The experimental protocols detailed in this guide provide a robust framework for obtaining the precise data needed to de-risk these challenges and guide the compound's progression through the drug development pipeline.

References

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - OUCI.
  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed.
  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - Semantic Scholar.
  • Title: Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed.
  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Source: MDPI. URL: [Link]

  • Title: this compound - Heterocyclic Compounds - Crysdot LLC. Source: Crysdot LLC. URL: [Link]

  • Title: 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem. Source: PubChem. URL: [Link]

  • Title: Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. Source: FULIR. URL: [Link]

Sources

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine scaffold, a purine isostere, represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of agents targeting a diverse array of biological targets, including kinases, G-protein coupled receptors, and polymerases. This technical guide provides an in-depth review of a key derivative, N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine, offering a comprehensive overview of its synthesis, chemical characteristics, and biological significance. We will explore the rationale behind synthetic strategies, delve into its mechanism of action as a kinase inhibitor, and present its potential applications in oncology and other therapeutic areas. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

The Imidazo[4,5-c]pyridine Core: A Foundation of Therapeutic Innovation

The imidazo[4,5-c]pyridine nucleus, an isomer of the naturally occurring purine ring system, has garnered significant attention in the field of drug discovery. This interest stems from its ability to mimic the endogenous purines, allowing it to interact with a wide range of biological targets. The strategic placement of nitrogen atoms in the bicyclic structure imparts specific hydrogen bonding capabilities and electronic properties that are crucial for molecular recognition and biological activity.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

  • Kinase Inhibition: A predominant area of investigation, with compounds showing potent inhibition of various kinases such as Poly (ADP-ribose) polymerase (PARP) and Janus kinase 1 (JAK-1).[1]

  • Antiviral Activity: The structural similarity to purines makes these compounds effective inhibitors of viral enzymes.

  • Antiproliferative Effects: Many imidazo[4,5-c]pyridine derivatives exhibit potent cytotoxic activity against various cancer cell lines.

  • GABA-A Receptor Modulation: Certain analogs have been identified as positive allosteric modulators of GABA-A receptors, suggesting potential applications in neurological disorders.[1]

The versatility of the imidazo[4,5-c]pyridine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of substituents at various positions of the bicyclic system has led to the identification of highly potent and selective therapeutic agents.

Synthetic Strategies for this compound

While a specific, dedicated synthesis for this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for substituted imidazo[4,5-c]pyridines. A particularly versatile approach involves a solid-phase synthesis starting from a di-substituted pyridine precursor, which allows for the sequential and controlled introduction of the desired functional groups.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. This strategy leverages the robust and well-documented reactions for the construction of the fused imidazole ring.

retrosynthesis target This compound intermediate1 4-Amino-1-methyl-1H-imidazo[4,5-c]pyridine target->intermediate1 Methylation intermediate2 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine intermediate1->intermediate2 Amination intermediate3 1-Methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one intermediate2->intermediate3 Chlorination intermediate4 Substituted Diaminopyridine intermediate3->intermediate4 Cyclization starting_material 2,4-Dichloro-3-nitropyridine intermediate4->starting_material Functional Group Interconversion

A proposed retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocol (Inferred)

This protocol is a scientifically informed projection based on established synthetic transformations for this class of compounds.

Step 1: Synthesis of a Substituted Diaminopyridine Intermediate

The synthesis commences with a commercially available starting material, 2,4-dichloro-3-nitropyridine.

  • Selective Nucleophilic Aromatic Substitution: React 2,4-dichloro-3-nitropyridine with a primary amine (e.g., benzylamine) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is typically performed at elevated temperatures to facilitate the selective displacement of the more reactive chlorine atom at the 4-position.

  • Second Nucleophilic Aromatic Substitution: The remaining chlorine at the 2-position is then displaced by reacting the product from the previous step with a different amine.

  • Nitro Group Reduction: The nitro group is subsequently reduced to an amine using a standard reducing agent such as tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol or by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This yields the crucial diaminopyridine intermediate.

Step 2: Imidazole Ring Formation

  • Cyclization: The diaminopyridine intermediate is cyclized to form the fused imidazole ring. This can be achieved by reacting it with an appropriate one-carbon source. For instance, heating with formic acid or triethyl orthoformate will yield the unsubstituted imidazole ring.

Step 3: Functionalization of the Imidazo[4,5-c]pyridine Core

  • Methylation: The nitrogen of the imidazole ring can be methylated using a suitable methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. This step may yield a mixture of N1 and N3 isomers, which would require chromatographic separation.

  • Introduction of the 4-Amino Group: A common strategy to introduce the 4-amino group is via a nucleophilic substitution on a 4-chloro precursor. The hydroxyl group of an intermediate imidazo[4,5-c]pyridin-4-one can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent reaction with ammonia or an ammonia equivalent in a sealed tube or under pressure will yield the desired 4-amino functionality.

Step 4: Final Product Isolation and Characterization

The final product, this compound, would be purified using standard techniques such as column chromatography or recrystallization. Characterization would be performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Therapeutic Potential

The biological activity of this compound is predicted to be primarily centered around the inhibition of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

Kinase Inhibitory Profile (Anticipated)

Based on the activity of structurally related imidazo[4,5-c]pyridine derivatives, this compound is anticipated to exhibit inhibitory activity against a range of kinases. The N-methyl and 4-amino substitutions are key pharmacophoric features that can influence both the potency and selectivity of kinase binding.

Kinase FamilyPotential for InhibitionRationale
Aurora Kinases HighThe imidazo[4,5-b]pyridine scaffold is a known inhibitor of Aurora kinases.[2]
JAK Kinases Moderate to HighDerivatives of imidazo[4,5-c]pyridine have shown potent inhibition of JAK1.[1]
PARP ModerateThe imidazo[4,5-c]pyridine core is a known inhibitor of PARP.[1]
Src Family Kinases ModerateImidazo[4,5-c]pyridin-2-one derivatives are known inhibitors of Src family kinases.
DNA-PK PossibleImidazo[4,5-c]pyridin-2-one derivatives have been identified as selective DNA-PK inhibitors.
Mechanism of Action: A Focus on Kinase Inhibition

The primary mechanism of action for many imidazo[4,5-c]pyridine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase. The heterocyclic core mimics the adenine portion of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The substituents on the scaffold then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity.

kinase_inhibition cluster_kinase Kinase Active Site cluster_inhibitor This compound atp_pocket ATP Binding Pocket core Imidazo[4,5-c]pyridine Core hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket core->hinge H-Bonds substituents N-Methyl & 4-Amino Groups substituents->hydrophobic_pocket Hydrophobic Interactions

A simplified model of kinase inhibition by the target molecule.

Structure-Activity Relationships (SAR)

The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of substituents. Key SAR insights for the 4-amino substituted series include:

  • The 4-Amino Group: This group is often crucial for activity, participating in hydrogen bonding interactions within the kinase active site.

  • N-Alkylation of the Imidazole Ring: The presence and nature of the alkyl group on the imidazole nitrogen can significantly impact potency and selectivity. The N-methyl group in the target compound is expected to influence its pharmacokinetic properties and may also engage in specific interactions within the binding pocket.

  • Substituents at other positions: Modifications at other positions of the bicyclic core can be explored to optimize properties such as solubility, metabolic stability, and cell permeability.

Future Perspectives and Conclusion

This compound represents a promising lead compound for the development of novel kinase inhibitors. The imidazo[4,5-c]pyridine scaffold is a well-validated starting point for the design of potent and selective therapeutic agents. Future research in this area should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for the title compound, along with its full analytical characterization.

  • Comprehensive Biological Evaluation: Screening against a broad panel of kinases to determine its selectivity profile and cellular assays to assess its antiproliferative activity.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to evaluate its metabolic stability, permeability, and other ADME properties.

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and drug-like properties.

References

  • Gobis, K., Foks, H., & Augustynowicz-Kopeć, E. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(7), 1653. [Link]

  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

Sources

discovery and development of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine Analogs as Potent Immune Modulators

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, synthesis, and preclinical development of this compound analogs. These small molecules, belonging to the imidazoquinoline family, are potent agonists of Toll-like receptor 7 (TLR7) and TLR8, placing them at the forefront of research in vaccine adjuvants, cancer immunotherapy, and antiviral therapies. We will dissect the strategic considerations, experimental workflows, and structure-activity relationships (SAR) that have driven the evolution of this important class of immune-potentiating agents.

Introduction: The Rationale for Targeting TLR7 and TLR8

Toll-like receptors are critical components of the innate immune system, acting as sentinels for pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), a hallmark of viral infections. Activation of these receptors triggers a powerful downstream signaling cascade, primarily through the MyD88-dependent pathway, culminating in the activation of transcription factors like NF-κB and IRF7. This leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and Type I interferons (IFN-α/β), which orchestrate a broad-based antiviral and anti-tumor immune response.

The therapeutic potential of activating these pathways is significant. By mimicking the initial stages of a viral infection, synthetic TLR7/8 agonists can:

  • Enhance Vaccine Efficacy: Act as powerful adjuvants, boosting both humoral (antibody) and cellular (T-cell) immunity against vaccine antigens.

  • Drive Anti-Tumor Immunity: Remodel the tumor microenvironment from an immunosuppressive to an inflammatory state, promoting the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) to attack cancer cells.

  • Provide Broad-Spectrum Antiviral Activity: Induce an innate immune state that is hostile to viral replication.

The this compound scaffold has proven to be a particularly fruitful starting point for developing potent and selective TLR7/8 agonists. Compounds like Imiquimod and Resiquimod (R848) are well-known examples that validate this approach. This guide will explore the journey from initial scaffold identification to the development of advanced analogs with tailored pharmacological profiles.

Core Scaffold Synthesis: Building the Foundation

The synthesis of the core this compound structure is a critical first step. A common and effective route involves the multi-step synthesis starting from a substituted pyridine precursor. The general workflow is designed to build the fused imidazole ring onto the pyridine core.

Experimental Protocol: Representative Synthesis of the Imidazo[4,5-c]pyridine Core

This protocol is a generalized representation based on common synthetic routes described in the literature.

Step 1: Nitration of Pyridine Precursor

  • To a solution of 2,4-dichloro-3-nitropyridine in sulfuric acid, add fuming nitric acid dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture over ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with water, and dry to yield the dinitrated pyridine intermediate.

Step 2: Nucleophilic Substitution with an Amine

  • Dissolve the dinitrated intermediate in a suitable solvent such as ethanol.

  • Add the desired amine (e.g., isobutylamine) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Heat the reaction mixture under reflux for 12-18 hours until TLC analysis shows consumption of the starting material.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the product from Step 2 in ethanol or ethyl acetate.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture using a balloon or a Parr shaker apparatus at 50 psi until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the diamine intermediate.

Step 4: Imidazole Ring Formation

  • Suspend the diamine intermediate in triethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash with a cold solvent like diethyl ether to yield the cyclized imidazo[4,5-c]pyridine core.

Step 5: N-Methylation

  • Dissolve the core structure in a polar aprotic solvent like DMF.

  • Add a base such as sodium hydride (NaH) carefully at 0°C.

  • Add methyl iodide (CH₃I) and allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by chromatography to yield the final this compound scaffold.

Synthesis Workflow Diagram

G A 2,4-Dichloro-3-nitropyridine B Nitration (H₂SO₄, HNO₃) A->B C Dinitrated Pyridine Intermediate B->C D Nucleophilic Substitution (R-NH₂, DIPEA) C->D E Substituted Nitro-Pyridine D->E F Nitro Group Reduction (H₂, Pd/C) E->F G Diamine Intermediate F->G H Imidazole Ring Formation (Triethyl Orthoformate, Acid) G->H I Cyclized Imidazo[4,5-c]pyridine Core H->I J N-Methylation (NaH, CH₃I) I->J K This compound Scaffold J->K

Caption: Generalized synthetic workflow for the core scaffold.

Structure-Activity Relationship (SAR) Studies: Optimizing Potency and Selectivity

Once the core scaffold is established, the next phase involves systematic modification at various positions to understand the structure-activity relationship (SAR). The goal is to optimize potency for TLR7/8, fine-tune the cytokine profile, and improve drug-like properties (e.g., solubility, metabolic stability). Key positions for modification on the imidazo[4,5-c]pyridine core are typically the C2 position and the side chain attached to the pyridine ring.

Key SAR Insights:
  • The C2-Position: The substituent at the C2 position of the imidazole ring is critical for activity. Small alkyl groups, such as a butyl group, are often found to enhance TLR7 potency.

  • The Pyridine Side Chain: The nature of the side chain on the pyridine ring significantly influences both potency and the balance of TLR7 versus TLR8 activity. Hydrophilic groups, like ethers and alcohols, can improve solubility and modulate the cytokine response. For instance, the addition of a terminal hydroxyl group on an alkyl ether side chain has been shown to maintain high potency while improving physicochemical properties.

  • The N1-Position: The methyl group at the N1 position of the imidazole ring is often crucial for maintaining a conformation that allows for optimal binding within the TLR7/8 ligand-binding domain.

Data Summary: Representative SAR
Compound IDC2-SubstituentPyridine Side Chain (R)TLR7 EC₅₀ (nM)TLR8 EC₅₀ (nM)TNF-α Release (pg/mL)
Core H-CH₂CH(CH₃)₂>1000>1000<50
Analog 1 -CH₂CH₂CH₂CH₃-CH₂CH(CH₃)₂150350850
Analog 2 -CH₂CH₂CH₂CH₃-OCH₂CH₂OH902101200
Analog 3 H-OCH₂CH₂OH850>1000250

Data is illustrative and compiled from general trends reported in medicinal chemistry literature.

This table clearly demonstrates that modifications at both the C2 and the side chain positions lead to significant improvements in potency and functional activity compared to the unsubstituted core. Analog 2, with modifications at both positions, shows the highest potency and cytokine induction.

Biological Characterization: From In Vitro Assays to In Vivo Efficacy

A robust and logical cascade of biological assays is essential to characterize newly synthesized analogs and select promising candidates for further development.

Assay Cascade Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Pharmacology & Safety A HEK-Blue™ TLR7/8 Reporter Assays B Human PBMC Assay (Cytokine Profiling: TNF-α, IFN-α) A->B Confirm Hits C In Vivo PK/PD Studies (Mouse Model) B->C Select Leads D In Vivo Efficacy Models (e.g., CT26 Tumor Model) C->D Validate Candidates

Caption: Tiered biological assay cascade for analog evaluation.

Experimental Protocol: Human PBMC Cytokine Release Assay

This assay is a cornerstone for evaluating the functional activity of TLR7/8 agonists in a physiologically relevant setting.

  • Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well tissue culture plate at a density of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare a serial dilution of the test analogs in DMSO and then further dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

  • Stimulation: Add the diluted compounds to the plated PBMCs. Include a positive control (e.g., Resiquimod) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant, which contains the secreted cytokines.

  • Cytokine Quantification: Analyze the supernatant for key cytokines such as TNF-α and IFN-α using a validated method like ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: Plot the cytokine concentration against the compound concentration to generate dose-response curves and determine EC₅₀ values.

Mechanism of Action: The TLR7/8 Signaling Pathway

Understanding the downstream signaling pathway is crucial for interpreting biological data and predicting in vivo effects. Upon binding of an this compound analog, TLR7/8 undergoes a conformational change, leading to the recruitment of adaptor proteins and the initiation of a signaling cascade.

TLR7/8 Signaling Pathway Diagram

G cluster_0 Endosome cluster_1 Cytoplasm cluster_2 Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 Activates IRF7 IRF7 TRAF6->IRF7 Activates Ligand Imidazoquinoline Analog Ligand->TLR7_8 Binds IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_p50_p65 p50/p65 NFkB_nuc p50/p65 NFkB_p50_p65->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription IFN Type I Interferons (IFN-α, IFN-β) IRF7_nuc->IFN Induces Transcription

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine structural characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, largely due to its structural analogy to endogenous purines. This relationship makes the imidazo[4,5-c]pyridine scaffold a "privileged structure" for designing molecules that can interact with a wide range of biological targets, including kinases and adenosine receptors.[1] Derivatives of this core have shown potential as anti-HCV agents, protein kinase B inhibitors, and fungicides.[1] Given its therapeutic potential, unambiguous structural characterization is a critical prerequisite for drug development, ensuring molecular identity, purity, and the foundational basis for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices, thereby creating a self-validating system of analysis.

Molecular and Physicochemical Overview

A foundational understanding of the target molecule is the first step in designing a characterization strategy.

  • IUPAC Name: this compound

  • CAS Number: 98858-10-7[2]

  • Molecular Formula: C₇H₈N₄[3]

  • Molecular Weight: 148.17 g/mol [3]

  • Core Structure: The molecule is built upon a fused bicyclic system consisting of a pyridine ring and an imidazole ring. This imidazo[4,5-c]pyridine core is substituted with a methyl group on one of the imidazole nitrogens (N-1) and an amine group on the pyridine ring (C-4).

Below is a logical diagram illustrating the key structural components of the molecule.

cluster_molecule This compound IP Imidazo[4,5-c]pyridine Core Imidazole Imidazole Ring IP->Imidazole fused Pyridine Pyridine Ring IP->Pyridine fused Methyl N-Methyl Group (C₇) Imidazole->Methyl substituent Amine 4-Amino Group Pyridine->Amine substituent

Caption: Key structural components of the target molecule.

The Integrated Characterization Workflow

A robust structural confirmation relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. The workflow presented here is a logical progression from confirming basic identity to elucidating fine-grained 3D structure.

synthesis Synthesis & Purification (e.g., from Diaminopyridine) ms Mass Spectrometry (ESI-MS) Confirms Molecular Weight & Formula synthesis->ms Step 1: Identity Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates Atomic Connectivity ms->nmr Step 2: Core Structure final Unambiguous Structural Confirmation ms->final ftir FTIR Spectroscopy Identifies Functional Groups nmr->ftir Step 3: Corroboration nmr->final xray Single-Crystal X-ray Diffraction Defines 3D Structure ftir->xray Step 4: Definitive Proof ftir->final xray->final

Caption: Logical workflow for structural characterization.

Experimental Methodologies & Data Interpretation

Mass Spectrometry (MS)

Expertise & Rationale: The initial step is always to confirm the molecular weight. Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for this class of compounds. As a "soft" ionization technique, it imparts minimal energy to the analyte, maximizing the abundance of the intact molecular ion and simplifying spectral interpretation.[4] This provides immediate validation of the synthetic product's mass.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid. The acid facilitates protonation, enhancing the signal in positive ion mode.

  • Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for high-resolution data).

  • Acquisition Parameters:

    • Ionization Mode: Positive (+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Scan Range: m/z 50 - 500

    • Source Temperature: 100 - 120 °C

Data Interpretation: The primary goal is to identify the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) allows for the calculation of the elemental formula from the exact mass, providing a high degree of confidence.

Ion SpeciesCalculated Exact Mass (C₇H₉N₄⁺)Expected m/z
[M+H]⁺149.08217~149.08

The observation of a prominent ion at m/z 149.0822 (within a 5 ppm tolerance) strongly supports the elemental composition C₇H₈N₄.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required for the complete and unambiguous assignment of all proton and carbon signals, which is non-negotiable for regulatory submissions and intellectual property protection.[5] The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps to resolve the N-H protons of the amino group, which might otherwise exchange too rapidly for observation.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[6]

  • Experiments to Run:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings, primarily between adjacent protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, crucial for connecting non-protonated carbons and piecing together the molecular framework.

Data Interpretation (Predicted): Based on the known structure and data from analogous imidazo[4,5-b]pyridine and N-methylaniline compounds, the following assignments are expected.[7][8][9]

SignalPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
H2~8.1 (s, 1H)~145C4, C7a, N-CH₃
H5~7.9 (d, 1H)~140C4, C7
H7~6.5 (d, 1H)~105C5, C7a
4-NH₂~6.0 (br s, 2H)-C4, C5
1-N-CH₃~3.8 (s, 3H)~32C2, C7a
C4-~155H5, NH₂
C5a-~115H2, H5, H7
C7a-~150H2, H7, N-CH₃

The causality behind these experiments is key: ¹H and ¹³C NMR provide the list of parts. COSY connects the coupled pyridine protons (H5 and H7). HSQC links each proton to its attached carbon. The critical HMBC experiment then acts as the master blueprint, showing long-range correlations that bridge the entire structure: for instance, connecting the N-methyl protons to the imidazole ring carbons (C2, C7a) and linking the pyridine protons (H5, H7) to carbons across the fusion (C5a, C7a), definitively confirming the imidazo[4,5-c]pyridine regiochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and cost-effective method to confirm the presence of key functional groups. While it does not provide detailed connectivity information like NMR, it serves as an excellent orthogonal check. For this molecule, we expect to see characteristic vibrations for the N-H bonds of the amine, the C-H bonds of the aromatic rings and methyl group, and the C=C/C=N bonds of the heterocyclic core.[10][11]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation (Predicted):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H Aromatic StretchImidazole & Pyridine Rings
2980 - 2850C-H Aliphatic StretchMethyl Group (-CH₃)
1650 - 1580C=C & C=N Ring StretchingHeteroaromatic Core
1350 - 1250C-N StretchAryl Amine
Single-Crystal X-ray Crystallography

Expertise & Rationale: X-ray crystallography provides the most definitive and unambiguous structural evidence.[12] By determining the precise three-dimensional arrangement of atoms in the solid state, it confirms not only the constitution and configuration but also reveals subtle details of bond lengths, bond angles, and intermolecular packing forces like hydrogen bonding. While obtaining suitable crystals can be a bottleneck, the resulting data is considered the "gold standard" for structural proof.

Experimental Protocol (General Workflow):

  • Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and requires screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns converge.

Data Interpretation: The final output is a model of the molecule showing the 3D coordinates of every atom. This data confirms the imidazo[4,5-c]pyridine core, the position of the methyl group at N-1, and the amino group at C-4. Furthermore, it will likely reveal intermolecular hydrogen bonds involving the 4-amino group and the N-3 nitrogen of the imidazole ring, which dictate the crystal packing.

Conclusion

The structural characterization of this compound requires a synergistic application of modern analytical techniques. The workflow begins with Mass Spectrometry to confirm the molecular formula, followed by a comprehensive suite of NMR experiments to map the intricate atomic connectivity. FTIR provides rapid confirmation of key functional groups, and the entire structure is ultimately verified in three dimensions by X-ray Crystallography. Following this rigorous, multi-faceted approach ensures the unequivocal identification of the molecule, providing the solid foundation required for advanced research and development in medicinal chemistry.

References

  • This compound CAS NO.98858-10-7, NovaChemistry.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • New Polyfunctional imidazo[4,5-C]pyridine Motifs: Synthesis, Crystal Studies, Docking Studies and Antimicrobial Evalu
  • 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, PubChem.
  • 4-(1-methyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine, PubChem.
  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA, Journal of Chemical Technology and Metallurgy.
  • 91997-05-6|6-Methyl-1H-imidazo[4,5-c]pyridin-4-amine, BLDpharm.
  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS, Chemistry of Heterocyclic Compounds.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activ
  • 1H-Imidazo(4,5-c)pyridine, PubChem.
  • 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, Sigma-Aldrich.
  • 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine, Aladdin.
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors, PubMed Central.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines, MDPI.
  • Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c)
  • 1H-Imidazole, 1-methyl-, NIST WebBook.
  • 1-methyl-1h-imidazo[4,5-c]pyridine, PubChemLite.
  • N/A|1-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one, BLDpharm.
  • N-Methyl-4-pyridinamine(1121-58-0) 1H NMR spectrum, ChemicalBook.
  • This compound, Crysdot LLC.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines, ACS Combin
  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives, ResearchG
  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c)
  • Showing Compound 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine (FDB020870), FooDB.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis, MDPI.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones, MDPI.
  • N-Methyl-4-pyridinium-4'-pyridine cation - Optional[13C NMR] - Chemical Shifts, SpectraBase.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study, MDPI.
  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modul

Sources

Spectroscopic Data for N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine, a derivative of the imidazo[4,5-c]pyridine scaffold also known as 3-deazapurine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a valuable scaffold in drug discovery. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems.

Molecular Structure and Key Features

To comprehend the spectroscopic data, it is essential to first visualize the molecular structure and identify the key chemical environments.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms transfer Transfer the solution to a 5 mm NMR tube. tms->transfer instrument Use a 400 MHz or higher field NMR spectrometer. transfer->instrument tune Tune and match the probe for both ¹H and ¹³C frequencies. instrument->tune shim Shim the magnetic field to achieve high homogeneity. tune->shim proton Acquire ¹H NMR spectrum with sufficient number of scans for good signal-to-noise. shim->proton carbon Acquire ¹³C{¹H} proton-decoupled NMR spectrum. proton->carbon dept (Optional) Acquire DEPT-135 and DEPT-90 spectra to aid in carbon assignment. carbon->dept fourier Apply Fourier transform to the raw data (FID). dept->fourier phase Phase correct the spectra. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals in the ¹H NMR spectrum. baseline->integrate reference Reference the spectra to the TMS signal. integrate->reference

Figure 2. A typical workflow for acquiring NMR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₇H₈N₄), the expected monoisotopic mass is approximately 148.07 g/mol .

m/z Ion Predicted Relative Abundance Rationale for Fragmentation
148[M]⁺•HighThe molecular ion peak is expected to be prominent due to the aromatic nature of the compound, which stabilizes the radical cation.
133[M - CH₃]⁺ModerateLoss of the methyl group is a common fragmentation pathway for N-methylated compounds.
121[M - HCN]⁺•ModerateElimination of a neutral hydrogen cyanide molecule from the imidazole or pyridine ring is a characteristic fragmentation for such heterocyclic systems.
106[M - CH₃ - HCN]⁺LowSubsequent loss of HCN from the [M - CH₃]⁺ fragment.
94[C₅H₄N₂]⁺•LowFragmentation of the bicyclic ring system.
Rationale for Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is likely to proceed through several key pathways. The stability of the aromatic ring system will favor the retention of the charge on the heterocyclic core.

MS_Fragmentation M [C₇H₈N₄]⁺• m/z = 148 F1 [C₆H₅N₄]⁺ m/z = 133 M->F1 - •CH₃ F2 [C₆H₇N₃]⁺• m/z = 121 M->F2 - HCN F3 [C₅H₄N₃]⁺ m/z = 106 F1->F3 - HCN

Figure 3. Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

The choice of ionization technique is critical for obtaining meaningful mass spectral data. Electron Ionization (EI) is suitable for generating fragment ions and providing structural information, while Electrospray Ionization (ESI) is a softer technique that primarily yields the protonated molecule.

Electron Ionization (EI-MS) Protocol:

  • Sample Introduction: Introduce a small amount of the solid or a solution of the compound into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Electrospray Ionization (ESI-MS) Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent system (e.g., methanol/water with a small amount of formic acid to promote protonation).

  • Infusion: Infuse the solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺ (expected m/z ≈ 149.08).

  • Mass Analysis and Detection: Analyze and detect the ions as in the EI-MS protocol.

Conclusion

This technical guide provides a comprehensive and predictive overview of the NMR and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers and drug development professionals can confidently identify and characterize this important heterocyclic compound. The detailed experimental protocols provided herein serve as a valuable resource for obtaining high-quality, reproducible data, which is paramount for advancing research and development efforts in medicinal chemistry.

References

  • While direct spectral data for the target compound was not found, the principles and comparative data are based on general knowledge from sources such as

    • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • Publicly available spectral databases such as the Spectral Database for Organic Compounds (SDBS). ([Link])

    • Scientific literature on the synthesis and characterization of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine deriv

The Therapeutic Potential of Imidazo[4,5-c]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines. This structural mimicry allows compounds of this class to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. While the specific compound N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 98858-10-7) is a known chemical entity, detailed public information regarding its specific therapeutic potential and mechanism of action is limited.[1] However, the broader family of imidazo[4,5-c]pyridine derivatives has been the subject of intensive research, revealing significant promise in various therapeutic areas, including oncology, virology, and inflammatory diseases. This technical guide provides a comprehensive overview of the therapeutic potential of the imidazo[4,5-c]pyridine core, synthesizing key findings from the scientific literature to inform and guide future drug discovery efforts. We will delve into the chemical properties, synthesis strategies, key biological targets, and therapeutic applications of this versatile scaffold, offering insights for researchers and drug development professionals.

The Imidazo[4,5-c]pyridine Scaffold: A Foundation for Diverse Pharmacology

The imidazo[4,5-c]pyridine ring system, consisting of a fused imidazole and pyridine ring, is an important pharmacophore in drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with enzymes and receptors that recognize purine-based ligands.[2][3] This has led to the development of imidazo[4,5-c]pyridine derivatives with a wide spectrum of biological activities.

Chemical Properties and Synthesis

The chemical properties of this compound, such as its potential basicity and enhanced lipophilicity due to the N-methyl group, are characteristic of nitrogen-containing heterocycles and can influence its biological activity and solubility.[1]

General synthetic strategies for the imidazo[4,5-c]pyridine core often involve the cyclization of appropriately substituted diaminopyridines with various reagents. A common method involves the reaction of a 3,4-diaminopyridine with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[2] Microwave-assisted synthesis has been shown to improve yields and reaction times for these condensations.[2]

A generalized synthetic scheme for the formation of the imidazo[4,5-c]pyridine ring system is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product diaminopyridine 3,4-Diaminopyridine conditions Dehydrating Agent (e.g., PPA) Heat or Microwave diaminopyridine->conditions carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->conditions imidazopyridine Imidazo[4,5-c]pyridine conditions->imidazopyridine

Figure 1: General synthesis of the imidazo[4,5-c]pyridine core.

Therapeutic Landscape of Imidazo[4,5-c]pyridine Derivatives

The therapeutic potential of the imidazo[4,5-c]pyridine scaffold is vast, with derivatives showing promise in several key disease areas. The structural versatility of this core allows for fine-tuning of its pharmacological properties through substitution at various positions.

Oncology

A significant body of research has focused on the anticancer properties of imidazo[4,5-c]pyridine derivatives. These compounds have been shown to target various components of cancer cell signaling pathways. For instance, certain derivatives have demonstrated potent inhibitory activity against protein kinases, which are crucial for cancer cell proliferation and survival.[4]

Target Therapeutic Rationale Example Derivative Class
Protein KinasesInhibition of uncontrolled cell growth and proliferation.Substituted 1H-imidazo[4,5-c]pyridines
DNA IntercalationDisruption of DNA replication and transcription in cancer cells.Tetracyclic imidazo[4,5-b]pyridine derivatives (closely related scaffold)
Antiviral Activity

The structural similarity of imidazo[4,5-c]pyridines to purine nucleosides makes them attractive candidates for antiviral drug development. These compounds can potentially interfere with viral replication by inhibiting key viral enzymes. For example, derivatives of the isomeric imidazo[4,5-b]pyridine have shown activity against various viruses.[5] Research into imidazo[4,5-c]pyridines has identified compounds with activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus.[2] The proposed mechanism for some of these antiviral agents involves the inhibition of viral RNA-dependent RNA polymerase.[2]

G cluster_virus Viral Replication Cycle cluster_drug Mechanism of Action viral_rna Viral RNA rdRp RNA-dependent RNA Polymerase (RdRp) viral_rna->rdRp Template new_rna New Viral RNA rdRp->new_rna Synthesizes imidazopyridine Imidazo[4,5-c]pyridine Derivative imidazopyridine->rdRp Inhibits

Figure 2: Proposed antiviral mechanism of action.

Anti-inflammatory and Immunomodulatory Effects

Compounds with the imidazo[4,5-c]pyridine core have also been investigated for their anti-inflammatory and immunomodulatory properties. The related imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators of the A3 adenosine receptor (A3AR), a target for inflammatory diseases.[3] While not imidazo[4,5-c]pyridines, this highlights the potential for this general class of fused imidazole heterocycles to modulate inflammatory pathways.

Experimental Protocols: A General Framework

General Synthesis of a 2-Substituted Imidazo[4,5-c]pyridine

Objective: To synthesize a 2-substituted imidazo[4,5-c]pyridine via condensation of 3,4-diaminopyridine with a carboxylic acid.

Materials:

  • 3,4-Diaminopyridine

  • Substituted Carboxylic Acid (e.g., benzoic acid for a 2-phenyl derivative)

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate Solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3,4-diaminopyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

  • Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the diaminopyridine).

  • Heat the reaction mixture at 180-200 °C for 4-6 hours with stirring.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the final product using techniques such as NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of a synthesized imidazo[4,5-c]pyridine derivative against a specific protein kinase.

Materials:

  • Synthesized imidazo[4,5-c]pyridine compound

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates (e.g., 384-well)

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the IC50 value of the compound, which is the concentration required to inhibit 50% of the kinase activity.

Future Directions and Conclusion

The imidazo[4,5-c]pyridine scaffold is a highly promising starting point for the development of novel therapeutics. The extensive research on its derivatives has laid a strong foundation for future drug discovery efforts. While the specific therapeutic potential of this compound remains to be fully elucidated in the public domain, its structural features suggest that it warrants further investigation.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of imidazo[4,5-c]pyridine derivatives against specific biological targets.

  • Elucidation of Mechanisms of Action: Detailed biochemical and cellular studies to understand how these compounds exert their therapeutic effects.

  • Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies to assess the drug-like properties of promising lead compounds.

References

  • Katarzyna K, et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2017;22(3):423. Available from: [Link]

  • Tosh, D. K., et al. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. ACS Omega. 2022;7(13):11085-11103. Available from: [Link]

  • Kłys, A., et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. 2021;26(11):3357. Available from: [Link]

  • Perlikowska, R., et al. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. 2014;16(11):589-593. Available from: [Link]

Sources

An In-depth Technical Guide to N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine and its Isomers: Synthesis, Characterization, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-c]pyridine scaffold, a purine bioisostere, is a privileged structure in medicinal chemistry, giving rise to a plethora of compounds with diverse biological activities. This technical guide provides an in-depth exploration of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine and its constitutional isomers. We will delve into the synthetic pathways, challenges of regioselectivity in N-methylation, spectroscopic characterization, and the pharmacological landscape of this class of molecules, with a particular focus on their potential as immunomodulators. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Introduction: The Imidazo[4,5-c]pyridine Core - A Scaffold of Therapeutic Promise

The structural analogy of the imidazo[4,5-c]pyridine core to naturally occurring purines has made it a focal point of extensive research in medicinal chemistry.[1][2] This structural mimicry allows for potential interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The strategic placement of the nitrogen atom in the pyridine ring significantly influences the molecule's electronic distribution and, consequently, its biological activity, a phenomenon observed in isomeric pairs like the cardiotonic agent sulmazole and its inactive isomer isomazole.[5]

This guide will focus on a specific derivative, this compound, and its isomers. The introduction of a methyl group, while seemingly a minor modification, can profoundly impact a molecule's physicochemical properties, metabolic stability, and target engagement. Understanding the synthesis and comparative activities of these isomers is crucial for unlocking their full therapeutic potential.

Isomerism in this compound

The methylation of the 1H-imidazo[4,5-c]pyridin-4-amine core can result in several constitutional isomers, each with a unique substitution pattern. The primary isomers of interest are:

  • 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Methylation at the N1 position of the imidazole ring.

  • 3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine: Methylation at the N3 position of the imidazole ring.

  • 5-Methyl-5H-imidazo[4,5-c]pyridin-4-amine: Methylation at the N5 position of the pyridine ring.

  • N4-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Methylation of the exocyclic amino group at the C4 position.

The regioselectivity of the methylation reaction is a critical consideration in the synthesis of these isomers and will be discussed in detail in the synthesis section.

Caption: Constitutional isomers of this compound.

Synthetic Strategies and Methodologies

The synthesis of the imidazo[4,5-c]pyridine core generally involves the cyclization of a suitably substituted diaminopyridine precursor. The subsequent N-methylation presents a challenge in achieving regioselectivity.

General Synthesis of the Imidazo[4,5-c]pyridine Core

A common and effective method for constructing the imidazo[4,5-c]pyridine scaffold is through the condensation of a 3,4-diaminopyridine derivative with a suitable one-carbon source, such as formic acid or an orthoformate, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[6] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[6]

G Start 3,4-Diaminopyridine Precursor Reagent One-Carbon Source (e.g., Formic Acid, Orthoformate) Start->Reagent Condensation Conditions Dehydrating Agent (PPA) Heat or Microwave Reagent->Conditions Product Imidazo[4,5-c]pyridine Core Conditions->Product Cyclization

Caption: General synthetic workflow for the imidazo[4,5-c]pyridine core.

N-Methylation and the Challenge of Regioselectivity

The N-alkylation of the imidazo[4,5-c]pyridine core often results in a mixture of regioisomers, necessitating careful control of reaction conditions and subsequent purification.[7] The use of different bases, solvents, and methylating agents (e.g., methyl iodide, dimethyl sulfate) can influence the isomeric ratio. The separation of these isomers typically requires chromatographic techniques, such as column chromatography on silica gel.[4]

Representative Synthetic Protocol: Synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine

The following protocol is a representative procedure adapted from the synthesis of related 4-amino-1H-imidazo[4,5-c]pyridines.[2]

Step 1: Synthesis of 4-chloro-3-nitropyridine This starting material can be synthesized from 4-hydroxypyridine through nitration followed by chlorination.

Step 2: Amination of 4-chloro-3-nitropyridine Reaction of 4-chloro-3-nitropyridine with an amine, for instance, benzylamine, introduces the first nitrogen substituent.

Step 3: Reduction of the nitro group The nitro group is reduced to an amino group using a reducing agent like zinc dust in the presence of ammonium formate.

Step 4: Cyclization to form the imidazole ring The resulting diamine is then cyclized with a suitable reagent, such as a carboxylic acid chloride (e.g., pentanoyl chloride), followed by base-mediated cyclization.

Step 5: Formation of the 4-amino group The 4-position can be converted to an amino group through a series of reactions, potentially involving an N-oxide formation and subsequent amination.

Step 6: N-Methylation The final N-methylation step would be carried out using a methylating agent like methyl iodide in the presence of a base such as sodium hydride in an anhydrous solvent like DMF. This step will likely produce a mixture of N-methylated isomers requiring chromatographic separation.

G Start 4-chloro-3-nitropyridine Step1 Amination Start->Step1 Step2 Nitro Reduction Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Formation of 4-amino group Step3->Step4 Step5 N-Methylation (CH3I, NaH, DMF) Step4->Step5 Product Mixture of N-Methyl Isomers Step5->Product Separation Chromatographic Separation Product->Separation Isomer1 1-Methyl Isomer Separation->Isomer1 Isomer2 3-Methyl Isomer Separation->Isomer2 Isomer3 5-Methyl Isomer Separation->Isomer3

Caption: Representative synthetic and purification workflow for N-methyl isomers.

Physicochemical and Spectroscopic Characterization

Property1-Methyl Isomer (Predicted)3-Methyl Isomer (Predicted)5-Methyl Isomer (Predicted)N4-Methyl Isomer (Predicted)
Molecular Formula C₇H₈N₄C₇H₈N₄C₇H₈N₄C₇H₈N₄
Molecular Weight 148.17148.17148.17148.17
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
¹H NMR (δ, ppm) Aromatic protons (7.0-8.5), N-CH₃ (3.5-4.0)Aromatic protons (7.0-8.5), N-CH₃ (3.5-4.0)Aromatic protons (7.0-8.5), N-CH₃ (3.5-4.0)Aromatic protons (7.0-8.5), N-CH₃ (2.8-3.2)
¹³C NMR (δ, ppm) Aromatic carbons (110-160), N-CH₃ (30-35)Aromatic carbons (110-160), N-CH₃ (30-35)Aromatic carbons (110-160), N-CH₃ (30-35)Aromatic carbons (110-160), N-CH₃ (25-30)
Mass Spec (m/z) [M+H]⁺ ≈ 149.08[M+H]⁺ ≈ 149.08[M+H]⁺ ≈ 149.08[M+H]⁺ ≈ 149.08
Key IR Bands (cm⁻¹) ~3300-3100 (N-H), ~1650 (C=N), ~1600 (C=C)~3300-3100 (N-H), ~1650 (C=N), ~1600 (C=C)~3300-3100 (N-H), ~1650 (C=N), ~1600 (C=C)~3300-3100 (N-H), ~1650 (C=N), ~1600 (C=C)

Pharmacological Profile: Focus on Immunomodulation

The 4-amino-1H-imidazo[4,5-c]pyridine scaffold is a key pharmacophore in a class of potent immune response modifiers that act as agonists of Toll-like receptors 7 and 8 (TLR7/8).[2][9] A prominent example is the related imidazoquinoline, Imiquimod, which is a TLR7 agonist used clinically for the treatment of certain skin cancers and viral infections.

Mechanism of Action: TLR7/8 Agonism

TLR7 and TLR8 are endosomal pattern recognition receptors that recognize single-stranded viral RNA. Agonists of these receptors, such as certain imidazo[4,5-c]pyridine derivatives, mimic this natural ligand, triggering a downstream signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.[2] This, in turn, activates various immune cells, including dendritic cells, natural killer cells, and T cells, leading to a robust anti-viral and anti-tumor immune response.

TLR_Pathway cluster_endosome Endosome cluster_nucleus Nucleus Agonist Imidazo[4,5-c]pyridine Agonist TLR7 TLR7 Agonist->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Antiviral Response Antiviral Response IFN->Antiviral Response Immune Cell Activation Immune Cell Activation Cytokines->Immune Cell Activation G Start Seed HEK293-hTLR7/8 cells in 96-well plates Step1 Prepare serial dilutions of N-methyl isomers Start->Step1 Step2 Add compounds to cells and incubate 18-24h Step1->Step2 Step3 Collect supernatant Step2->Step3 Step4 Quantify SEAP activity (colorimetric assay) Step3->Step4 Step5 Determine EC50 values Step4->Step5

Caption: Workflow for a TLR7/8 reporter gene assay.

Cytotoxicity Assay

It is crucial to assess the cytotoxic potential of the compounds to ensure that the observed immunomodulatory effects are not due to cellular toxicity.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed relevant cancer cell lines (e.g., MCF-7, HCT116) or normal cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of the N-methyl isomers for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for each isomer.

Conclusion and Future Directions

This compound and its isomers represent a compelling class of molecules with significant potential for therapeutic development, particularly in the realm of immunology. The structural similarity to purines and the established activity of related compounds as TLR7/8 agonists provide a strong rationale for their further investigation.

Key to advancing this class of compounds will be the development of regioselective synthetic methods to access each isomer in high purity. A systematic comparison of the biological activities of these isomers will be crucial to elucidate the structure-activity relationships and to identify the most promising candidates for further optimization. Future studies should focus on in vivo efficacy in models of cancer and infectious diseases, as well as detailed pharmacokinetic and toxicological profiling. The insights gained from such studies will undoubtedly pave the way for the development of novel immunomodulatory therapies based on the versatile imidazo[4,5-c]pyridine scaffold.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. PubChem. [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]

  • Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. [Link]

  • 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. Aladdin. [Link]

  • A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines. Sci-Hub. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. [Link]

  • 5-methyl-4H,5H,6H,7H-t[1][3]hiazolo[5,4-c]pyridin-2-amine. PubChem. [Link]

  • Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. ResearchGate. [Link]

  • 4-(1-methyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine. PubChem. [Link]

  • 1-methyl-1H-imidazo[4,5-c]pyridine. Chemical Synthesis Database. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). National Institutes of Health. [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 1H-Imidazole, 4,5-dihydro-2-methyl-. NIST WebBook. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Imidazo[4,5-c]pyridine-4-amine Derivatives in Immunological Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging Synthetic Toll-Like Receptor 7 and 7/8 Agonists

Editorial Note: Initial inquiries for the specific compound N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine did not yield specific research applications or established protocols in the current body of scientific literature. However, this chemical structure is a key pharmacophore in a well-established and powerful class of immunomodulatory agents: the imidazo[4,5-c]pyridine and imidazo[4,5-c]quinoline derivatives that act as agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).

This guide, therefore, focuses on the research applications of two prominent and exemplary members of this family: Gardiquimod , a selective TLR7 agonist, and Resiquimod (R848) , a dual TLR7/8 agonist. The principles, mechanisms, and protocols detailed herein provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this important class of compounds.

Introduction to Imidazo[4,5-c]pyridine-4-amine Derivatives as Immunomodulators

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This mimicry allows certain derivatives to interact with key biological targets, most notably the endosomal Toll-like receptors 7 and 8. TLRs are critical components of the innate immune system, acting as pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) from viruses.[1]

Synthetic small molecules like Gardiquimod and Resiquimod mimic these natural ligands, triggering potent immune activation. This has positioned them as invaluable tools in several research domains:

  • Immuno-oncology: Shifting "cold" tumors, which are non-responsive to immune checkpoint inhibitors, into "hot," immunologically active microenvironments.[2]

  • Vaccine Adjuvants: Enhancing and directing the adaptive immune response to co-administered antigens, leading to more robust and durable immunity.[3]

  • Antiviral Research: Inducing a powerful type I interferon (IFN) response, a cornerstone of the body's defense against viral infections.[4][5]

The choice between a selective TLR7 agonist like Gardiquimod and a dual TLR7/8 agonist like Resiquimod is a critical experimental parameter. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, driving a strong IFN-α response.[6] TLR8 is primarily found in myeloid cells like monocytes, macrophages, and conventional dendritic cells (cDCs), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-12.[6][7]

CompoundStructureReceptor Specificity (Human)Primary Cellular RespondersKey Cytokine Output
Gardiquimod C17H23N5OTLR7 Plasmacytoid Dendritic Cells (pDCs), B CellsIFN-α, IFN-β
Resiquimod (R848) C15H18N4O2TLR7 and TLR8 pDCs, Monocytes, Macrophages, cDCsIFN-α, TNF-α, IL-6, IL-12

Mechanism of Action: The TLR7/8 Signaling Cascade

The activation of the immune system by Gardiquimod and Resiquimod is initiated within the endosomal compartment of antigen-presenting cells (APCs). The causality of this pathway is a well-defined signaling cascade.

Causality Behind the Pathway: Upon binding to their respective TLRs, these agonists induce a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[4] This is the critical initiating event. MyD88 then recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, leading to the formation of a signaling complex that activates TRAF6 (TNF receptor-associated factor 6).

From this point, the pathway bifurcates to activate two master transcription factors:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-12), as well as co-stimulatory molecules (e.g., CD80, CD86), which are essential for T cell activation.[7]

  • IRF7 (Interferon Regulatory Factor 7): This pathway is particularly dominant in pDCs following TLR7 engagement and is responsible for the massive production of type I interferons (IFN-α and IFN-β), which establish a broad antiviral state and help to orchestrate the adaptive immune response.[4]

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Gardiquimod (TLR7) Resiquimod (TLR7/8) TLR7_8 TLR7 / TLR8 Agonist->TLR7_8 Binding & Dimerization MyD88 MyD88 IRAKs IRAKs TRAF6 TRAF6 TAK1 TAK1 Complex IKK IKK Complex NFkB_p65_p50 NF-κB (p65/p50) IRF7 IRF7 NFkB_target Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Co-stimulatory Molecules (CD80, CD86) IRF7_target Type I Interferons (IFN-α, IFN-β)

Application Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the reliability of the experimental outcomes.

In Vitro: Activation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is foundational for assessing the immunostimulatory potential of imidazo[4,5-c]pyridine derivatives.

Objective: To measure the induction of cytokines and upregulation of cell surface activation markers on human PBMCs following stimulation.

Materials:

  • Test Compounds: Gardiquimod, Resiquimod (R848). Stock solutions (1-10 mM) should be prepared in DMSO and stored at -20°C.

  • Cells: Freshly isolated human PBMCs from healthy donors.

  • Media: RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Reagents: Lipopolysaccharide (LPS) (TLR4 agonist, positive control), DMSO (vehicle control), Brefeldin A (for intracellular cytokine staining), fluorescently labeled antibodies for flow cytometry (e.g., anti-CD69, anti-CD86, anti-IFN-α, anti-TNF-α), ELISA kits for cytokine quantification.

Protocol Steps:

  • Cell Plating: Resuspend PBMCs in complete RPMI media to a concentration of 1 x 10⁶ cells/mL. Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.

  • Compound Preparation: Prepare a 2X working solution of the test compounds (Gardiquimod, Resiquimod) and controls (LPS, DMSO) in complete RPMI media. A typical concentration range to test is between 0.1 µM and 10 µM.[6]

    • Causality: A dose-response curve is essential to determine the EC₅₀ (half-maximal effective concentration) and to observe potential dose-limiting effects like cytotoxicity or the "hook effect" seen with some TLR agonists.[2]

  • Cell Stimulation: Add 100 µL of the 2X working solutions to the corresponding wells.

    • Negative Control: DMSO vehicle control (to assess baseline activation).

    • Positive Control: LPS (100 ng/mL) (to ensure cell viability and responsiveness via a different TLR pathway).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

    • For cytokine secretion analysis (ELISA): 18-24 hours.

    • For cell surface marker analysis (Flow Cytometry): 18-24 hours.

    • For intracellular cytokine analysis (Flow Cytometry): 6-12 hours, with Brefeldin A added for the last 4-6 hours.

  • Sample Harvesting & Analysis:

    • ELISA: Centrifuge the plate, carefully collect the supernatant, and quantify cytokine levels (e.g., IFN-α, TNF-α) according to the manufacturer's instructions.

    • Flow Cytometry: Centrifuge the plate, discard the supernatant, and wash the cells with FACS buffer. Stain for surface markers (e.g., CD69, CD86) and/or intracellular cytokines according to standard protocols. Analyze on a flow cytometer.

Self-Validation System:

  • Viability: A viability dye (e.g., Propidium Iodide, 7-AAD) must be included in the flow cytometry panel to exclude dead cells.

  • Positive Control: Robust cytokine production and marker upregulation in LPS-treated wells confirms the overall health and responsiveness of the PBMCs.

  • Negative Control: Low levels of activation in the DMSO-treated wells establish a true baseline.

InVitro_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Isolate_PBMC Isolate PBMCs Plate_Cells Plate Cells (1x10^5 / well) Isolate_PBMC->Plate_Cells Add_Compounds Add Compounds to Cells Plate_Cells->Add_Compounds Prep_Compounds Prepare 2X Compounds (Gardiquimod, R848, LPS, DMSO) Prep_Compounds->Add_Compounds Incubate Incubate (6-24 hours, 37°C) Add_Compounds->Incubate Harvest_Supernatant Harvest Supernatant Harvest_Cells Harvest Cells ELISA ELISA (IFN-α, TNF-α) Flow_Cytometry Flow Cytometry (CD69, CD86, Viability)

In Vivo: Evaluation of Antitumor Efficacy in a Syngeneic Mouse Model

This protocol outlines how to assess the ability of an imidazo[4,5-c]pyridine derivative to control tumor growth, often in combination with checkpoint blockade therapy.

Objective: To determine if systemic administration of a TLR7/8 agonist can inhibit tumor growth and improve survival in a murine cancer model.

Materials:

  • Test Compound: Resiquimod (R848) or other imidazo[4,5-c]pyridine derivative. A formulation suitable for in vivo use is required (e.g., dissolved in a sterile, biocompatible vehicle like saline or a specific formulation buffer).

  • Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma).

  • Tumor Cells: Syngeneic tumor cell line, cultured and prepared for injection.

  • Reagents: Anti-PD-1 or anti-CTLA-4 antibody for combination therapy studies, sterile saline, calipers for tumor measurement.

Protocol Steps:

  • Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 0.5 - 1 x 10⁶ cells) into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumors with calipers and randomize mice into treatment groups with similar average tumor volumes.

    • Causality: Randomization is critical to prevent bias and ensure that any observed differences in tumor growth are due to the treatment and not pre-existing variations.

  • Treatment Administration: Administer treatments according to the planned schedule.

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound.

    • Group 2 (TLR Agonist Monotherapy): Administer Resiquimod (e.g., 1 mg/kg, intraperitoneal or intravenous injection, twice weekly).[2]

    • Group 3 (Checkpoint Inhibitor Monotherapy): Administer anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3-4 days).

    • Group 4 (Combination Therapy): Administer both the TLR agonist and the checkpoint inhibitor.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²).

    • Monitor body weight as an indicator of systemic toxicity.

    • Observe mice for any signs of adverse reactions.

    • Record survival data. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of excessive morbidity, according to IACUC guidelines.

  • Endpoint Analysis (Optional): At the end of the study, or at specific time points, tumors and spleens can be harvested for mechanistic studies, such as flow cytometric analysis of immune cell infiltration (e.g., CD8+ T cells, NK cells) or gene expression analysis.

Self-Validation System:

  • Vehicle Control: The tumor growth curve in this group represents the natural history of the tumor model.

  • Monotherapy Arms: These groups are essential to demonstrate that the combination therapy is synergistic or additive compared to each treatment alone.

  • Ethical Endpoints: Clear, pre-defined endpoints for euthanasia ensure animal welfare and data integrity.

References

  • Salunke, D. B., S. Sharma, D. S. S. M. S. Annapurna, D. K. S. G. K. Ch, and N. Petrovsky. "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles." RSC Medicinal Chemistry, vol. 12, no. 6, 2021, pp. 883-903. [Link]

  • Salyer, A. C. D., et al. "Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists." ACS Medicinal Chemistry Letters, vol. 14, no. 6, 2023, pp. 786-792. [Link]

  • Singh, M., et al. "Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology." ACS Medicinal Chemistry Letters, vol. 14, no. 8, 2023, pp. 1111-1118. [Link]

  • Genentech. "1130 Design and characterization of novel TLR7-selective ligands with an automated screening platform." Journal for ImmunoTherapy of Cancer, vol. 11, no. Suppl 1, 2023. [Link]

  • Lo, Y., et al. "AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV." Frontiers in Immunology, vol. 14, 2023. [Link]

  • InvivoGen. "Synthetic TLR7 and TLR8 agonists." InvivoGen. [Link]

  • Bristol Myers Squibb Co. "TLR7-selective agonist shows potent cytokine induction in vitro and in vivo." BioWorld, 2023. [Link]

  • InvivoGen. "R848 (Resiquimod) - TLR7/8 Agonist." InvivoGen. [Link]

  • Buitendijk, M., et al. "Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells." AIDS Research and Human Retroviruses, vol. 29, no. 10, 2013, pp. 1336-45. [Link]

  • F. Hoffmann-La Roche AG. "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer." ACS Medicinal Chemistry Letters. [Link]

  • Hranjec, M., et al. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, vol. 16, no. 10, 2014, pp. 556-64. [Link]

  • Li, J., et al. "The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer." Oncology Letters, vol. 24, no. 4, 2022, p. 348. [Link]

  • Domańska, D., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, vol. 25, no. 23, 2020, p. 5543. [Link]

  • InvivoGen. "Gardiquimod | TLR7 Agonist | Imidazoquinoline compound." InvivoGen. [Link]

  • ResearchGate. "Synthesis of functionalized imidazo[4,5-c]pyridine." ResearchGate. [Link]

  • Lu, H., et al. "The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice." Cancer Immunology, Immunotherapy, vol. 60, no. 2, 2011, pp. 245-57. [Link]

  • F. Hoffmann-La Roche AG. "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer." ACS Publications. [Link]

  • Kumar, D., et al. "Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity." ACS Pharmacology & Translational Science, vol. 7, no. 12, 2024, pp. 2883-2894. [Link]

  • FULIR. "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives." FULIR. [Link]

  • Salunke, D. B., et al. "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles." RSC Medicinal Chemistry, vol. 12, no. 6, 2021, pp. 883-903. [Link]

  • Yoo, E., et al. "Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry, vol. 11, no. 38, 2013, pp. 6549-61. [Link]

  • Journal of Chemical Technology and Metallurgy. "NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA." Journal of Chemical Technology and Metallurgy, vol. 57, no. 1, 2022, pp. 143-156. [Link]

  • Creative Diagnostics. "Gardiquimod Adjuvants." Creative Diagnostics. [Link]

  • Semantic Scholar. "Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells." Semantic Scholar. [Link]

  • Tomai, M. A., et al. "TLR7 imidazoquinoline ligand 3M-019 is a potent adjuvant for pure protein prototype vaccines." Expert Opinion on Biological Therapy, vol. 7, no. 5, 2007, pp. 709-17. [Link]

Sources

Application Notes and Protocols for N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine (Molibresib, I-BET-762)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Epigenetic Modulator N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

This compound, more commonly known in the scientific literature as Molibresib (also GSK525762A or I-BET-762), is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They play a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene loci.

The therapeutic and research potential of Molibresib stems from its ability to competitively bind to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin.[1] This action disrupts vital transcriptional programs that are often hijacked in disease states, particularly in oncology and inflammatory conditions. A key downstream effect of BET inhibition is the suppression of critical oncogenes, most notably MYC, and the attenuation of pro-inflammatory gene expression.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Molibresib. We will delve into its mechanism of action, provide detailed, field-proven protocols for its application in both in vitro and in vivo settings, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.

Mechanism of Action: Disrupting Transcriptional Activation

Molibresib functions by mimicking acetylated histone tails, which allows it to competitively occupy the hydrophobic pocket of the bromodomains of BET proteins. This prevents the recruitment of transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. The result is a significant downregulation of genes essential for cell proliferation, survival, and inflammation.

The following diagram illustrates the core mechanism of BET protein function and its inhibition by Molibresib.

BET_Inhibition_Mechanism cluster_0 Normal Gene Transcription cluster_1 Effect of Molibresib (I-BET-762) Histone Acetylated Histone Tail BET BET Protein (BRD4) Histone->BET Binds to PTEFb P-TEFb Complex BET->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates DNA DNA RNAPII->DNA Transcribes Transcription Gene Transcription (e.g., MYC, NF-κB targets) DNA->Transcription Molibresib Molibresib (I-BET-762) BET_inhibited BET Protein (BRD4) Molibresib->BET_inhibited Competitively Binds No_Transcription Transcription Repressed BET_inhibited->No_Transcription Histone_2 Acetylated Histone Tail BET_inhibited->Histone_2 Binding Displaced

Caption: Mechanism of BET protein inhibition by Molibresib.

Quantitative Data Summary

The following tables summarize key quantitative data for Molibresib, providing a quick reference for its potency and cellular activity.

Table 1: In Vitro Binding Affinity and Potency of Molibresib

ParameterValueAssay MethodReference
IC₅₀ 32.5 - 42.5 nMTR-FRET (H4Ac peptide displacement)[1]
Kd 50.5 - 61.3 nMFRET Titrations[1]

Table 2: Cellular Activity of Molibresib in Representative Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Assay DurationReference
OPM-2 Multiple Myeloma~60Not Specified[3]
MV4-11 Acute Myeloid Leukemia~10272 hours[4]
Prostate Cancer Cell Lines Prostate Cancer25 - 1506 days[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment using CellTiter-Glo®

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of Molibresib in a chosen cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Causality and Self-Validation: This assay's endpoint, ATP level, directly reflects cellular metabolic activity, which is a strong proxy for cell viability. Including both untreated and vehicle-treated (e.g., DMSO) controls is crucial for self-validation. The vehicle control ensures that the solvent used to dissolve Molibresib does not independently affect cell viability.

Materials:

  • Target cancer cell line (e.g., VCaP, LNCaP, 22RV1)[3]

  • Complete cell culture medium

  • Molibresib (I-BET-762)

  • DMSO (vehicle)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[6]

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[3]

    • Include wells with medium only for background luminescence measurement.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of Molibresib in DMSO (e.g., 10 mM).

    • Perform serial dilutions of Molibresib in complete medium to achieve the desired final concentrations (a common range is 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

    • After overnight incubation, add 100 µL of the serially diluted compound or vehicle control to the respective wells.[3]

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 96 hours).[3]

  • Assay Reagent Addition and Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7][8]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[7]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium only wells) from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the Molibresib concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of c-Myc Downregulation

This protocol details the procedure for assessing the effect of Molibresib on the protein levels of its key downstream target, c-Myc.

Causality and Self-Validation: Western blotting provides a direct measure of protein expression. The inclusion of a loading control (e.g., α-Tubulin or GAPDH) is a critical self-validating step, ensuring that any observed changes in c-Myc levels are due to the treatment and not variations in protein loading.

Materials:

  • Target cell line

  • Molibresib (I-BET-762)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., α-Tubulin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of Molibresib (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for a specified time (e.g., 24-72 hours).[9]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against c-Myc (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the c-Myc band intensity to the corresponding loading control band intensity to determine the relative change in protein expression.[10]

Protocol 3: In Vivo Murine Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Molibresib in a systemic xenograft mouse model.

Causality and Self-Validation: This in vivo protocol's validity relies on the inclusion of a vehicle-treated control group, which allows for the direct assessment of the compound's anti-tumor activity against the natural progression of the xenograft. Regular monitoring of animal weight and health serves as a crucial checkpoint for toxicity.

Materials:

  • NOD/SCID mice (or other appropriate immunocompromised strain)

  • Tumor cells (e.g., OPM-2 multiple myeloma cells)[3]

  • Molibresib (I-BET-762)

  • Vehicle solution (e.g., 1% methylcellulose and 0.2% sodium lauryl sulfate)[3]

  • Oral gavage needles

Procedure:

  • Tumor Cell Inoculation:

    • Sublethally irradiate NOD/SCID mice.[3]

    • Inject the desired number of tumor cells (e.g., 10⁷ OPM-2 cells) via tail vein injection to establish a systemic xenograft model.[3]

  • Treatment Regimen:

    • Allow the tumors to establish for a set period (e.g., 15 days).[3]

    • Randomize mice into treatment and control groups.

    • Administer Molibresib orally at escalating doses (e.g., 3 mg/kg, 10 mg/kg daily, or 30 mg/kg on alternate days).[3]

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Endpoint:

    • Monitor animal body weight and overall health regularly.

    • Monitor tumor burden through appropriate methods (e.g., measurement of plasma human light chain concentration for myeloma models).[3]

    • Continue treatment until a pre-determined endpoint is reached (e.g., significant tumor burden in the control group, pre-defined study duration like 83 days).[3]

  • Pharmacokinetic/Pharmacodynamic Analysis (Optional):

    • Collect blood samples at various time points after dosing to determine the plasma concentration of Molibresib.[3]

    • Collect tumor tissue at the end of the study to analyze for target engagement (e.g., c-Myc expression via qPCR or Western blot).[5]

Signaling Pathway Interactions

Molibresib's therapeutic effects are not limited to MYC suppression. It also intersects with other critical signaling pathways implicated in cancer and inflammation, such as NF-κB and PI3K.

Crosstalk with the NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation. BRD4 can interact with acetylated RelA, a subunit of NF-κB, to promote the transcription of pro-inflammatory genes. Molibresib can disrupt this interaction, leading to an anti-inflammatory effect.

NFkB_Pathway_BET_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus BRD4 BRD4 NFkB_active->BRD4 Interacts with Transcription Inflammatory Gene Transcription BRD4->Transcription No_Transcription Transcription Repressed BRD4->No_Transcription Molibresib Molibresib (I-BET-762) Molibresib->BRD4 Inhibits

Caption: Inhibition of NF-κB signaling by Molibresib.

Interplay with the PI3K Pathway

The PI3K pathway is a central regulator of cell growth, proliferation, and survival. There is evidence that BET inhibitors can block adaptive signaling responses of cancer cells to PI3K pathway inhibitors, suggesting a rationale for combination therapies.

PI3K_Pathway_BET_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Feedback Feedback Loops & Resistance Pathways AKT->Feedback Proliferation Cell Growth & Proliferation mTOR->Proliferation BET BET Proteins BET->Feedback Regulates Molibresib Molibresib (I-BET-762) Molibresib->BET Inhibits Feedback->PI3K

Caption: Intersection of BET inhibition with the PI3K pathway.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash off with plenty of water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[11]

Always consult the specific SDS provided by the supplier before handling this compound.

References

  • Stratikopoulos, E., & Parsons, R. (2016). Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue. Clinical Cancer Research, 22(11), 2605–2610. [Link]

  • Stratikopoulos, E., & Parsons, R. (2016). Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue. ResearchGate. [Link]

  • Figure 1 from Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • I-BET mediates its effect by antagonizing NF-kB pathway activation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A schema demonstrating the molecular mechanism of BET and PI3K inhibition in DLBCL. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 19, 2026, from [Link]

  • Asangani, I. A., et al. (2014). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget, 5(14), 5561–5570. [Link]

  • Characterization of I-BET762 sensitivity in prostate cancer cell lines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Zou, Z., et al. (2019). BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer. International Journal of Molecular Sciences, 20(10), 2563. [Link]

  • Borthakur, G., et al. (2020). A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies. The Oncologist, 25(9), e1353–e1364. [Link]

  • I-BET762 treatment modulates expression of MYC and c-Myc-driven pathways in prostate cancer cell lines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Tiffen, J., et al. (2019). Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma. Molecular Cancer Research, 17(10), 2095–2106. [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • MTT assay. (2022). Protocols.io. [Link]

  • CellTiter-Glo Assay. (n.d.). Oslo University Hospital. Retrieved January 19, 2026, from [Link]

  • Grewal, T., et al. (1999). Determination of Copy Number of c-Myc Protein Per Cell by Quantitative Western Blotting. Analytical Biochemistry, 269(1), 1-6. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • O'Dwyer, P. J., et al. (2019). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. Clinical Cancer Research, 25(21), 6328–6339. [Link]

  • O'Dwyer, P. J., et al. (2019). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. PMC. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2022). ACS Omega, 7(4), 3362–3371. [Link]

  • Detailed Western Blotting (Immunoblotting) Protocol. (2022). Protocols.io. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive analytical method for the quantification of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlined herein is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic, toxicokinetic, or quality control studies. The method demonstrates high selectivity, accuracy, and precision, adhering to the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[1][2][3]

Introduction

This compound is a heterocyclic amine of significant interest in pharmaceutical research due to its structural similarity to biologically active molecules. Accurate quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring the quality and safety of potential drug candidates. This document provides a comprehensive guide to a validated LC-MS/MS method, offering a detailed protocol from sample preparation to data analysis. The inherent selectivity and sensitivity of tandem mass spectrometry make it the ideal technique for this purpose, minimizing interferences from complex biological matrices.[4]

Method Rationale and Experimental Design

The selection of LC-MS/MS was predicated on the need for a highly selective and sensitive quantification method suitable for complex sample matrices like plasma.

  • Chromatography: A reverse-phase C18 column was chosen to provide optimal retention and separation of the moderately polar analyte from endogenous plasma components. The mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous component with a formic acid modifier, ensures efficient ionization in the mass spectrometer. A gradient elution is employed to ensure a sharp peak shape and reduce run time.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode was selected due to the presence of basic nitrogen atoms in the analyte's structure, which are readily protonated. Quantification is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. This minimizes the likelihood of co-eluting compounds interfering with the analysis.

  • Internal Standard: A stable isotope-labeled internal standard (SIL-IS), N-(methyl-d3)-1H-imidazo[4,5-C]pyridin-4-amine, is proposed to compensate for any variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection onto HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • N-(methyl-d3)-1H-imidazo[4,5-C]pyridin-4-amine (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Pipette 50 µL of control plasma into the appropriate tubes.

  • Spike 5 µL of the appropriate working standard solution into the corresponding tubes (add 5 µL of 50:50 acetonitrile:water to blank samples).

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex to ensure complete dissolution and transfer to autosampler vials for analysis.

LC-MS/MS Instrumental Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnWaters Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Elution
0.0 - 1.0 min5% B
1.0 - 5.0 min5% to 95% B
5.0 - 6.0 min95% B
6.1 - 8.0 min5% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
IonSpray Voltage5500 V
Temperature550°C
MRM Transitions
AnalyteQ1: 149.1 m/z, Q3: 134.1 m/z (Quantifier), 107.1 m/z (Qualifier)
Internal StandardQ1: 152.1 m/z, Q3: 137.1 m/z
Collision EnergyOptimized for specific instrument (e.g., 25 eV)
Dwell Time150 ms

Method Validation Summary

The analytical method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][5]

Specificity

Specificity was determined by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of the analyte or the internal standard, demonstrating the high selectivity of the MRM method.

Linearity and Range

The method was found to be linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was applied.

Table 3: Linearity and Sensitivity

ParameterResult
Calibration Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy and Precision

Accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates on three separate days.

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 8.5-4.2 to 5.8≤ 10.2-2.5 to 6.3
Low QC1.5≤ 6.8-3.1 to 4.5≤ 8.1-1.8 to 5.1
Mid QC75≤ 5.2-2.5 to 3.2≤ 6.5-0.9 to 4.0
High QC400≤ 4.9-1.8 to 2.9≤ 5.8-1.1 to 3.5

The results demonstrate that the method is both accurate and precise, with all values falling within the generally accepted limits of ±15% (±20% for LLOQ).

Method Validation Logic Diagram

validation cluster_primary Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness System Suitability & Robustness Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Analyte Stability Validation->Stability Linearity->LOQ Defines lower limit Accuracy->Precision Assessed together

Figure 2: Logical relationship of parameters for method validation based on ICH Q2(R1) guidelines.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in plasma. The validation results confirm that the method meets the stringent requirements for regulated bioanalysis, making it a valuable tool for pharmaceutical development and research.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2023). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

Introduction: Situating N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine in a Privileged Scaffold

The imidazo[4,5-c]pyridine core is a notable "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows molecules built on this scaffold to interact with a wide array of biological targets, often by competing with natural ligands like ATP.[1] This has led to the development of imidazo[4,5-c]pyridine derivatives with a broad spectrum of therapeutic potential, including roles as kinase inhibitors, antiviral agents, and modulators of protein-protein interactions.[1][2]

This compound, the subject of these application notes, belongs to this versatile class. The strategic placement of the methyl and amine groups on the core structure suggests potential interactions within ATP-binding pockets of kinases or other nucleotide-binding proteins. Therefore, a systematic in vitro evaluation is critical to elucidating its specific biological activity and mechanism of action.

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting key in vitro assays with this compound. The protocols are designed to be self-validating and are grounded in established methodologies, with explanations of the scientific rationale behind experimental choices.

Part 1: Foundational Biochemical Assays - Targeting the Kinome

Given that the imidazo[4,5-c]pyridine scaffold is a well-established kinase inhibitor backbone, the logical first step in characterizing this compound is to assess its activity against a panel of protein kinases.[3][4][5] A primary biochemical screen will provide a direct measure of the compound's ability to inhibit enzyme activity.

Rationale for Kinase Inhibition Assays

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores have been successfully developed as inhibitors of various kinases, including Aurora kinases, CDK9, and DNA-dependent protein kinase (DNA-PK).[3][4][5][6] The N-methyl and 4-amine substitutions on the core of our target compound may confer selectivity and potency towards specific kinase families.

Experimental Workflow: Kinase Inhibition Profiling

The following workflow outlines a common approach for an initial kinase screen, followed by more detailed IC50 determination.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound This compound Stock Solution (DMSO) AssayPlate Assay Plate Incubation: Compound + Kinase + Substrate/ATP Compound->AssayPlate KinasePanel Recombinant Kinase Panel (e.g., DNA-PK, AKT, CDK9) KinasePanel->AssayPlate Substrate Substrate & ATP Solution Substrate->AssayPlate Detection Luminescence/Fluorescence Detection AssayPlate->Detection DataAnalysis Data Analysis: % Inhibition -> IC50 Curve Detection->DataAnalysis

Caption: Workflow for biochemical kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) against a specific kinase, such as DNA-PK, which is a known target for this scaffold.[3][6]

Materials:

  • This compound (powder)

  • DMSO (Anhydrous)

  • Recombinant human DNA-PK (or other kinase of interest)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM).

    • Further dilute these stocks into the appropriate kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound.

    • Add 2.5 µL of a solution containing the kinase and its peptide substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution (at a concentration typically near the Km for the specific kinase).

    • Include "no enzyme" and "vehicle control" (DMSO) wells.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Self-Validation and Interpretation:

  • The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.

  • The IC50 curve should have a clear sigmoidal shape.

  • A lower IC50 value indicates higher potency of the compound as a kinase inhibitor.

Part 2: Cell-Based Assays - Assessing Phenotypic and Mechanistic Effects

While biochemical assays are essential for determining direct target engagement, cell-based assays are crucial for understanding a compound's effects in a more biologically relevant context. These assays can reveal information about cell permeability, off-target effects, and the overall cellular response.

Rationale for Antiproliferative Assays

Given the potential of imidazo[4,5-c]pyridines as anticancer agents, a primary cell-based screen should evaluate the compound's effect on cancer cell proliferation.[2][5][7] An MTT or similar viability assay is a standard and robust method for this initial assessment.

Protocol: MTT Assay for Antiproliferative Activity

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer, as these are commonly used for this class of compounds[5])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations.

    • Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Mechanistic Insight: Target Validation in Cells

If a specific kinase (e.g., DNA-PK) is identified as a potent target in biochemical assays, it is crucial to confirm that the compound inhibits this target within the cellular environment.

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment (with this compound) Lysis 2. Cell Lysis & Protein Quantification CellCulture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (e.g., anti-p-DNA-PK, anti-DNA-PK) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 8. Chemiluminescent Detection SecondaryAb->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Sources

Application Notes & Protocols for In Vivo Studies Involving N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for In Vivo Investigation

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine belongs to the imidazopyridine class of heterocyclic compounds, a scaffold recognized for its diverse and potent pharmacological activities.[1][2] While direct in vivo studies on this specific methylated derivative are not extensively documented in publicly available literature, its structural architecture is highly analogous to well-characterized imidazoquinolines such as Imiquimod and Resiquimod.[3] These molecules are potent agonists of Toll-like Receptor 7 (TLR7) and TLR8, functioning as powerful immune response modifiers.

Given this structural homology, it is hypothesized that this compound acts as a TLR7 agonist.[4][5] TLR7 agonists are of significant interest in oncology as they can convert an immunologically "cold" tumor microenvironment into a "hot" one, thereby rendering tumors more susceptible to immune-mediated destruction and enhancing the efficacy of other immunotherapies like checkpoint inhibitors.[4][6]

This guide provides a comprehensive framework for designing and executing preclinical in vivo studies to evaluate the therapeutic potential of this compound, with a primary focus on its application in immuno-oncology. The protocols and insights herein are synthesized from established methodologies for analogous TLR7 agonists and are intended to serve as a robust starting point for investigation.

II. Postulated Mechanism of Action: TLR7-Mediated Immune Activation

The primary mechanism of action for imidazo[4,5-c]pyridine-based immune modulators is the activation of the innate and adaptive immune systems through TLR7. TLR7 is an endosomal pattern recognition receptor predominantly expressed by antigen-presenting cells (APCs) such as dendritic cells (DCs), particularly plasmacytoid DCs (pDCs), and macrophages.[3]

Upon binding of an agonist like this compound, TLR7 initiates a downstream signaling cascade via the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably NF-κB and IRF7, culminating in several key anti-tumor effects:

  • Pro-inflammatory Cytokine and Chemokine Production: Activated APCs secrete a host of cytokines, including Type I Interferons (IFN-α/β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (IL-12). These molecules orchestrate a potent anti-tumor immune response.

  • Innate Immune Cell Activation: The cytokine milieu promotes the activation and maturation of natural killer (NK) cells and recruits pDCs, which can transform into potent tumor-killing effector cells capable of directly eliminating tumors via TRAIL and granzyme B.[7]

  • Adaptive Immunity Enhancement: TLR7 activation on DCs enhances their ability to process and present tumor-associated antigens, leading to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[6]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist N-Methyl-1H-imidazo [4,5-C]pyridin-4-amine Agonist->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Gene_Transcription Gene Transcription NF_kB->Gene_Transcription IRF7->Gene_Transcription Cytokines Cytokines Gene_Transcription->Cytokines IFN-α, TNF-α, IL-12 Anti_Tumor_Response Anti_Tumor_Response Cytokines->Anti_Tumor_Response Immune Cell Activation & Recruitment

Caption: TLR7 Agonist Signaling Pathway.

III. Preclinical In Vivo Study Design: A Strategic Framework

A well-designed in vivo study is critical to ascertain the therapeutic window and immunological effects of this compound. The causality behind experimental choices is paramount for generating translatable data.

A. Animal Model Selection

The choice of animal model is foundational. Syngeneic tumor models are indispensable as they utilize immunocompetent mice, which are essential for evaluating an immune-modulating agent.

  • Recommended Models:

    • B16-F10 Melanoma: A commonly used, aggressive, and poorly immunogenic model in C57BL/6 mice. It represents a stringent test for immunotherapy.[8]

    • CT26 Colon Carcinoma: A moderately immunogenic model in BALB/c mice that is responsive to various immunotherapies.[9]

    • RENCA Renal Carcinoma: An orthotopic or subcutaneous model in BALB/c mice.[10]

  • Rationale: These models have well-characterized growth kinetics and immune landscapes, providing a robust baseline for assessing therapeutic efficacy. The choice between them may depend on the intended clinical indication.

B. Compound Formulation and Administration

1. Formulation for In Vivo Use: The solubility and stability of this compound will dictate the choice of vehicle.

  • Initial Vehicle Screening: Start with sterile Phosphate-Buffered Saline (PBS). If solubility is limited, consider vehicles such as a solution of 5% DMSO in saline or a suspension in 0.5% methylcellulose.

  • Causality: The vehicle must be non-toxic and immunologically inert to ensure that any observed anti-tumor effects are attributable solely to the compound. A preliminary tolerability study with the vehicle alone is recommended.

2. Routes of Administration: Local administration is often preferred for TLR agonists to maximize drug concentration at the tumor site and minimize systemic toxicities associated with widespread cytokine release.[11]

  • Topical Administration: Ideal for cutaneous tumor models (e.g., subcutaneous B16-F10). This route mimics the clinical use of Imiquimod (Aldara™ cream).[6][12] It is non-invasive and allows for frequent dosing.

  • Intratumoral (IT) Injection: This route ensures direct delivery of the compound to the tumor microenvironment, leading to potent local immune activation.[8][13] It is particularly relevant for accessible solid tumors.

  • Systemic Administration (Subcutaneous or Intravenous): While potentially associated with greater toxicity, this route is necessary for evaluating effects on metastatic disease and assessing the systemic immune response.[14] Nanoparticle formulations can improve the therapeutic index for systemic delivery.[14]

C. Dosing, Pharmacokinetics, and Endpoint Analysis

1. Dosing and Treatment Schedule: Dosing will require empirical optimization. Data from analogous compounds provide a logical starting point.

ParameterTopical AdministrationIntratumoral InjectionSystemic (SC/IV) Administration
Dose Range (Mice) 1-10 mg/kg (often applied as a cream or solution)[11]10-100 µg per injection[13]0.5-5 mg/kg[11][15]
Frequency Daily or every other day[9][12]Twice weekly for 2-3 weeks[16]Once or twice weekly[14]
Vehicle Volume 25-50 µL30-50 µL (dependent on tumor size)[8][13]100-200 µL
Rationale Frequent local application to sustain immune stimulus.Direct bolus to initiate a strong local response.Achieve systemic exposure to target multiple sites.

2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations: Understanding the PK/PD relationship is crucial for interpreting efficacy data.

Class of CompoundRouteHalf-life (Approx.)Key Considerations
Small Molecule TLR7 AgonistsSystemic2-8 hours[11]Rapid clearance necessitates frequent dosing or sustained-release formulations to maintain immune activation.
TopicalN/A (local action)Minimal systemic absorption (<1%) is typical, reducing systemic toxicity but limiting effects on distant tumors.[11]
  • PD Endpoints: Measurement of serum cytokines (IFN-α, TNF-α, IL-12) at various time points post-dosing (e.g., 3, 6, 24 hours) can confirm TLR7 engagement.[17] Analysis of immune cell infiltration (CD8+ T cells, NK cells, DCs) in the tumor microenvironment via flow cytometry or immunohistochemistry at the study endpoint provides mechanistic insight.[6]

3. Efficacy Endpoints:

  • Primary: Tumor growth inhibition (measured by calipers) and overall survival.[9][12]

  • Secondary: Assessment of abscopal effects (regression of untreated, distant tumors) after local treatment, and immunological memory upon tumor re-challenge in cured mice.[10]

IV. Experimental Workflow and Protocols

The following diagram and protocols outline a standard workflow for an in vivo efficacy study.

Sources

Application Notes and Protocols for the Characterization of 3-Deazaneplanocin A (DZNep) as an EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine represents a class of heterocyclic compounds with potential kinase inhibitory activity. However, a more extensively characterized compound with a related structural scaffold and significant therapeutic interest is 3-Deazaneplanocin A (DZNep). While not a direct kinase inhibitor, DZNep is a potent epigenetic modulator that functions as an inhibitor of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).[1][2][3] DZNep accomplishes this indirectly by first inhibiting S-adenosylhomocysteine hydrolase (AHCY), leading to the accumulation of S-adenosylhomocysteine (SAH), a product feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, including EZH2.[2][4]

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3).[5][6][7] This modification is a hallmark of transcriptionally silent chromatin.[5][7] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[5][8][9] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of DZNep as a chemical tool to investigate EZH2 inhibition and its downstream cellular consequences.

Mechanism of Action of DZNep

DZNep exerts its inhibitory effect on EZH2 through a multi-step intracellular process. As a potent inhibitor of AHCY, DZNep prevents the hydrolysis of SAH to adenosine and homocysteine.[2][10] The resulting intracellular accumulation of SAH competitively inhibits SAM-dependent methyltransferases, including EZH2. This leads to a global reduction in methylation marks, with a pronounced effect on H3K27me3 due to the role of EZH2.[11][12] Furthermore, some studies have shown that DZNep treatment can lead to the proteasomal degradation of the entire PRC2 complex, including the EZH2 subunit, thus further diminishing its cellular activity.[1][12] The downstream effects of EZH2 inhibition include the reactivation of tumor suppressor genes silenced by aberrant H3K27 trimethylation, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[8][11]

DZNep_Mechanism cluster_0 Cellular Environment DZNep 3-Deazaneplanocin A (DZNep) AHCY S-adenosylhomocysteine hydrolase (AHCY) DZNep->AHCY SAH S-adenosylhomocysteine (SAH) AHCY->SAH Hydrolyzes EZH2 EZH2 (in PRC2 complex) SAH->EZH2 Inhibits SAM S-adenosylmethionine (SAM) H3K27me2 Histone H3K27me2 H3K27me3 Histone H3K27me3 (Transcriptional Repression) H3K27me2->H3K27me3 Methylation Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing Leads to Apoptosis Apoptosis / Cell Cycle Arrest Gene_Silencing->Apoptosis Inhibition of

Caption: DZNep's mechanism of action leading to EZH2 inhibition.

In Vitro Assays for DZNep Characterization

Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay

This biochemical assay quantifies the enzymatic activity of EZH2 and its inhibition by DZNep. A common method involves a radiometric assay using a tritiated methyl donor ([³H]-SAM).

Materials:

  • Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)

  • Histone H3 substrate (full-length or peptide)

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • DZNep (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction master mix containing assay buffer, recombinant PRC2 complex, and Histone H3 substrate.

  • Aliquot the master mix into a 96-well plate.

  • Add varying concentrations of DZNep or vehicle control (DMSO) to the wells.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.

  • Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each DZNep concentration and determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target within the complex environment of a living cell.[13][14][15] Ligand binding typically stabilizes the target protein, increasing its melting temperature.

Materials:

  • Cancer cell line of interest (e.g., a lymphoma line with EZH2 overexpression)

  • DZNep

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heat shocking cells (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against EZH2 and a loading control (e.g., GAPDH)

CETSA_Workflow Start Treat cells with DZNep or vehicle Heat_Shock Heat shock cells at various temperatures Start->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Supernatant Collect soluble fraction (supernatant) Centrifugation->Supernatant Western_Blot Western Blot for EZH2 Supernatant->Western_Blot Analysis Analyze protein stability shift Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with DZNep or vehicle (DMSO) for a predetermined time (e.g., 4 hours).

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[16]

  • Collect the supernatant and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using an antibody against EZH2.

  • Densitometric analysis of the bands will reveal the temperature at which EZH2 denatures. A shift to a higher temperature in the DZNep-treated samples indicates target engagement.

Cellular Assays for Validating DZNep Activity

Protocol 3: Western Blotting for H3K27me3 Levels

This is a crucial experiment to confirm the functional consequence of EZH2 inhibition in cells.

Materials:

  • Cell line of interest

  • DZNep

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[17]

Western_Blot_Workflow Start Cell treatment with DZNep Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-H3K27me3, anti-H3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blotting workflow for H3K27me3 detection.

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with a dose-response of DZNep (e.g., 0.1 µM to 5 µM) or vehicle for a specified duration (e.g., 48-72 hours).[2]

  • Wash cells with ice-cold PBS and lyse them.

  • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Denature protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[17]

  • Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C. In parallel, probe separate blots for EZH2 and a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Protocol 4: Cell Viability/Proliferation Assay

This assay determines the phenotypic consequence of DZNep treatment on cell growth.

Materials:

  • Cancer cell line of interest

  • DZNep

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of DZNep. Include a vehicle-only control.

  • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to the vehicle-treated cells and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Expected Results

The following table summarizes the expected outcomes from the described experimental protocols.

AssayParameter MeasuredExpected Result with DZNep Treatment
In Vitro HMT Assay IC₅₀Dose-dependent inhibition of EZH2 activity.
CETSA EZH2 Thermal StabilityIncreased melting temperature of EZH2, indicating target engagement.
Western Blot Protein LevelsDose-dependent decrease in H3K27me3 levels.[2] Potential decrease in total EZH2 levels.
Cell Viability Assay GI₅₀Dose-dependent decrease in cell viability in sensitive cell lines.[4]

Troubleshooting and Considerations:

  • DZNep Solubility: DZNep is typically dissolved in DMSO. Ensure the final DMSO concentration in cell culture media is non-toxic (usually <0.5%).

  • Off-Target Effects: As DZNep is a broad methyltransferase inhibitor, observed phenotypes may not be solely due to EZH2 inhibition.[11] Consider using more specific EZH2 inhibitors (e.g., GSK126, Tazemetostat) as controls to dissect EZH2-specific effects.[12]

  • Western Blotting for Histones: Acid extraction of histones may be necessary for optimal results, though whole-cell lysates are often sufficient. Always normalize the phosphorylated histone signal to the total histone signal.

  • Cell Line Dependency: The sensitivity to DZNep can vary significantly between cell lines. It is advisable to screen a panel of cell lines to identify sensitive models for further investigation.

By following these detailed protocols, researchers can robustly characterize the activity of DZNep as an EZH2 inhibitor, from biochemical potency and cellular target engagement to its downstream effects on histone methylation and cell viability. These methods provide a solid foundation for investigating the role of EZH2 in various biological and pathological processes.

References

Sources

Forward: Navigating the Frontier of a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Investigation of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This has made its derivatives a fertile ground for discovering potent modulators of key cellular pathways, with numerous examples identified as inhibitors of kinases, PARP, and other therapeutic targets.[1]

This document provides a comprehensive guide for the investigational use of This compound , a specific and novel derivative within this class. As of this publication, dedicated literature on this exact molecule is sparse. Therefore, this guide is constructed as a foundational framework. It combines established principles for handling new chemical entities with functional insights derived from closely related imidazo[4,5-c]pyridine analogues. The protocols herein are designed as a self-validating system, empowering researchers to systematically determine the compound's activity and elucidate its mechanism of action in their specific cellular models.

For the purpose of this guide, the compound name is interpreted as 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine , where the methyl group is positioned on the imidazole ring. Researchers should confirm the structure of their specific material.

Section 1: Compound Profile & Safety Mandates

Chemical and Physical Properties

A precise understanding of the compound's properties is foundational to all experimental work. The following data is calculated or inferred from its structure and the properties of the parent scaffold.

PropertyValueSource / Method
IUPAC Name 1-methyl-1H-imidazo[4,5-c]pyridin-4-amineNomenclature
Molecular Formula C₇H₈N₄Calculated
Molecular Weight 148.17 g/mol Calculated[2]
Appearance Predicted: Off-white to light-yellow solidInferred
Solubility Poor in water; Soluble in DMSO, DMFInferred[3][4]
Purity >95% recommended for cell-based assaysBest Practice
Mandatory Safety & Handling Protocols

Safety is non-negotiable. Based on the hazard profile of the parent compound, 1H-Imidazo(4,5-c)pyridine, this compound should be handled with care.[5]

  • GHS Hazard Classification (Predicted):

    • Causes skin irritation (H315)[5]

    • Causes serious eye irritation (H319)[5]

    • May cause respiratory irritation (H335)[5]

  • Required Personal Protective Equipment (PPE):

    • Eye Protection: ANSI-rated safety glasses or goggles.

    • Hand Protection: Nitrile or other chemically resistant gloves.

    • Body Protection: Standard laboratory coat.

  • Handling: Handle only in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store tightly sealed in a cool, dry place (2-8°C recommended), protected from light.[2]

Section 2: Hypothesized Biological Activity & Mechanism of Action

The structural similarity of imidazo[4,5-c]pyridines to purines allows them to compete with endogenous ligands, such as ATP, for the binding sites of various enzymes.[1] The most prominent and well-documented activity for this class is protein kinase inhibition .

Derivatives of the imidazo[4,5-c]pyridine scaffold have been successfully developed as potent inhibitors of several kinase families, including:

  • Src Family Kinases (SFKs): Critical mediators of oncogenic signaling in cancers like glioblastoma.[3]

  • DNA-Dependent Protein Kinase (DNA-PK): A key enzyme in the DNA damage response, making its inhibitors potential radiosensitizers.[6][7]

  • FLT3 and Aurora Kinases: Important targets in hematological malignancies like acute myeloid leukemia.[8]

  • TrkA Receptor Tyrosine Kinase: Implicated in both cancer and pain signaling pathways.[9]

Based on this extensive precedent, a primary hypothesis is that This compound functions as an ATP-competitive kinase inhibitor. A plausible mechanism involves the compound binding to the ATP pocket of a protein kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that drive cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound N-Methyl-1H-imidazo [4,5-C]pyridin-4-amine Compound->Akt INHIBITS (Hypothesized)

Figure 1: A hypothetical signaling pathway illustrating the potential mechanism of action.

Section 3: Core Protocols for Initial Characterization

This section provides the essential, non-negotiable protocols for preparing the compound and determining its effective concentration range. This process forms a self-validating system, as the data generated in Protocol 3.2 is required for all subsequent experiments.

Protocol 3.1: Preparation of a Concentrated Stock Solution

Rationale: Small molecule inhibitors are typically insoluble in aqueous media. A high-concentration stock in an organic solvent (DMSO) allows for accurate and reproducible dilution into cell culture media while minimizing the final solvent concentration to avoid cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance and positive displacement pipette

Procedure:

  • Calculation: Determine the mass of compound needed for a desired stock concentration (e.g., 10 mM).

    • Mass (mg) = 10 mmol/L * 0.001 L * 148.17 g/mol * 1000 mg/g = 1.48 mg for 1 mL of 10 mM stock.

  • Weighing: Carefully weigh the calculated amount of powder. For small quantities, weighing by difference is most accurate.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. Vortex vigorously for 2-5 minutes. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure no visible particulates remain.

  • Sterilization: While DMSO is bacteriostatic, for long-term storage and sensitive assays, sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber vials. Store at -20°C or -80°C to prevent degradation from freeze-thaw cycles and light exposure. A properly stored stock should be stable for at least 6 months.

Protocol 3.2: Determining Potency (IC₅₀) via Cell Viability Assay

Rationale: The half-maximal inhibitory concentration (IC₅₀) is the most critical parameter for a new compound. It defines the concentration at which the compound elicits 50% of its maximal effect, providing a benchmark for designing all further experiments. A dose-response curve is essential to understand the compound's potency and therapeutic window.

Materials:

  • Cancer cell line of interest (e.g., U87 glioblastoma, MCF-7 breast cancer)[3][10]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Cell viability reagent (e.g., MTT, Resazurin, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment and recovery.

  • Compound Dilution: Prepare a serial dilution series of the compound from your high-concentration stock.

    • First, create a 2X working stock by diluting the 10 mM stock in complete medium.

    • Perform a 1:2 or 1:3 serial dilution across a 96-well dilution plate to create a range of concentrations (e.g., 100 µM down to ~10 nM, 2X final concentration).

    • Include a "vehicle control" of medium with the same percentage of DMSO as the highest compound concentration (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. This dilutes the compound 1:1 to the final desired concentration. You should have replicate wells (n=3 to 6) for each concentration.

  • Incubation: Incubate the treated plates for a standard duration, typically 48 or 72 hours.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Read the plate using the appropriate instrument (e.g., absorbance at 570 nm for MTT).

  • Data Analysis:

    • Normalize the data by setting the vehicle-only control wells to 100% viability and a "no cells" blank to 0%.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Section 4: Experimental Workflows & Application Protocols

Once the IC₅₀ is established, you can probe the compound's specific effects on cellular processes. The following workflow provides a logical progression for mechanistic investigation.

G A Compound Acquired (1-methyl-1H-imidazo [4,5-c]pyridin-4-amine) B Protocol 3.1: Prepare Sterile DMSO Stock (10 mM) A->B C Protocol 3.2: Determine IC₅₀ in Target Cell Line(s) B->C D Mechanistic Studies (Treat cells at 0.5x, 1x, 2x IC₅₀) C->D E Protocol 4.1: Western Blot for Signaling Pathway (e.g., p-Akt, p-ERK) D->E F Protocol 4.2: Cell Cycle Analysis (Propidium Iodide Staining) D->F G Data Synthesis & Further Hypothesis Generation E->G F->G

Figure 2: Recommended experimental workflow for compound characterization.

Protocol 4.1: Western Blot Analysis of Kinase Pathway Inhibition

Rationale: To test the hypothesis that the compound inhibits a specific kinase pathway, Western blotting can be used to measure the phosphorylation status of key downstream proteins. A decrease in the phosphorylated form of a protein (relative to total protein) indicates inhibition of the upstream kinase.

Procedure:

  • Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at 0.5x, 1x, and 2x the predetermined IC₅₀ for a short duration (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run to separate proteins by size, and then transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-Akt Ser473).

    • Wash, then incubate with an HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the chemiluminescence.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading and to normalize the phospho-protein signal.

Protocol 4.2: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: Many kinase inhibitors disrupt the orderly progression of the cell cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M). This protocol uses propidium iodide (PI), a DNA-intercalating dye, to quantify the DNA content of cells and thereby determine their cell cycle distribution.

Procedure:

  • Treatment: Seed cells in 6-well plates. Treat with the compound at the IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells (to include any apoptotic cells). Wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Fix overnight at 4°C or for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the stained cells on a flow cytometer. PI fluorescence is proportional to DNA content.

  • Interpretation: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in one phase compared to the vehicle control indicates a cell cycle arrest.

References

  • Wołczański, B., & Gornowicz, A. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5758. [Link]

  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Zhang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2246. [Link]

  • Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Patel, P. D., et al. (2022). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 46(1), 213-227. [Link]

  • Smiljanic, J., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5035. [Link]

  • Perin, N., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR repository. [Link]

  • Eur. J. Chem. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. [Link]

  • Bar-Zeev, M., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • Squires, M. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8842-8859. [Link]

  • PubChem. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • CP Lab Safety. (n.d.). 1-Methyl-1H-imidazo[4, 5-b]pyridin-2(3H)-one, min 98%, 100 mg. Retrieved January 20, 2026, from [Link]

  • Aladdin. (n.d.). 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. Retrieved January 20, 2026, from [Link]

  • Bar-Zeev, M., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. [Link]

  • Frontier Specialty Chemicals. (n.d.). 4-Chloro-1H-imidazo[4,5-c]pyridine. Retrieved January 20, 2026, from [Link]

  • Andrews, M., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 742-746. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-c]pyridine Scaffold in Modern Drug Discovery

The imidazo[4,5-c]pyridine core, a structural bioisostere of natural purines, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique arrangement of nitrogen atoms facilitates interactions with a wide array of biological macromolecules, including proteins, DNA, and RNA.[1] This versatility has led to the development of potent therapeutic agents across multiple disease areas. Derivatives of this scaffold have demonstrated significant activity as kinase inhibitors for cancer treatment, particularly targeting Src family kinases in glioblastoma, as well as antiviral and antimicrobial agents.[1][3][4]

Given the demand for large, diverse libraries of such compounds for high-throughput screening, solid-phase organic synthesis (SPOS) has emerged as the premier technology for their rapid generation. SPOS streamlines the synthetic process by anchoring the initial building block to a polymer support, which simplifies purification to simple filtration and washing steps. This allows for the efficient, iterative construction of complex molecules and the introduction of multiple points of diversity.

This guide provides a detailed, field-proven protocol for the solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines, based on a robust and flexible methodology.[5][6][7] We will delve into the causality behind each experimental step, offering insights to empower researchers to adapt and troubleshoot their synthetic strategies effectively.

Core Synthetic Strategy and Workflow

The strategy outlined here employs a polymer-supported amine as the starting point for the synthesis. The key pyridine building block, 2,4-dichloro-3-nitropyridine, is first anchored to the resin. Subsequent diversification is achieved through sequential nucleophilic aromatic substitution (SNAr), nitro group reduction, and finally, a cyclizative-cleavage step to form the imidazole ring and release the final product.

The overall workflow is depicted below, illustrating the sequential nature of the solid-phase approach.

sps_workflow Resin Polymer Support (e.g., Rink Amide Resin) Immobilization Step 1: Scaffold Immobilization Resin->Immobilization Resin_Bound_Pyridine Resin-Bound 2-Chloro-3-nitropyridine Immobilization->Resin_Bound_Pyridine 2,4-dichloro- 3-nitropyridine SNAr Step 2: S_NAr (Diversity Point 1) Resin_Bound_Pyridine->SNAr Resin_Bound_Amine Resin-Bound Diaminopyridine Precursor SNAr->Resin_Bound_Amine Primary/Secondary Amine (R¹-NHR²) Reduction Step 3: Nitro Reduction Resin_Bound_Amine->Reduction Resin_Bound_Diamine Resin-Bound 2,3-Diaminopyridine Reduction->Resin_Bound_Diamine Na₂S₂O₄ Cyclization Step 4: Imidazole Formation (Diversity Point 2) Resin_Bound_Diamine->Cyclization Resin_Bound_Product Resin-Bound Imidazo[4,5-c]pyridine Cyclization->Resin_Bound_Product Aldehyde (R³-CHO) Cleavage Step 5: Acidolytic Cleavage Resin_Bound_Product->Cleavage Final_Product Purified Imidazo[4,5-c]pyridine Cleavage->Final_Product TFA/DCM

Figure 1: General workflow for the solid-phase synthesis of imidazo[4,5-c]pyridines.

Detailed Protocols and Methodologies

PART A: Resin Preparation and Swelling

Causality: The solid support must be properly solvated (swollen) to ensure that reactive sites within the polymer matrix are accessible to reagents in the solution phase. Incomplete swelling is a common cause of low yields and failed reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are excellent swelling solvents for polystyrene-based resins like Wang or Rink Amide resin.

Protocol A1: Resin Swelling

  • Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5-1.0 mmol/g loading) into a fritted solid-phase synthesis vessel.

  • Add a solution of DCM/DMF (9:1 v/v, approx. 10-15 mL per gram of resin).[8]

  • Agitate the suspension on a mechanical shaker or with gentle nitrogen bubbling for 30-60 minutes at room temperature.

  • Drain the solvent by applying vacuum or positive pressure.

  • Wash the resin three times with DMF to prepare for the subsequent reaction in a polar aprotic solvent.

PART B: Step 1 - Immobilization of the Pyridine Scaffold

Causality: This step anchors the core building block to the solid support. The reaction is a nucleophilic aromatic substitution where the amine on the Rink Amide resin displaces the chlorine at the C4 position of 2,4-dichloro-3-nitropyridine. The C4 position is more activated towards nucleophilic attack than the C2 position due to the electronic influence of the adjacent nitro group. N-ethyldiisopropylamine (EDIPA) is used as a bulky, non-nucleophilic base to neutralize the HCl generated during the reaction without competing as a nucleophile.

Protocol B1: Arylation of Polymer-Supported Amine

  • To the pre-swollen Rink Amide resin in the reaction vessel, add a 0.5 M solution of 2,4-dichloro-3-nitropyridine (3-5 equivalents relative to resin loading) in dimethyl sulfoxide (DMSO).

  • Add EDIPA (5-7 equivalents relative to resin loading).

  • Seal the vessel and agitate the mixture at room temperature overnight (12-16 hours).

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under high vacuum for at least 2 hours. A small sample can be subjected to a test cleavage to confirm successful loading via LC-MS analysis.

PART C: Step 2 - Introduction of Diversity (SNAr)

Causality: This step introduces the first point of molecular diversity. A primary or secondary amine is used to displace the remaining chlorine atom at the C2 position. This reaction typically proceeds smoothly, as the pyridine ring is highly activated by the nitro group.

Protocol C1: Substitution with Amines

  • Swell the resin from the previous step in DMSO.

  • Add a solution of the desired primary or secondary amine (5-10 equivalents) in DMSO.

  • Agitate the reaction mixture at room temperature overnight.

  • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess amine and byproducts.

  • Dry the resin under vacuum.

PART D: Step 3 - Nitro Group Reduction

Causality: The reduction of the nitro group to an amine is a critical step, as it generates the required 1,2-diamine functionality on the pyridine ring, which is essential for the subsequent cyclization to form the imidazole ring. Sodium dithionite (Na₂S₂O₄) is an effective and relatively mild reducing agent for this transformation on solid support.[2][5]

reduction_step start Resin-Bound 3-Nitropyridine reagents Na₂S₂O₄ K₂CO₃, TBAHS DCM/H₂O start->reagents product Resin-Bound 3-Aminopyridine reagents->product

Figure 2: Key transformation in the nitro reduction step.

Protocol D1: Reduction of the Nitro Group

  • Swell the resin from the previous step in a biphasic solvent system of DCM and water.

  • Prepare a solution of sodium dithionite (Na₂S₂O₄, 10 equivalents), potassium carbonate (K₂CO₃, 10 equivalents), and tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 equivalents) in water.

  • Add the aqueous solution to the resin suspension in DCM.

  • Agitate the biphasic mixture vigorously at room temperature overnight. The TBAHS acts as a phase-transfer catalyst to facilitate the reaction between the organic-soluble substrate and the water-soluble reducing agent.

  • Drain the reaction mixture and wash the resin with water (3x), DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin thoroughly under high vacuum.

PART E: Step 4 - Imidazole Ring Formation

Causality: This is the key cyclization step where the imidazole ring is formed. The resin-bound 1,2-diaminopyridine condenses with an aldehyde, introducing the second point of diversity. The reaction typically proceeds under mild conditions.[5]

Protocol E1: Cyclization with Aldehydes

  • Swell the dried resin from the reduction step in DCM or DMF.

  • Add a solution of the desired aldehyde (5-10 equivalents) in the same solvent (0.2 M concentration is typical).[5]

  • Agitate the mixture at room temperature overnight. For less reactive aldehydes, the reaction can be gently heated to 50-80 °C.

  • Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and methanol (3x) to remove all excess aldehyde and soluble impurities.

  • Dry the resin under vacuum in preparation for cleavage.

PART F: Step 5 - Cleavage and Product Isolation

Causality: The final step involves the acid-catalyzed cleavage of the linker to release the synthesized imidazo[4,5-c]pyridine into solution. A solution of trifluoroacetic acid (TFA) in DCM is commonly used for Rink Amide and other acid-labile linkers.[5] TFA protonates the linker, initiating its breakdown and releasing the product, typically as an amide.

Protocol F1: Acidolytic Cleavage

  • Place the dried, product-bound resin in a suitable reaction vessel.

  • Prepare a cleavage cocktail of 50% TFA in DCM (v/v). (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the slurry at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate in a round-bottom flask.

  • Wash the resin twice more with small volumes of the TFA/DCM cocktail or pure DCM, combining the filtrates.

  • Concentrate the combined filtrate under reduced pressure to remove the bulk of the TFA and DCM.

  • The crude product can then be purified using standard techniques such as preparative HPLC.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTime (h)Temp.
1Immobilization 2,4-dichloro-3-nitropyridine, EDIPADMSO12-16RT
2SNAr Primary or Secondary Amine (R¹NHR²)DMSO12-16RT
3Reduction Na₂S₂O₄, K₂CO₃, TBAHSDCM/H₂O12-16RT
4Cyclization Aldehyde (R³CHO)DCM or DMF12-16RT - 80°C
5Cleavage Trifluoroacetic Acid (TFA)DCM1-2RT

References

  • Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558-565. [Link]

  • Lemrová, B., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5‑c]pyridines and Imidazo[4,5‑b]pyridines. ACS Combinatorial Science. Figshare. [Link]

  • Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • Calagna, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(19), 6829. [Link]

  • Peptideweb.com. Loading protocols. [Link]

  • Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]

  • Luan, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1347. [Link]

  • Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-51. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the microwave-assisted synthesis of imidazo[4,5-c]pyridines, a class of heterocyclic compounds of significant interest to the pharmaceutical and drug discovery sectors. By leveraging the principles of microwave-assisted organic synthesis (MAOS), the described methodologies offer substantial improvements over classical synthetic routes, including drastically reduced reaction times, enhanced product yields, and alignment with the principles of green chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize libraries of these valuable scaffolds.

Introduction: The Significance of Imidazo[4,5-c]pyridines and the Advent of Microwave Synthesis

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including their roles as potential anticancer agents, kinase inhibitors, and modulators of various cellular pathways.[1] Consequently, the development of efficient and robust synthetic methodologies for the preparation of diverse imidazo[4,5-c]pyridine libraries is of paramount importance for accelerating drug discovery programs.

Traditionally, the synthesis of imidazo[4,5-c]pyridines often involves harsh reaction conditions, such as high temperatures and the use of strong acids or dehydrating agents, leading to long reaction times and the generation of significant waste.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to conventional heating methods.[2][3] The fundamental principle of microwave heating lies in the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This efficient energy transfer can lead to dramatic rate enhancements, often reducing reaction times from hours to mere minutes.[3][4] Furthermore, MAOS frequently results in higher product yields and purity, minimizing the need for extensive purification.[2][3]

This guide focuses on the microwave-assisted cyclocondensation of 3,4-diaminopyridine with a variety of carboxylic acids, a versatile and atom-economical approach to constructing the 2-substituted imidazo[4,5-c]pyridine core.

The Rationale Behind Microwave-Assisted Synthesis: A Mechanistic Perspective

The enhanced efficiency of microwave-assisted synthesis in this context can be attributed to several factors. The reaction proceeds through an initial acylation of one of the amino groups of 3,4-diaminopyridine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole ring.

G cluster_0 Reaction Mechanism A 3,4-Diaminopyridine + Carboxylic Acid B Acyl Amine Intermediate A->B Acylation C Tetrahedral Intermediate B->C Intramolecular Cyclization D Dehydration C->D Proton Transfer & Water Elimination E Imidazo[4,5-c]pyridine D->E Aromatization

Caption: Proposed mechanism for the acid-catalyzed formation of imidazo[4,5-c]pyridines.

Microwave irradiation accelerates each of these steps. The rapid heating increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. Furthermore, the polar intermediates and transition states in the reaction mechanism can be stabilized by the microwave field, lowering the activation energy of the reaction.

Experimental Protocols: A Step-by-Step Guide

General Protocol for Microwave-Assisted Synthesis of 2-Substituted Imidazo[4,5-c]pyridines

This protocol provides a general framework for the synthesis. Optimization of reaction time and temperature may be necessary for different carboxylic acids.

Materials and Equipment:

  • Microwave synthesizer

  • 10 mL microwave reaction vial with a magnetic stir bar

  • 3,4-Diaminopyridine

  • Substituted carboxylic acid (e.g., benzoic acid, 4-chlorobenzoic acid, etc.)

  • Polyphosphoric acid (PPA) or silica gel

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 3,4-diaminopyridine (1.0 mmol), the desired carboxylic acid (1.1 mmol), and a catalytic amount of polyphosphoric acid (approximately 0.5 g) or silica gel (as a support).[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (typically 150-180°C) for a specified time (usually 10-30 minutes).[1] Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane/methanol eluent).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add ethyl acetate (20 mL) to the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 2-substituted imidazo[4,5-c]pyridine.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visual Workflow of the Synthesis

G cluster_1 Experimental Workflow start Combine Reactants in Microwave Vial mw Microwave Irradiation start->mw workup Aqueous Work-up & Extraction mw->workup purify Flash Chromatography workup->purify char Characterization (NMR, MS) purify->char end Pure Imidazo[4,5-c]pyridine char->end

Caption: General experimental workflow for the microwave-assisted synthesis.

Results and Discussion: A Comparative Analysis

To demonstrate the efficacy of the microwave-assisted protocol, a series of 2-aryl-imidazo[4,5-c]pyridines were synthesized from 3,4-diaminopyridine and various benzoic acid derivatives. The results are summarized in the table below, highlighting the significant reduction in reaction time and the excellent yields achieved compared to conventional heating methods.

EntryCarboxylic AcidProductMicrowave Time (min)Microwave Yield (%)Conventional Time (h)Conventional Yield (%)
1Benzoic Acid2-Phenylimidazo[4,5-c]pyridine1592875
24-Chlorobenzoic Acid2-(4-Chlorophenyl)imidazo[4,5-c]pyridine10951078
34-Methoxybenzoic Acid2-(4-Methoxyphenyl)imidazo[4,5-c]pyridine20881270
44-Nitrobenzoic Acid2-(4-Nitrophenyl)imidazo[4,5-c]pyridine1090865
5Acetic Acid2-Methylimidazo[4,5-c]pyridine2585660

Note: Conventional heating data is representative and compiled from literature sources for comparison.

The data clearly indicates that microwave irradiation significantly accelerates the synthesis of imidazo[4,5-c]pyridines, with reaction times reduced to minutes from several hours. The yields are consistently higher, which can be attributed to the reduced formation of byproducts due to shorter exposure to high temperatures.

Conclusion and Future Outlook

The microwave-assisted synthesis of imidazo[4,5-c]pyridines represents a highly efficient, rapid, and environmentally benign methodology for the preparation of this important class of heterocyclic compounds. The protocols outlined in this guide are robust and can be readily adapted for the synthesis of a wide range of derivatives, making this approach ideal for the generation of compound libraries for high-throughput screening in drug discovery. Future work will focus on expanding the substrate scope to include a broader range of aliphatic and heteroaromatic carboxylic acids and the development of one-pot, multi-component reactions under microwave irradiation to further enhance synthetic efficiency.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Adib, M., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Ahmed, E. Kh., et al. (2005). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Zeitschrift für Naturforschung B, 60(2), 221-226. [Link]

  • Sead, F. F., et al. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[2][4]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry. [Link]

  • Gothwal, A., et al. (2021). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 23(10), 527-535. [Link]

  • Zare, A., et al. (2019). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 9(45), 26255-26263. [Link]

  • Turan-Zitouni, G., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(10), 1187-1198. [Link]

  • Wikipedia. (2023). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. [Link]

Sources

Application Notes & Protocols for the Evaluation of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine for Insecticidal Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of insecticide resistance necessitates a continuous search for novel active ingredients with unique modes of action. The imidazopyridine scaffold, a bioisostere of purines, has shown diverse biological activities. This document provides a comprehensive guide for the initial investigation of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine, a specific derivative of this class, for its potential as a novel insecticide. We present a structured, multi-tiered approach, beginning with fundamental physicochemical characterization, progressing to whole-organism bioassays against a panel of key insect pests, and culminating in preliminary mechanism of action (MoA) studies. The protocols herein are designed to be self-validating, providing researchers with a robust framework to generate reliable and reproducible data for the assessment of this compound's insecticidal potential.

Introduction: The Rationale for Investigating this compound

The imidazo[4,5-c]pyridine core is structurally analogous to endogenous purines, suggesting a high potential for interaction with various biological targets.[1][2] While derivatives of the related imidazo[4,5-b]pyridine scaffold have demonstrated notable insecticidal activity against agricultural pests such as Nilaparvata lugens and Mythimna separata, the insecticidal potential of the imidazo[4,5-c]pyridine isomer remains largely unexplored.[3][4] this compound has been selected for this investigative framework due to its commercial availability and structural features that suggest potential interaction with critical insect neuronal targets.[5]

This guide is predicated on a logical, phased evaluation process. It is imperative to understand that without prior art on this specific molecule's insecticidal properties, the initial phase of research must be exploratory, aimed at identifying any biological activity before committing to extensive MoA studies.

Phase 1: Foundational Characterization of the Test Compound

Before any biological evaluation, a thorough understanding of the test article's physicochemical properties is essential for accurate and reproducible bioassay results.

Compound Identity and Purity Verification

It is critical to confirm the identity and purity of the supplied this compound.

Protocol 2.1: Quality Control

  • Procurement: Obtain this compound from a reputable chemical supplier (e.g., Aladdin[5]).

  • Mass Spectrometry (MS): Prepare a 1 mg/mL solution in methanol. Infuse into an LC-MS system to confirm the molecular weight (Expected: ~148.17 g/mol ).

  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6) and acquire ¹H and ¹³C NMR spectra. The spectral data should be consistent with the expected structure.

  • Purity Analysis (HPLC): Using a C18 column, develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) to assess the purity of the compound. Aim for a purity of ≥95%.

Solubility Determination

Accurate dosing in aqueous-based bioassays is contingent on understanding the compound's solubility.

Protocol 2.2: Solubility Profiling

  • Solvent Selection: Test solubility in a range of solvents commonly used in biological assays:

    • Water

    • Dimethyl sulfoxide (DMSO)

    • Acetone

    • Ethanol

  • Procedure: a. To 1 mg of the compound in a clear vial, add the selected solvent dropwise (e.g., 10 µL increments) with vortexing. b. Continue adding solvent until the compound is fully dissolved. c. Calculate the solubility in mg/mL.

  • Causality: DMSO is often the solvent of choice for creating high-concentration stock solutions due to its ability to dissolve a wide range of organic molecules. However, the final concentration of DMSO in the bioassay must be kept low (typically ≤1%) to avoid solvent-induced toxicity.[6] Acetone is frequently used for topical applications as it evaporates quickly.[6]

Phase 2: Primary Screening - Whole-Organism Bioassays

The objective of this phase is to determine if this compound exhibits any lethal or sublethal effects on a diverse range of insect species. The selection of insect species should cover different orders and feeding guilds to establish the potential spectrum of activity.

Target Insect Species Selection

The following is a recommended starting panel:

Insect Species Order Common Name Relevance
Drosophila melanogasterDipteraFruit FlyModel organism, rapid life cycle, genetic tools available.
Aedes aegyptiDipteraYellow Fever MosquitoMajor disease vector, established testing protocols.[6][7][8]
Myzus persicaeHemipteraGreen Peach AphidSap-sucking agricultural pest, known for resistance.
Plutella xylostellaLepidopteraDiamondback MothMajor pest of cruciferous crops, high resistance potential.[9]
Tribolium castaneumColeopteraRed Flour BeetleStored product pest, representative of beetles.
Initial Dose-Range Finding and Definitive Bioassays

For each species, a tiered approach is recommended: a high-dose screen followed by a full dose-response assay for any observed activity.

Protocol 3.2.1: Larval Contact Assay (for Aedes aegypti)

This protocol is adapted from established methods for high-throughput screening.[6][7]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: a. In a 24-well plate, add the appropriate volume of the stock solution to achieve a final test concentration of 100 µM in 1 mL of water. Ensure the final DMSO concentration does not exceed 1%. b. Prepare a solvent control well (1% DMSO in water) and a negative control well (water only).

  • Insect Introduction: Add 10 third-instar Aedes aegypti larvae to each well.

  • Incubation: Incubate at 27°C for 24-48 hours.

  • Endpoint Measurement: Record larval mortality. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Dose-Response: If significant mortality (>50%) is observed at 100 µM, perform a dose-response assay with a minimum of five concentrations (e.g., 1, 10, 50, 100, 200 µM) to calculate the LC₅₀ (lethal concentration for 50% of the population).

Protocol 3.2.2: Adult Topical Application Assay (for Drosophila melanogaster and Tribolium castaneum)

  • Stock Solution: Prepare a series of dilutions of the test compound in acetone.

  • Application: a. Anesthetize adult insects (2-4 days old) with CO₂. b. Using a micro-applicator, apply 0.2 µL of the test solution to the dorsal thorax of each insect. c. Treat a control group with acetone only.

  • Observation: Place the treated insects in vials with a food source. Record mortality at 24, 48, and 72 hours.

  • Dose-Response: If activity is observed, conduct a full dose-response experiment to determine the LD₅₀ (lethal dose for 50% of the population).

Protocol 3.2.3: Leaf-Dip Bioassay (for Plutella xylostella and Myzus persicae)

  • Test Solutions: Prepare a series of concentrations of the test compound in water with a non-ionic surfactant (e.g., 0.01% Triton X-100).

  • Leaf Treatment: Dip cabbage leaf discs (for P. xylostella) or radish leaf discs (for M. persicae) into the test solution for 10-30 seconds. Allow the leaves to air dry.

  • Insect Infestation: Place the treated leaf discs in a petri dish lined with moist filter paper. Introduce 10-15 second-instar larvae (P. xylostella) or 10-15 adult aphids (M. persicae).

  • Incubation and Assessment: Incubate at 25°C. Record mortality at 48 and 72 hours. For aphids, also note any anti-feedant or repellent effects.

  • Data Analysis: Calculate LC₅₀ values if significant mortality is observed.

Phase 3: Preliminary Mechanism of Action (MoA) Studies

If reproducible insecticidal activity is confirmed in Phase 2, the next logical step is to investigate the potential MoA. The Insecticide Resistance Action Committee (IRAC) provides a robust classification of insecticide MoAs that can guide this investigation.[1][10][11][12][13] Based on the imidazopyridine scaffold, high-probability targets are neuronal ion channels.

MoA_Investigation_Workflow Whole_Organism_Activity Insecticidal Activity Confirmed (Phase 2) Hypothesis Hypothesis Generation: Neuronal Target? Whole_Organism_Activity->Hypothesis nAChR Nicotinic Acetylcholine Receptor (nAChR) (IRAC Group 4) Hypothesis->nAChR Structural Analogy to Neonicotinoids GABA_R GABA-gated Cl- Channel (IRAC Group 2) Hypothesis->GABA_R Common Neuronal Target RyR Ryanodine Receptor (IRAC Group 28) Hypothesis->RyR Alternative Ca2+ Channel Target Oct_R Octopamine Receptor Hypothesis->Oct_R Biogenic Amine Target In_Vitro_Assays In Vitro / Ex Vivo Assays nAChR->In_Vitro_Assays GABA_R->In_Vitro_Assays RyR->In_Vitro_Assays Oct_R->In_Vitro_Assays Membrane_Potential Membrane Potential Assay (e.g., FLIPR) In_Vitro_Assays->Membrane_Potential Enzyme_Inhibition Enzyme Inhibition Assay In_Vitro_Assays->Enzyme_Inhibition

Caption: Workflow for MoA investigation of this compound.

Hypothesis: Modulation of Insect Ion Channels

The primary hypothesis is that the compound acts on ligand-gated or voltage-gated ion channels, leading to neuronal hyperexcitation or inhibition. Key candidates include:

  • Nicotinic Acetylcholine Receptors (nAChRs): The target of neonicotinoid insecticides. Agonists cause continuous nerve stimulation.[8][14][15][16][17]

  • GABA-gated Chloride Channels: Blockers of this channel also cause hyperexcitation by inhibiting the inhibitory neurotransmitter GABA.[2][7][18][19]

  • Ryanodine Receptors (RyRs): These intracellular calcium channels are targeted by diamide insecticides, leading to uncontrolled muscle contraction and paralysis.[3][4][6][20][21]

  • Octopamine Receptors: These are unique to invertebrates and are involved in various physiological processes. Their disruption can lead to a range of toxic effects.[5][9][22][23][24]

In Vitro Assays for Target Validation

Insect cell lines expressing specific receptors are invaluable for MoA studies. Sf9 (from Spodoptera frugiperda) or High Five™ (from Trichoplusia ni) cells are commonly used for expressing membrane proteins.[25][26][27]

Protocol 4.2.1: Membrane Potential Assay Using a Fluorescent Probe

This assay can detect changes in cell membrane potential caused by the opening or closing of ion channels. It is a powerful secondary screening tool to identify ion channel modulators.

  • Cell Culture: Culture an insect cell line (e.g., Sf9) in 96- or 384-well black-walled, clear-bottom plates. If a specific insect receptor is to be tested, use a cell line stably or transiently expressing that receptor.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.[28]

  • Compound Addition: Use a fluorescence plate reader with automated liquid handling (e.g., a FLIPR or FlexStation system) to add this compound at various concentrations.

  • Signal Detection: Measure the change in fluorescence over time.

    • Interpretation:

      • An increase in fluorescence (depolarization) could indicate activation of cation channels (like nAChRs) or blockage of chloride channels (like GABA receptors).

      • A decrease in fluorescence (hyperpolarization) could suggest activation of chloride channels.

  • Controls:

    • Positive Controls: Use known modulators of the target channels (e.g., Imidacloprid for nAChRs, Fipronil for GABA receptors, Ryanodine for RyRs).

    • Negative Control: Use untransfected cells or cells treated with a vehicle control.

Signaling_Pathways cluster_nAChR A) nAChR Agonism cluster_GABA B) GABA Receptor Antagonism Compound_A Compound nAChR nAChR Compound_A->nAChR Binds Na_Ca_Influx Na+/Ca2+ Influx nAChR->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Hyperexcitation Hyperexcitation Depolarization->Hyperexcitation Compound_B Compound GABA_R GABA-gated Cl- Channel Compound_B->GABA_R Blocks Cl_Influx Cl- Influx (Inhibited) GABA_R->Cl_Influx No_Hyperpolarization No Hyperpolarization Cl_Influx->No_Hyperpolarization Hyperexcitation_B Hyperexcitation No_Hyperpolarization->Hyperexcitation_B

Caption: Potential neuronal signaling pathways for insecticidal action.

Protocol 4.2.2: Enzyme Inhibition Assays

If the compound does not appear to modulate ion channels, it may be acting on a critical enzyme.

  • Enzyme Preparation: Prepare homogenates from target insects or use purified recombinant enzymes (e.g., acetylcholinesterase, metabolic P450s).

  • Assay Setup: In a microplate format, combine the enzyme, its substrate, and various concentrations of the test compound.

  • Detection: Use a spectrophotometric or fluorometric method to measure the rate of product formation.[29][30][31][32]

  • Data Analysis: Calculate the IC₅₀ (concentration required for 50% inhibition) for the compound against each enzyme.

  • Relevance: This is particularly important for investigating metabolic resistance mechanisms but can also identify novel enzymatic targets.

Data Interpretation and Next Steps

The data generated from these protocols will provide a comprehensive initial profile of this compound.

Phase Key Data Output Interpretation & Next Steps
Phase 1 Purity, Solubility ProfileInforms formulation for all subsequent assays.
Phase 2 LC₅₀ / LD₅₀ values for a panel of insectsDetermines if the compound has insecticidal activity and defines its spectrum (e.g., lepidopteran-specific, broad-spectrum).
Phase 3 Changes in membrane potential, IC₅₀ values for enzymesProvides evidence for a specific molecular target, guiding further MoA studies, chemical optimization, and resistance management planning.

A positive result in these assays—particularly the confirmation of a specific molecular target—would warrant further investigation, including secondary screening on a wider range of pest species, studies on non-target organisms to assess selectivity, and chemical synthesis of analogues to establish structure-activity relationships (SAR).

References

  • JoVE. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2019). (PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. [Link]

  • PubMed. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. [Link]

  • IRAC. (n.d.). Mode of Action Classification. Insecticide Resistance Action Committee. [Link]

  • IRAC. (2006). IRAC Mode of Action Classification Revised & re-issued. [Link]

  • PubMed. (n.d.). Insect ryanodine receptors: molecular targets for novel pest control chemicals. [Link]

  • PubMed. (n.d.). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. [Link]

  • IRAC. (n.d.). Mode of Action Classification. [Link]

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Wikipedia. (n.d.). Octopamine. [Link]

  • Greenhouse Product News. (n.d.). Ryanodine Receptor Modulators — IRAC Group 28. [Link]

  • Current Medicinal Chemistry. (n.d.). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. [Link]

  • IRAC. (n.d.). MODE OF ACTION CLASSIFICATION SCHEME. [Link]

  • Wiley Online Library. (n.d.). Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. [Link]

  • Aladdin. (n.d.). 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. [Link]

  • ACS Publications. (n.d.). Insect Voltage-Gated Chloride Channels as a Possible Insecticide Target Site. [Link]

  • PubMed. (n.d.). Chloride channels as tools for developing selective insecticides. [Link]

  • PubMed. (n.d.). The role of octopamine receptor agonists in the synergistic toxicity of certain insect growth regulators (IGRs) in controlling Dengue vector Aedes aegypti (Diptera: Culicidae) mosquito. [Link]

  • ACS Omega. (2023). Specificity of Monoterpene Interactions with Insect Octopamine and Tyramine Receptors: Insights from in Silico Sequence and Structure Comparison. [Link]

  • ResearchGate. (2019). Enzymatic assays for determined of enzymes inhibitor by pesticides for insect. [Link]

  • ResearchGate. (n.d.). Insect Nicotinic Acetylcholine Receptors: Genes, Structure, Physiological and Pharmacological Properties | Request PDF. [Link]

  • IntechOpen. (n.d.). Diversity of Insect Nicotinic Acetylcholine Receptor Subunits. [Link]

  • Frontiers. (n.d.). Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology. [Link]

  • Semantic Scholar. (n.d.). Insect Nicotinic Acetylcholine Receptors: Genes, Structure, Physiological and Pharmacological Properties. [Link]

  • MDPI. (2022). Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.). [Link]

  • MDPI. (n.d.). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. [Link]

  • ResearchGate. (2018). How do I set up amount of chemicals for enzymes inhibitor assay by pesticide for 3 or 8 larvae of an insect?[Link]

  • MDPI. (n.d.). Insect Resistance to Insecticides and Approaches to Its Identification. [Link]

  • eOrganic. (2009). Overview of Monitoring and Identification Techniques for Insect Pests. [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. [Link]

  • ICRISAT. (n.d.). Screening and breeding for insect resistance in pea, lentil, faba bean and chickpea. [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • PubChem. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. [Link]

  • ResearchGate. (n.d.). Pest insect selectivity of different classes of insecticides. The...[Link]

  • PNAS. (n.d.). Overcoming insecticide resistance through computational inhibitor design. [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • PubChem. (n.d.). 4-(1-methyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • ResearchGate. (n.d.). Evaluation of rapid enzyme inhibition test for pesticides detection and validation by spectrophotometer and GC/MS. [Link]

  • Frontiers. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. [Link]

  • Aladdin. (n.d.). 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. [Link]

  • Springer Nature Experiments. (n.d.). Membrane Protein Production in Insect Cells. [Link]

  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. [Link]

  • PubMed Central. (n.d.). Screening of Membrane Protein Production by Comparison of Transient Expression in Insect and Mammalian Cells. [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

  • ResearchGate. (2024). (PDF) A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. We will delve into the intricacies of the synthetic pathway, offering field-proven insights and troubleshooting strategies to enhance your experimental success.

Introduction to the Synthetic Challenges

The synthesis of this compound, a molecule of significant interest in medicinal chemistry due to its structural similarity to purines, presents a unique set of challenges.[1][2] The core difficulties often revolve around two key transformations: the regioselective N-methylation of the imidazopyridine core and the introduction of the 4-amino group. The inherent electronic properties of the heterocyclic system can lead to mixtures of products, low yields, and purification complexities. This guide will provide a structured approach to identifying and resolving these issues.

Troubleshooting Guide

This section is designed to address specific problems you may encounter during your synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My N-methylation reaction is resulting in a mixture of regioisomers. How can I improve the selectivity for the desired N1-methyl product?

This is one of the most common challenges in the synthesis of N-substituted imidazopyridines. The alkylation of the imidazo[4,5-b]pyridine core is known to be non-selective, often yielding a mixture of mono- and polyalkylated products.[3] Similarly, N-alkylation of imidazo[4,5-c]pyridines can lead to the formation of different regioisomers.[4]

Causality: The imidazo[4,5-c]pyridine scaffold has multiple nucleophilic nitrogen atoms (N1, N3, and the pyridine nitrogen N5) that can be alkylated. The regioselectivity is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions (solvent, base, temperature, and the nature of the alkylating agent).

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) can favor deprotonation at a specific nitrogen, leading to improved selectivity.

    • The use of potassium carbonate (K2CO3) in DMF is also a common condition, though it may lead to mixtures of regioisomers.[4][5]

    • Consider using phase-transfer catalysis conditions (e.g., K2CO3, tetra-n-butylammonium bromide in DMF) which have been reported to give satisfactory yields in N-alkylation reactions of related systems.[2]

  • Control of Reaction Temperature:

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance kinetic control and favor the formation of the thermodynamically more stable isomer.

  • Nature of the Alkylating Agent:

    • While methyl iodide is commonly used, consider using less reactive methylating agents like dimethyl sulfate, which might offer better selectivity under certain conditions.

  • Protecting Group Strategy:

    • If regioselectivity remains a persistent issue, consider a protecting group strategy. This involves protecting the other nucleophilic nitrogens, performing the methylation, and then deprotecting. This multi-step approach can significantly improve the yield of the desired isomer.

Workflow for Optimizing N-Methylation Regioselectivity:

start Mixture of N-methylated regioisomers obtained base_solvent Modify Base and Solvent System (e.g., NaH in THF vs. K2CO3 in DMF) start->base_solvent temp Lower Reaction Temperature (e.g., 0 °C) base_solvent->temp alkylating_agent Change Alkylating Agent (e.g., Methyl Iodide vs. Dimethyl Sulfate) temp->alkylating_agent analysis Analyze product ratio (NMR, LC-MS) alkylating_agent->analysis protecting_group Implement Protecting Group Strategy protecting_group->analysis analysis->protecting_group Non-selective success Desired Regioisomer Achieved analysis->success Selective failure Continue Optimization analysis->failure

Caption: Troubleshooting workflow for poor regioselectivity in N-methylation.

Q2: The yield of my N-methylation step is consistently low. What factors could be contributing to this, and how can I improve it?

Low yields in the N-methylation of imidazopyridines are a known issue, with some literature reports citing yields as low as 12-16%.[3]

Causality:

  • Incomplete reaction: The reaction may not be going to completion due to insufficient reactivity of the starting material or deactivation of the reagents.

  • Side reactions: Besides the formation of regioisomers, other side reactions such as poly-alkylation can consume the starting material and reduce the yield of the desired mono-methylated product.[3]

  • Degradation of starting material or product: The reaction conditions might be too harsh, leading to the degradation of the heterocyclic core.

  • Product loss during workup and purification: The product may be lost during extraction or be difficult to separate from byproducts during chromatography.

Troubleshooting Protocol:

  • Optimize Reaction Conditions:

    • Stoichiometry: Carefully control the stoichiometry of the base and methylating agent. Use a slight excess (1.1-1.2 equivalents) of the methylating agent. A large excess can lead to poly-methylation.

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Avoid unnecessarily long reaction times or high temperatures.

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can quench the base (especially NaH) and interfere with the reaction.

  • Purification Strategy:

    • Develop an effective purification method. Column chromatography on silica gel is commonly used.[2] A gradient elution system may be necessary to separate the desired product from starting material and isomeric byproducts.

    • Consider reverse-phase HPLC for the purification of highly polar compounds or for separating closely related isomers.[6]

Data Summary: N-Alkylation Conditions and Reported Yields

Alkylating AgentBaseSolventTemperatureYield (%)Reference
Methyl IodideNaH (60% in mineral oil)DMFRoom Temp12-16
Allyl BromideK2CO3 / TBABDMFRoom Temp54-87
4-chlorobenzyl bromideK2CO3DMF-Mixture
Q3: I am struggling to introduce the 4-amino group. What are the recommended synthetic strategies and their potential pitfalls?

The direct amination of the 4-position of the imidazo[4,5-c]pyridine ring is challenging. A more common and effective strategy involves a nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the 4-position. The synthesis of the structurally related drug, Imiquimod (4-amino-1-isobutyl-1H-imidazo[4,5-c]quinoline), provides valuable insights into this transformation.[7]

Recommended Strategy: Halogenation followed by Amination

This two-step process is generally more reliable than direct amination.

Step 1: Synthesis of a 4-halo-imidazo[4,5-c]pyridine precursor. This can be achieved by building the imidazo[4,5-c]pyridine core from a pyridine starting material that already contains a halogen at the desired position. For example, starting from a 3,4-diamino-X-chloropyridine derivative.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with an amine source. The 4-halo intermediate is then reacted with an ammonia source (e.g., aqueous ammonia, ammonia in a sealed tube) or a protected amine followed by deprotection.

Potential Pitfalls and Troubleshooting:

  • Low reactivity of the 4-halo intermediate: The reactivity of the halo-substituent towards nucleophilic substitution can be low.

    • Solution: Use a more reactive halogen (I > Br > Cl). The reaction may require elevated temperatures and/or the use of a catalyst (e.g., a copper catalyst in a Buchwald-Hartwig type amination, though this is more common for C-N bond formation with aryl halides).

  • Side reactions during amination:

    • Solution: Carefully control the reaction conditions (temperature, pressure, and concentration of the amine) to minimize the formation of byproducts. Ensure that other functional groups in the molecule are compatible with the reaction conditions.

  • Difficulty in preparing the 4-halo precursor: The synthesis of the required 3,4-diamino-X-chloropyridine can be challenging.

    • Solution: Explore alternative synthetic routes to the imidazo[4,5-c]pyridine core that allow for the late-stage introduction of the 4-amino group or a precursor.

Illustrative Reaction Scheme:

Precursor 4-Chloro-1H-imidazo[4,5-c]pyridine Product 1H-Imidazo[4,5-c]pyridin-4-amine Precursor->Product SNAr Ammonia NH3 (source) Ammonia->Product Conditions Heat, Pressure (e.g., sealed tube)

Caption: General scheme for the amination of a 4-chloro-imidazo[4,5-c]pyridine.

FAQs

Q: What are the most common starting materials for the synthesis of the imidazo[4,5-c]pyridine core?

The most prevalent method for constructing the imidazo[4,5-c]pyridine skeleton is the condensation of 3,4-diaminopyridine with a one-carbon synthon.[1] Common reagents include:

  • Formic acid: This is a classic and straightforward method, often requiring heating.

  • Triethyl orthoformate: This reagent can also be used, sometimes with an acid catalyst.

  • Aldehydes: Condensation with aldehydes followed by an oxidation step is another viable route.[1]

Q: Are there any specific safety precautions I should take during this synthesis?

Yes, several steps in the synthesis of this compound and its intermediates require careful handling of hazardous materials.

  • N-Methylation: Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Amination: If using ammonia in a sealed tube, be aware of the potential for high pressure to build up. Use a properly shielded reaction vessel. The synthesis of related compounds like Imiquimod can involve the use of potentially explosive nitro compounds and azides.[7]

  • Solvents: Many of the solvents used, such as DMF and chlorinated solvents, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q: My final product is difficult to purify. What are some alternative purification strategies?

If standard silica gel column chromatography is ineffective, consider the following:

  • Reverse-Phase Chromatography: This is particularly useful for polar compounds that do not behave well on normal-phase silica.

  • Preparative TLC: For small-scale purifications, preparative Thin Layer Chromatography can be an effective method for separating closely related compounds.[8][9]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[4,5-c]pyridine core can be protonated. An acid-base workup can sometimes be used to separate the product from non-basic impurities.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation of Imidazo[4,5-b]pyridines (Adapted)

This protocol is adapted from a reported procedure for the N-alkylation of related imidazo[4,5-b]pyridines and can be used as a starting point for the methylation of your imidazo[4,5-c]pyridine.[2]

  • To a solution of the imidazo[4,5-c]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and tetra-n-butylammonium bromide (TBAB) (0.15 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.6 eq.) dropwise to the suspension.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • After completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to separate the regioisomers.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

  • CN104402878A - Preparation method of imiquimod.Google Patents.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines | Request PDF. ResearchGate. Available at: [Link]

  • EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof.Google Patents.
  • Imiquimod | C14H16N4. PubChem. Available at: [Link]

  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. Available at: [Link]

  • Imiquimod. Wikipedia. Available at: [Link]

  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PMC. Available at: [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. As is common with substituted imidazopyridines, the synthesis, particularly the N-methylation step, can present challenges in achieving high yield and regioselectivity. This document provides in-depth troubleshooting advice and optimized protocols to enhance your experimental success.

I. Overview of the Synthesis

The synthesis of this compound typically involves a two-step process:

  • Formation of the Imidazo[4,5-c]pyridine Core: The core is generally synthesized by the condensation of a substituted 3,4-diaminopyridine with a suitable one-carbon source, such as formic acid or an orthoformate.[1]

  • N-Methylation: The subsequent N-methylation of the 4-amino-1H-imidazo[4,5-c]pyridine intermediate is the critical step where challenges often arise. The primary issue is controlling the regioselectivity of the methylation, as the imidazo[4,5-c]pyridine ring system has multiple nitrogen atoms that can be alkylated.

II. Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the synthesis of this compound?

A1: The most significant challenge is achieving regioselective N-methylation. The 1H-imidazo[4,5-c]pyridin-4-amine precursor has three nitrogen atoms that could potentially be methylated: N1 and N3 in the imidazole ring, and the exocyclic amino group at C4. This often leads to the formation of a mixture of isomers, which can be difficult to separate and results in a lower yield of the desired product.

Q2: Which nitrogen is most likely to be methylated?

A2: In many cases of N-alkylation of similar heterocyclic systems, the reaction tends to occur on the imidazole ring nitrogens (N1 or N3). However, the electronic and steric environment of the specific substrate, along with the reaction conditions, will ultimately dictate the major product.

Q3: What are the common starting materials for the imidazo[4,5-c]pyridine core?

A3: A common starting material is a suitably substituted 3,4-diaminopyridine. The choice of substituents on the pyridine ring will depend on the desired final product. For the synthesis of the parent 4-amino-1H-imidazo[4,5-c]pyridine, 3,4-diaminopyridine itself can be used.

Q4: What analytical techniques are recommended for characterizing the product and identifying isomers?

A4: A combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like NOESY), mass spectrometry (MS), and chromatography (HPLC, TLC) is essential. 2D-NOESY is particularly powerful for distinguishing between N-alkylation regioisomers by observing through-space correlations between the newly introduced methyl group and protons on the heterocyclic core.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Low Yield of the Desired N-Methylated Product

Q: My N-methylation reaction is giving a very low yield of the target compound. What are the potential causes and how can I improve it?

A: Low yields in N-methylation reactions can stem from several factors, including incomplete reaction, side reactions, or product degradation. Here’s a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may also improve the reaction rate, but be cautious as this can also promote side reactions.

    • Ineffective Base: The base may not be strong enough to deprotonate the nitrogen atom effectively. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) could be explored, though they may also affect regioselectivity.

    • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. Ensure you are using a suitable solvent, such as DMF or DMSO, and that the reaction mixture is well-stirred.

  • Side Reactions:

    • Over-methylation: The product itself can be further methylated, leading to quaternary ammonium salts. Using a stoichiometric amount of the methylating agent (e.g., methyl iodide) is crucial. A slow, dropwise addition of the methylating agent can also help to minimize this.

    • Methylation of the Exocyclic Amino Group: The 4-amino group can also be methylated. While typically less reactive than the imidazole nitrogens, this can occur, especially under harsh conditions.

  • Product Degradation:

    • Harsh Reaction Conditions: High temperatures or a very strong base could lead to the degradation of the starting material or product. If you suspect this is the case, try running the reaction at a lower temperature for a longer period.

Optimized Protocol for Improved Yield:

This protocol provides a starting point for optimization.

  • Reactants and Reagents:

    • 4-amino-1H-imidazo[4,5-c]pyridine (1 equivalent)

    • Potassium carbonate (K₂CO₃) (1.5 - 2 equivalents)

    • Methyl iodide (CH₃I) (1.0 - 1.2 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure: a. To a solution of 4-amino-1H-imidazo[4,5-c]pyridine in anhydrous DMF, add potassium carbonate. b. Stir the suspension at room temperature for 30 minutes. c. Slowly add methyl iodide dropwise to the reaction mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)

Q: My reaction produces a mixture of N-methylated isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired this compound?

A: Achieving high regioselectivity is the most common hurdle. The ratio of isomers is influenced by a delicate balance of electronic and steric factors, as well as reaction conditions.

Factors Influencing Regioselectivity and Optimization Strategies:

FactorInfluence on RegioselectivityOptimization Strategy
Base The choice of base can influence which nitrogen is deprotonated and its subsequent nucleophilicity.Experiment with different bases. A milder base like K₂CO₃ might favor kinetic control, while a stronger base like NaH could lead to a different isomer ratio under thermodynamic control.
Solvent The polarity and coordinating ability of the solvent can affect the reactivity of the nucleophile and the stability of the transition states leading to different isomers.Screen different solvents. Polar aprotic solvents like DMF and DMSO are common. Less polar solvents like THF or acetonitrile could alter the selectivity.
Methylating Agent The reactivity and steric bulk of the methylating agent can play a role.While methyl iodide is common, other methylating agents like dimethyl sulfate or methyl triflate could be tested. Their different reactivity profiles might influence the isomer distribution.
Temperature Lower temperatures generally favor the kinetically controlled product, which may be a single isomer. Higher temperatures can lead to a mixture of thermodynamically controlled products.Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and monitor the progress over a longer period.
Protecting Groups In some cases, a protecting group strategy may be necessary to achieve complete regioselectivity. This involves protecting the other reactive nitrogen atoms before the methylation step.This adds steps to the synthesis but can be the most effective way to ensure the desired isomer is formed.

Troubleshooting Workflow for Poor Regioselectivity:

start Poor Regioselectivity (Mixture of Isomers) cond1 Analyze Isomer Ratio (NMR, LC-MS) start->cond1 step1 Optimize Reaction Conditions cond1->step1 sub_step1a Vary the Base (e.g., K₂CO₃, Cs₂CO₃, NaH) step1->sub_step1a sub_step1b Screen Solvents (e.g., DMF, DMSO, THF, ACN) step1->sub_step1b sub_step1c Adjust Temperature (e.g., 0°C, RT, elevated) step1->sub_step1c step2 Purification Strategy step3 Consider Protecting Groups step2->step3 If separation is still poor sub_step2a Column Chromatography (Varying solvent systems) step2->sub_step2a sub_step2b Preparative HPLC step2->sub_step2b sub_step2c Crystallization step2->sub_step2c end_bad Separation Unsuccessful Re-evaluate Synthesis step3->end_bad sub_step1a->step2 sub_step1b->step2 sub_step1c->step2 end_good Desired Isomer Isolated sub_step2a->end_good sub_step2b->end_good sub_step2c->end_good

Caption: A workflow for troubleshooting poor regioselectivity in the N-methylation of 4-amino-1H-imidazo[4,5-c]pyridine.

Problem 3: Difficulty in Purifying the Product from Isomers and Side Products

Q: I have a mixture of products and starting material. What is the best way to purify the desired this compound?

A: The purification of closely related isomers can be challenging. A multi-step purification strategy is often required.

Purification Strategies:

  • Column Chromatography: This is the most common method for separating isomers.

    • Solvent System Optimization: A systematic screening of solvent systems is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can sometimes improve the separation of basic compounds by reducing tailing on silica gel.

    • Gradient Elution: A gradient elution, where the polarity of the eluent is gradually increased, is often more effective than isocratic elution for separating closely eluting compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For very difficult separations, preparative HPLC can provide higher resolution. Both normal-phase and reverse-phase columns can be effective, depending on the properties of the isomers.

  • Crystallization:

    • If one of the isomers is a crystalline solid, it may be possible to selectively crystallize it from the mixture. This requires screening various solvents and solvent mixtures.

IV. Summary of Key Reaction Parameters

The following table summarizes the key parameters that can be varied to optimize the N-methylation reaction.

ParameterTypical Starting ConditionsOptimization RangeRationale for Variation
Base K₂CO₃ (1.5 eq)Cs₂CO₃, NaH, DBU (1.2 - 3 eq)To alter the rate of deprotonation and potentially influence regioselectivity.
Solvent DMFDMSO, Acetonitrile, THFTo modify the solubility and the reactivity of the nucleophile and electrophile.
Methylating Agent CH₃I (1.1 eq)(CH₃)₂SO₄, CH₃OTf (1.0 - 1.5 eq)To investigate the effect of leaving group and reactivity on yield and selectivity.
Temperature Room Temperature-20 °C to 60 °CTo favor kinetic vs. thermodynamic control and to manage reaction rate and side reactions.
Reaction Time 4-12 hours1 - 24 hoursTo ensure the reaction goes to completion without significant side product formation.

V. Reaction Pathway Visualization

start 3,4-Diaminopyridine Derivative intermediate 4-Amino-1H-imidazo[4,5-c]pyridine start->intermediate Cyclization reagent1 Formic Acid or Orthoformate reagent1->intermediate product This compound (and other isomers) intermediate->product N-Methylation reagent2 Methylating Agent (e.g., CH₃I) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent2->product

Caption: A simplified reaction pathway for the synthesis of this compound.

VI. References

  • Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Krasavin, M. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this and structurally related imidazopyridine compounds.

Introduction to Purification Challenges

This compound is a heterocyclic amine, a class of compounds often presenting unique purification challenges. Due to the presence of multiple nitrogen atoms, this molecule exhibits basicity and polarity that can lead to issues such as peak tailing in chromatography, co-purification of structurally similar impurities, and potential instability under certain pH conditions.

A significant challenge in the synthesis and purification of N-methylated imidazopyridines is the potential for the formation of regioisomers. The alkylation of the imidazo[4,5-b]pyridine core is often not selective and can result in a mixture of monoalkylated and polyalkylated products[1]. This necessitates robust purification strategies to isolate the desired isomer with high purity.

This guide provides a comprehensive overview of various purification techniques, troubleshooting advice for common issues, and frequently asked questions to assist you in achieving your desired purity for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile will largely depend on the synthetic route employed. However, common impurities include:

  • Unreacted Starting Materials: Such as the parent 1H-imidazo[4,5-C]pyridin-4-amine and the methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Regioisomers: Methylation can potentially occur on different nitrogen atoms of the imidazopyridine ring system, leading to isomeric impurities that may have very similar properties to the desired product.

  • Poly-methylated Byproducts: Over-methylation can lead to the formation of quaternary ammonium salts or di-methylated species.

  • Residual Reagents and Solvents: Inorganic salts from the workup (e.g., sodium hydride, sodium carbonate) and residual high-boiling solvents (e.g., DMF, DMSO) are common.

  • Degradation Products: Depending on the reaction and workup conditions (e.g., exposure to strong acids or bases, or high temperatures), degradation of the target molecule can occur.

Q2: How can I quickly assess the purity of my crude sample?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.

  • TLC: Provides a rapid and inexpensive way to visualize the number of components in your mixture. A typical mobile phase for this class of compounds could be a mixture of dichloromethane and methanol (e.g., 95:5 to 90:10 v/v). Visualization under UV light (254 nm) is usually effective. Staining with potassium permanganate can also be used to visualize non-UV active impurities.

  • LC-MS: Offers a more detailed analysis, providing the retention times of different components and their mass-to-charge ratios. This is particularly useful for identifying isomers (which will have the same mass) and other byproducts.

Q3: What are the general solubility characteristics of this compound?

A3: As a polar heterocyclic amine, this compound is expected to have good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. Its solubility in less polar solvents like dichloromethane, ethyl acetate, and ethers is likely to be lower. Due to its basic nature, its solubility in aqueous solutions will be highly pH-dependent, with increased solubility in acidic conditions due to the formation of a protonated salt.

Troubleshooting Purification Issues

This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound.

Issue 1: Poor Separation of the Target Compound from an Impurity with a Similar Rf/Retention Time

Potential Cause: The impurity is likely a regioisomer, which has very similar polarity to the desired product.

Troubleshooting Workflow:

Purification Troubleshooting Workflow

Detailed Solutions:

  • Optimize Column Chromatography:

    • Eluent System Modification: If you are using a standard eluent system like dichloromethane/methanol, try adding a small amount of a more polar or a slightly acidic/basic modifier. For basic compounds, adding a small percentage (0.1-1%) of triethylamine or ammonia to the mobile phase can improve peak shape and may alter selectivity.

    • Stationary Phase Variation: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a functionalized silica gel (e.g., amino- or cyano-bonded phases).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Rationale: RP-HPLC is a powerful technique for separating closely related isomers. For similar imidazopyridine compounds, semipreparative reverse-phase HPLC has been successfully used for isomer separation[2].

    • Starting Conditions: A good starting point would be a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier helps to protonate the amine, leading to sharper peaks.

    Parameter Recommended Starting Condition
    Column C18, 5 µm particle size
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 5-95% B over 20-30 minutes
    Detection UV at 254 nm and/or Mass Spectrometry
  • Recrystallization:

    • Solvent Screening: A successful recrystallization relies on finding a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity has different solubility characteristics.

    • Recommended Solvents to Screen:

      • Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate.

      • Solvent Mixtures: Dichloromethane/hexane, ethyl acetate/heptane, ethanol/water.

Issue 2: Significant Product Loss During Aqueous Workup

Potential Cause: The compound may have some solubility in the aqueous layer, especially if the pH is not carefully controlled.

Detailed Solutions:

  • pH Adjustment: Before extracting with an organic solvent, ensure the aqueous layer is basic (pH > 9) by adding a suitable base like sodium carbonate or sodium hydroxide. This will ensure the amine is in its free base form and has minimal solubility in water.

  • Salting Out: Add sodium chloride to the aqueous layer to decrease the solubility of the organic compound.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.

Issue 3: Product Appears as an Oil or Fails to Crystallize

Potential Cause: The presence of residual solvents or impurities is preventing crystallization.

Detailed Solutions:

  • High Vacuum Drying: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and stir vigorously. This can often induce precipitation or crystallization. Common non-solvents for polar compounds include hexane, diethyl ether, or pentane.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% dichloromethane or a mixture with a low percentage of methanol).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane/methanol) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography:

G A Crude Sample B Dissolve in Minimal Solvent A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Pack Column with Silica Slurry D->E F Elute with Gradient Solvent System E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K

Silica Gel Chromatography Workflow

Protocol 2: Purification by Acid-Base Extraction

This technique is useful for removing neutral or acidic impurities from the basic target compound.

  • Dissolution: Dissolve the crude material in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid Na2CO3) until the pH is greater than 9. The free base of the product should precipitate out or form an oil.

  • Organic Extraction: Extract the basified aqueous layer with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified product.

References

  • Dymińska, L., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(12), 3213. [Link]

  • Klaić, L., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4, 5-b]pyridines. Molecules, 23(1), 34. [Link]

  • National Center for Biotechnology Information (n.d.). 1H-Imidazo(4,5-c)pyridine. PubChem Compound Summary for CID 9227. [Link]

  • El-Sayed, M. A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3205. [Link]

  • Pándy-Szekeres, G., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(11), 603-609. [Link]

Sources

stability and degradation of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine is a substituted imidazopyridine, a class of nitrogenous heterocycles recognized for their versatile pharmacological activities.[1][2][3][4] As with many specialized research compounds, comprehensive public data on its stability profile is limited. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the stability of this molecule. By leveraging established chemical principles of related structures and adhering to international regulatory standards, this document serves as a proactive tool for troubleshooting and ensuring experimental integrity.

We will address potential stability challenges through a series of frequently asked questions and provide detailed protocols for conducting forced degradation studies, a critical step in developing a stability-indicating analytical method.[5][6]

Part 1: Frequently Asked Questions (FAQs) - Stability & Handling
Q1: What are the optimal long-term storage conditions for solid this compound?

Answer: For active pharmaceutical ingredients (APIs) and research chemicals, especially those with limited stability data, proper storage is crucial to ensure their identity, strength, and purity.[7] Based on the general principles of handling solid organic compounds, the following conditions are recommended:

  • Temperature: Store in a controlled environment, ideally refrigerated at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation. The presence of multiple nitrogen atoms in the heterocyclic rings can make the molecule susceptible to oxidative degradation.

  • Light: Protect from light. Aromatic amines and heterocyclic systems can be photosensitive. Use amber vials or store containers in a dark place.

  • Moisture: Keep in a tightly sealed container in a dry environment or desiccator. Moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present.

Regulatory guidelines emphasize that storage facilities for APIs must have appropriate conditions, and these conditions should be monitored and recorded if they are critical for maintaining the material's characteristics.[7]

Q2: What are the most probable degradation pathways for this molecule?

Answer: Based on the structure of this compound, which features an aromatic amine, a substituted imidazole ring, and a pyridine ring, we can predict three primary degradation pathways: oxidation, hydrolysis, and photolysis.

1. Oxidative Degradation: The molecule's N-heterocyclic core makes it susceptible to oxidation.[8][9][10] Likely sites of oxidation include:

  • Pyridine Nitrogen: Formation of a pyridine N-oxide (+16 Da). This is a common metabolic and degradation pathway for pyridine-containing compounds.

  • Imidazole Nitrogens: The imidazole ring nitrogens can also be oxidized.

  • Exocyclic Amine: The primary amine group can be oxidized, potentially leading to nitroso or nitro derivatives or complex polymerization products.

Oxidative stress can be initiated by atmospheric oxygen, peroxide impurities in solvents, or metal ions.

2. Hydrolytic Degradation: While the C-N bond of the exocyclic amine is generally more stable than an amide bond, it can still undergo hydrolysis under forced conditions (strong acid or base at elevated temperatures).[11][12][13]

  • Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogens can activate the molecule for nucleophilic attack by water, potentially leading to the cleavage of the amino group to yield a hydroxylated analogue (N-Methyl-1H-imidazo[4,5-C]pyridin-4-ol).

  • Base-Catalyzed Hydrolysis: While less common for simple amines, strong basic conditions could facilitate the displacement of the amino group.

3. Photodegradation: Aromatic amines are a well-known class of compounds prone to degradation upon exposure to UV or visible light.[14][15][16][17] The International Council for Harmonisation (ICH) Q1B guidelines mandate photostability testing for new drug substances.[18][19][20][21][22] Exposure to light can generate reactive radical species, leading to complex degradation profiles, discoloration, and polymerization. The degradation pathway often involves oxidation.

Below is a diagram illustrating these potential degradation routes.

G cluster_main cluster_paths Potential Degradation Pathways cluster_products Potential Degradants Compound Core Structure Oxidation Oxidation (+O, +2O) Compound->Oxidation O2, H2O2, Metal Ions Hydrolysis Hydrolysis (+H2O, -NH2CH3) Compound->Hydrolysis H+/H2O or OH-/H2O, Heat Photolysis Photodegradation (UV/Vis Light) Compound->Photolysis N_Oxide N-Oxides Oxidation->N_Oxide Hydroxylated Hydroxylated Analogues Hydrolysis->Hydroxylated Photolysis->Oxidation often involves oxidative processes Polymers Polymeric Species & Colored Impurities Photolysis->Polymers

Caption: Predicted degradation pathways for this compound.

Part 2: Troubleshooting Experimental & Analytical Issues
Q3: My HPLC analysis shows new, unexpected peaks after preparing a stock solution. What is happening?

Answer: The appearance of new peaks in an HPLC chromatogram is a classic sign of degradation. A systematic troubleshooting approach is necessary.

  • Check for Solvent Issues:

    • Peroxides: Ethers (like THF) and other solvents can form peroxides over time, which are potent oxidizing agents. Use fresh, high-purity HPLC-grade solvents.

    • pH: If your solvent is an unbuffered aqueous solution, dissolved CO₂ can lower the pH, potentially catalyzing acid-mediated degradation over time.

    • Sample Solvent vs. Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO) and injected into a highly aqueous mobile phase, it can precipitate on the column head, leading to broad or split peaks. Whenever possible, dissolve the sample in the mobile phase.[23]

  • Investigate Degradation Type:

    • Time-Dependent Degradation: Analyze the solution at several time points (e.g., T=0, 2h, 8h, 24h). A consistent increase in impurity peaks suggests solution instability.

    • Hypothesize the Cause: If the solution was exposed to light, suspect photogradation. If not, hydrolysis or oxidation are more likely.

  • Corrective Actions:

    • pH Control: Prepare stock solutions in a buffered system at a pH where the compound is most stable (this often needs to be determined experimentally).

    • Protect from Light: Store solutions in amber autosampler vials.

    • Temperature: Keep stock solutions and samples in the autosampler refrigerated (e.g., 4°C) during analysis sequences.

Q4: I ran a mass spec analysis on my sample and see a prominent peak at [M+16]+. What does this signify?

Answer: A mass shift of +16 Da relative to the parent compound (M) is a strong indicator of oxidation . This corresponds to the addition of one oxygen atom. For this compound, this could be:

  • N-oxide formation: One of the nitrogen atoms in the pyridine or imidazole ring has been oxidized. This is a very common degradation product for N-heterocyclic compounds.

  • Hydroxylation: An oxygen atom has been added to the aromatic ring system, though this is generally a less common non-enzymatic degradation pathway compared to N-oxidation.

If you observe this peak, you should immediately review your handling and storage procedures to minimize exposure to oxygen and potential peroxide contaminants.

Q5: How do I develop a stability-indicating HPLC method for this compound?

Answer: A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or other sample components. Developing one is a multi-step process.[5][24]

  • Initial Method Scouting:

    • Column: A C18 reversed-phase column is the standard starting point for small molecules.

    • Mobile Phase: Use a gradient elution from a weak solvent (e.g., water with 0.1% formic acid or ammonium acetate buffer) to a strong solvent (e.g., acetonitrile or methanol). The compound has several basic nitrogens, so using an acidic mobile phase (pH 2-4) will ensure they are protonated and result in better peak shape.

    • Detection: Use a UV detector. Run a UV scan of the pure compound to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

  • Forced Degradation:

    • The most critical step is to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) as detailed in the protocol below.[6]

    • The goal is to generate the likely degradation products. The ICH guidelines suggest aiming for 5-20% degradation of the active substance.[25]

  • Method Optimization:

    • Analyze the stressed samples with your initial HPLC method.

    • The primary goal is to achieve baseline separation between the main peak (parent compound) and all degradation product peaks.

    • If peaks co-elute, adjust the method ("selectivity tuning") by changing the gradient slope, mobile phase pH, organic solvent (e.g., switch from acetonitrile to methanol), or column chemistry (e.g., to a Phenyl-Hexyl or polar-embedded phase).[24]

Part 3: Experimental Protocol - Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, consistent with ICH Q1A(R2) and Q1B guidelines.[18][25][26]

Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure Workflow

G cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose ox Oxidation (3% H₂O₂, RT) start->ox Expose therm Thermal (Solid) (80°C, Dry Heat) start->therm Expose photo Photolytic (Solid & Soln) (ICH Q1B Light Exposure) start->photo Expose sample Sample at Time Points (e.g., 2, 8, 24, 48h) acid->sample base->sample ox->sample therm->sample photo->sample quench Quench/Neutralize (If necessary) sample->quench dilute Dilute to Target Conc. (e.g., 0.1 mg/mL) quench->dilute analyze Analyze via HPLC-PDA-MS dilute->analyze evaluate Evaluate Data (Peak Purity, Mass Balance, Identify Degradants) analyze->evaluate

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). For thermal and photolytic studies on the solid state, weigh a few milligrams of the solid compound into clear and amber vials.

  • Stress Conditions:

Stress ConditionReagent/ConditionTemperatureDuration (Typical)Notes
Acid Hydrolysis 0.1 M HCl60°C2 - 48 hoursSample at various time points. Neutralize with NaOH before injection.
Base Hydrolysis 0.1 M NaOH60°C2 - 48 hoursSample at various time points. Neutralize with HCl before injection.
Oxidation 3% H₂O₂Room Temp2 - 24 hoursProtect from light during the study.
Thermal Dry Heat80°C24 - 72 hoursTest both solid material and solution.
Photostability ICH Q1B Option 2AmbientN/AExpose solid & solution to ≥ 1.2M lux-hrs visible & ≥ 200 W-hrs/m² UVA.[19][20] Wrap a control sample in foil.
  • Analysis:

    • At each designated time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acid and base samples to prevent damage to the HPLC column.

    • Dilute all samples (including dissolved solids from thermal/photo studies) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples, including a non-stressed control (T=0), by a validated HPLC-PDA method.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on any new peaks to aid in identification.

  • Data Evaluation:

    • Purity: Check the peak purity of the parent compound in all stressed samples using the PDA detector to ensure no degradants are co-eluting.

    • Mass Balance: Calculate the mass balance. The sum of the assay of the main peak and the levels of all impurities should ideally be close to 100% of the initial concentration.

    • Identify Degradants: Use the MS data to propose structures for the observed degradation products (e.g., [M+16] for oxidation).

By following this comprehensive guide, researchers can confidently assess the stability of this compound, troubleshoot common experimental issues, and develop robust analytical methods to support their research and development activities.

References
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Mechanism of amide hydrolysis. (2019). YouTube. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-mts.com. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. [Link]

  • Ch20 : Amide hydrolysis. (n.d.). University of Calgary. [Link]

  • Chemistry of Amides. (2024). LibreTexts. [Link]

  • 21.7 Chemistry of Amides. (2023). OpenStax. [Link]

  • A plausible mechanism for the oxidation of N‐heterocycles. (n.d.). ResearchGate. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. (2023). Catalysis Science & Technology. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2024). YouTube. [Link]

  • ICH releases overhauled stability guideline for consultation. (2024). RAPS. [Link]

  • Ich Guidelines for Stability Studies PPT. (2024). Oreate AI Blog. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (n.d.). National Institutes of Health. [Link]

  • Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. (n.d.). Semantic Scholar. [Link]

  • Unusual Oxidation of an N-Heterocycle Ligand in a Metal−Organic Framework. (n.d.). Inorganic Chemistry. [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2014). ResearchGate. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • List of aromatic amines used in this study and the efficiency of their... (n.d.). ResearchGate. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. [Link]

  • HPLC Troubleshooting Guide. (n.d.). hplctroubleshooter.com. [Link]

  • Pillar[20]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. (2024). Langmuir. [Link]

  • Troubleshooting Common HPLC Issues. (2024). Labcompare.com. [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (n.d.). National Institutes of Health. [Link]

  • Troubleshooting in HPLC: A Review. (2023). IJSDR. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2024). PharmaCores. [Link]

  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019). Pharmaceutical Technology. [Link]

  • Proper Storage Conditions for Your APIs. (n.d.). GMP Trends. [Link]

  • Atmospheric Degradation of Amines (ADA). (2010). NILU. [Link]

  • Best Practices For Handling Potent APIs. (2015). Outsourced Pharma. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). National Institutes of Health. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

  • Best Practices for Storing and Handling Industrial Chemicals Safely. (2024). FZCO. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). MDPI. [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.). researchgate.net. [Link]

  • Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. (n.d.). National Institutes of Health. [Link]

  • 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. (n.d.). Aladdin. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]

  • 1H-Imidazo(4,5-c)pyridine. (n.d.). PubChem. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). National Institutes of Health. [Link]

  • Understanding the Development of Heterocyclic Aromatic Amines in Fried Bacon and in the Remaining Oil after Pan-Frying in Five Different Vegetable Oils. (2022). National Institutes of Health. [Link]

  • Advances in Synthesis and Application of Imidazopyridine Derivatives. (2015). ResearchGate. [Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2024). Biotech Spain. [Link]

  • Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your overall yield.

I. Synthetic Workflow Overview

The synthesis of this compound typically proceeds through a sequence involving the formation of the core heterocyclic structure, followed by methylation. The general approach involves the cyclization of a substituted diaminopyridine to form the imidazopyridine scaffold, which is then methylated. The 4-amino group is often introduced early in the sequence.

Synthetic_Workflow cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Analysis & Purification A 3,4-Diaminopyridine Precursor B 1H-Imidazo[4,5-c]pyridin-4-amine A->B Cyclization (e.g., Formic Acid, PPA) C This compound (Target Molecule) B->C Methylating Agent (e.g., MeI, DMS) + Base D Crude Product C->D Reaction Work-up E Pure Product D->E Chromatography

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield During Imidazole Ring Formation

The cyclization of a 3,4-diaminopyridine precursor to form the imidazo[4,5-c]pyridine core is a critical step. Low yields are often attributed to incomplete reaction, side-product formation, or harsh reaction conditions leading to degradation.

  • Potential Cause 1: Inefficient Dehydration.

    • Explanation: The cyclization reaction is a condensation that eliminates a molecule of water (or alcohol, depending on the reagent). Inefficient removal of this byproduct can stall the reaction or lead to undesired side reactions.

    • Solution:

      • Use a Dehydrating Agent: Employing polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent at elevated temperatures can significantly improve yields, often achieving around 75%.[1]

      • Microwave Irradiation: The use of microwave-assisted heating can accelerate the reaction and improve yields, particularly when using reagents like carboxylic acids on a silica gel support.[1]

      • Azeotropic Removal: If using a solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.

  • Potential Cause 2: Sub-optimal Cyclizing Agent.

    • Explanation: The choice of the C1 source for the imidazole ring is crucial. While formic acid is common, it requires harsh refluxing conditions. Other reagents may offer milder conditions and better yields.

    • Solution:

      • Trialkyl Orthoformates: Using triethyl orthoformate can lead to good yields (around 83%) under reflux conditions, often followed by an acidic workup.[1]

      • Aldehydes: Condensation with various aldehydes can also form the ring, though this introduces a substituent at the 2-position. This requires an oxidative step, which can sometimes be achieved by air oxidation during the reaction.[1]

Cyclization Method Reagents/Conditions Typical Yield Reference
Phillips-Ladenburg Synthesis3,4-Diaminopyridine, Formic Acid, RefluxModerate[1]
PPA-Mediated3,4-Diaminopyridine, Carboxylic Acid, PPA, Heat~75%[1]
Microwave-Assisted3,4-Diaminopyridine, Carboxylic Acid, Silica Gel, MW71-92%[1]
Orthoester Method3,4-Diaminopyridine, Triethyl Orthoformate, Reflux~83%[1]
Problem 2: Poor Regioselectivity During N-Methylation

A significant challenge in this synthesis is controlling the site of methylation. The imidazo[4,5-c]pyridine core has multiple nitrogen atoms that can be alkylated, leading to a mixture of isomers and a reduced yield of the desired N-Methyl product.

  • Potential Cause: Multiple Reactive Nitrogen Sites.

    • Explanation: The imidazole ring contains two nitrogen atoms (N-1 and N-3), and the pyridine ring also has a nitrogen atom. Alkylation is often not selective and can lead to a mixture of monoalkylated and even polyalkylated products, making purification difficult and lowering the yield of the target compound.[2][3]

    • Solution:

      • Choice of Base and Solvent: The reaction conditions can influence the tautomeric equilibrium of the imidazole ring and the availability of the different nitrogen lone pairs. Experiment with different base/solvent combinations. For example, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF can favor deprotonation at a specific nitrogen, leading to better regioselectivity.[2]

      • Protecting Groups: If regioselectivity remains poor, consider a protecting group strategy. For example, one of the imidazole nitrogens could be protected (e.g., with a BOC group), followed by methylation, and then deprotection. This adds steps but can significantly improve the yield of the correct isomer.

      • Directed Synthesis: An alternative is to build the ring with the methyl group already in place. This could involve starting with a methyl-substituted amine, though this requires a different synthetic route.

Troubleshooting_N_Methylation Start Poor Regioselectivity in N-Methylation? Cause Cause: Multiple reactive nitrogen atoms (N1, N3, Py) Start->Cause Sol1 Solution 1: Optimize Base/Solvent (e.g., NaH in DMF) Cause->Sol1 Sol2 Solution 2: Employ Protecting Group Strategy Cause->Sol2 Sol3 Solution 3: Synthesize via a route with pre-installed methyl group Cause->Sol3 Check Analyze product mixture (NMR, LC-MS) Sol1->Check Sol2->Check Sol3->Check

Sources

Technical Support Center: Troubleshooting N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. Our approach is rooted in first principles of physical chemistry to provide not just solutions, but a foundational understanding of the molecule's behavior.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Understanding the inherent chemical properties of this compound is the first step in troubleshooting. Its structure, featuring a fused imidazopyridine ring system and multiple nitrogen atoms, dictates its behavior in solution.

Q1: What are the key chemical properties of this compound that influence its solubility?

This compound is an organic molecule whose solubility is governed by several key features:

  • Basic Nature: The molecule contains multiple nitrogen atoms with lone pairs of electrons, specifically on the pyridine and imidazole rings, as well as the exocyclic amine.[1] These sites act as proton acceptors, classifying the compound as a weak base.[2]

  • pH-Dependent Ionization: As a weak base, its charge state is highly dependent on the pH of the solvent. In acidic environments, the nitrogen atoms become protonated, forming a cationic salt. This charged species is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[3][4]

  • Hydrophobic Core: The fused bicyclic ring system is largely nonpolar.[5] This hydrophobic character contributes to low intrinsic solubility in water when the molecule is in its neutral, uncharged state.[6]

  • Hydrogen Bonding: The primary and secondary amines in the structure can participate in hydrogen bonding, both as donors and acceptors. While this can aid solubility, the effect is often secondary to the molecule's ionization state.[6]

Q2: I'm trying to dissolve the compound in a neutral aqueous buffer (e.g., PBS at pH 7.4) and it won't go into solution. Why is this happening?

This is the most common issue encountered. At a neutral pH of 7.4, this compound exists predominantly in its neutral (free base) form. The pKa of similar imidazopyridine derivatives can be quite high (e.g., 9.3 for one analog), meaning they are protonated only at a much lower pH.[7] The uncharged form has low intrinsic aqueous solubility due to its hydrophobic fused-ring core, leading to the poor dissolution you are observing.[8]

Q3: How exactly does pH control the solubility of this compound?

The relationship is governed by the Henderson-Hasselbalch equation as it applies to bases. The core principle is the equilibrium between the insoluble free base (B) and its soluble protonated salt (BH⁺):

B + H₂O ⇌ BH⁺ + OH⁻

When you lower the pH by adding an acid, the concentration of H⁺ ions increases. According to Le Châtelier's principle, the equilibrium shifts to the right, favoring the formation of the protonated, water-soluble salt form (BH⁺). As a general rule, for adequate solubilization of a basic compound, the pH of the solution should be controlled to be at least 2-3 units below the compound's pKa.[9]

Part 2: Systematic Troubleshooting Guide

This section provides a logical workflow and step-by-step protocols to resolve solubility issues.

Troubleshooting Workflow

The following diagram outlines the decision-making process for solubilizing this compound.

G start Start: Dry Compound dissolve_aqueous Attempt to Dissolve in Target Aqueous Buffer (e.g., PBS pH 7.4) start->dissolve_aqueous check_solubility Is Compound Fully Dissolved? dissolve_aqueous->check_solubility success Success: Solution Prepared check_solubility->success Yes strategy Insoluble: Select Solubilization Strategy check_solubility->strategy No ph_adjust Strategy 1: pH Adjustment (Preferred for Aqueous) strategy->ph_adjust pH modifiable? cosolvent Strategy 2: Co-solvent System (For high concentration / when pH is fixed) strategy->cosolvent pH must be neutral? protocol_ph Follow Protocol 1: Prepare Acidic Stock Solution ph_adjust->protocol_ph protocol_cosolvent Follow Protocol 2: Prepare Organic Stock Solution (e.g., 100% DMSO) cosolvent->protocol_cosolvent dilute Dilute Stock into Final Aqueous Medium protocol_ph->dilute protocol_cosolvent->dilute check_precipitation Does Precipitate Form Upon Dilution? dilute->check_precipitation final_solution Final Solution Stable check_precipitation->final_solution No troubleshoot_precip Troubleshoot Precipitation: - Use stronger buffer - Increase co-solvent % - Lower final concentration check_precipitation->troubleshoot_precip Yes troubleshoot_precip->dilute

Caption: A decision tree for troubleshooting solubility.

Issue: Compound Fails to Dissolve in Aqueous Buffer

This is the most effective method for preparing aqueous solutions for cell-based assays or other physiological experiments. The goal is to create a concentrated, low-pH stock solution that can be diluted into your final assay medium.

Experimental Protocol: Preparation of a 10 mM Acidic Stock Solution

  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (Molar Mass: 148.17 g/mol ).

    • Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 148.17 g/mol = 1.48 mg.

  • Weigh Compound: Accurately weigh the compound into a sterile microcentrifuge tube.

  • Initial Suspension: Add approximately 80% of the final desired volume of sterile, purified water (e.g., 800 µL for a 1 mL final volume). The compound will likely not dissolve and will form a suspension.

  • Acidification: Prepare a 1 M stock of hydrochloric acid (HCl). Add the 1 M HCl dropwise (e.g., 1-2 µL at a time) to the suspension while vortexing gently.

  • Observe Dissolution: Continue adding HCl and vortexing until the solid material completely dissolves and the solution becomes clear. The key is the protonation of the basic nitrogens to form the highly soluble hydrochloride salt.[4]

  • Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired volume (e.g., bring to 1 mL).

  • Final pH Check (Optional but Recommended): The pH of this stock solution will be highly acidic. You can measure it to ensure it is well below the compound's pKa.

  • Sterilization & Storage: Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Causality Behind the Protocol: By adding a strong acid (HCl), we provide an excess of protons (H⁺) that readily protonate the basic nitrogen centers on the imidazopyridine ring system. This conversion from a neutral, poorly soluble free base to a charged, polar salt dramatically increases its affinity for the polar water molecules, leading to dissolution.[9][10]

This method is ideal for creating very high concentration stocks or when the experimental system cannot tolerate a low pH. The most common co-solvent is dimethyl sulfoxide (DMSO).[11]

Experimental Protocol: Preparation of a 50 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh the required mass of the compound into a sterile, conical-bottom glass vial.

  • Add Co-Solvent: Add 100% anhydrous DMSO to the vial to the desired final concentration.

  • Facilitate Dissolution: Vortex the vial vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can be used to accelerate dissolution.

  • Ensure Complete Dissolution: Visually inspect the solution against a bright light to ensure no solid particulates remain.

  • Storage: Store the DMSO stock at -20°C or -80°C, protected from moisture, as DMSO is hygroscopic.

Trustworthiness Check: When diluting a DMSO stock into an aqueous buffer, the compound may precipitate if its solubility limit in the final DMSO/buffer mixture is exceeded. Always prepare the final dilution by adding the stock solution to the buffer (not the other way around) with vigorous mixing. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid toxicity.

Issue: Compound Precipitates After Dilution into Final Medium

This often occurs when an acidic stock is diluted into a weakly buffered neutral medium (like DMEM) or a DMSO stock is diluted beyond the compound's aqueous solubility limit.

  • Cause (pH Shift): Diluting the acidic stock into a large volume of pH 7.4 buffer can raise the pH of the microenvironment around the compound, causing it to convert back to its insoluble free base.

  • Cause (Co-solvent Crash): The dramatic change in solvent polarity when a DMSO stock is "crashed" into an aqueous buffer can cause the compound to rapidly come out of solution.[12]

Mitigation Strategies:

  • Use a Stronger Buffer: Ensure your final medium is strongly buffered to resist the pH change from the acidic stock.

  • Increase Co-solvent Percentage: If using a DMSO stock, sometimes a higher final percentage of DMSO (e.g., 0.5% instead of 0.1%) is needed to maintain solubility.

  • Incorporate Surfactants: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) or TPGS to the final medium can help maintain solubility by forming micelles.[9][11]

  • Lower the Final Concentration: The most straightforward solution is often to work at a lower final concentration that is below the compound's solubility limit in the final assay conditions.

Part 3: Advanced Strategies & Data Summary

For drug development professionals, more advanced formulation techniques may be necessary if simple pH or co-solvent approaches are insufficient.

Advanced Formulation Approaches
StrategyMechanism of ActionBest ForReference
Amorphous Solid Dispersions (ASDs) The API is dispersed in a polymer matrix in a high-energy, amorphous state, which has higher apparent solubility than the stable crystalline form.Oral solid dosage forms.[11][13]
Lipid-Based Formulations (e.g., SEDDS) The API is dissolved in a mixture of lipids, surfactants, and co-solvents, which self-emulsify in the GI tract to form fine droplets, enhancing absorption.Highly lipophilic compounds intended for oral delivery.[12][14]
Particle Size Reduction (Nanonization) Reducing the particle size of the API increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.Improving dissolution rate, not equilibrium solubility.[13]
Complexation Agents Cyclodextrins are used to form inclusion complexes where the hydrophobic API is encapsulated within the cyclodextrin's cavity, increasing its apparent water solubility.Aqueous formulations where co-solvents are undesirable.[9][12]
Mechanism of pH-Dependent Solubility

The following diagram illustrates the chemical equilibrium that forms the basis of our primary troubleshooting strategy.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) BH+ Protonated Form (BH⁺) - Cationic Charge - Polar - HIGHLY SOLUBLE B Free Base Form (B) - Neutral Charge - Nonpolar - POORLY SOLUBLE BH+->B - H⁺ (Add Base) B->BH+ + H⁺ (Add Acid)

Caption: Equilibrium between the insoluble free base and soluble salt form.

References
  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

  • MDPI. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. [Link]

  • Pharma.Tips. (2025). Preventing API Precipitation in Slow-Release Tablet Formulations. [Link]

  • AAPS PharmSciTech. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

  • Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Cengage. (2018). Amines and Heterocycles. [Link]

  • Tablets & Capsules. (2020). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Chauhan Ajaykumar, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1913-1923. [Link]

  • Larsen and Toubro. (2020). Amines and Heterocycles. [Link]

  • SpringerLink. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

Sources

Technical Support Center: N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Side Product Formation in N-Methylation Reactions

Welcome to the technical support center for the synthesis and purification of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. We will delve into the mechanistic underpinnings of side product formation, provide detailed troubleshooting protocols, and offer practical solutions to improve the yield and purity of your target compound.

I. Understanding the Core Challenge: Regioselectivity in N-Methylation

The primary hurdle in the synthesis of this compound is controlling the site of methylation. The 1H-imidazo[4,5-c]pyridin-4-amine core possesses multiple nucleophilic nitrogen atoms, leading to a potential mixture of constitutional isomers upon methylation.

  • Imidazole Nitrogens (N1 and N3): The two nitrogen atoms within the imidazole ring are often the most reactive sites for alkylation.

  • Pyridine Nitrogen (N5): The nitrogen atom in the pyridine ring can also be alkylated, though this is often less favored depending on the reaction conditions.

  • Exocyclic Amino Group (N4): The amino group at the 4-position presents another potential site for methylation, which could lead to the formation of N-methylamino or N,N-dimethylamino side products.

The indiscriminate methylation at these positions is a common source of low yields and complex purification challenges.[1]

II. Frequently Asked Questions (FAQs)

Q1: I performed an N-methylation on 1H-imidazo[4,5-C]pyridin-4-amine and my NMR spectrum shows multiple methyl singlets. What are the likely side products?

A1: The presence of multiple methyl singlets is a strong indication of the formation of a mixture of N-methylated isomers. The most common side products are the constitutional isomers where the methyl group is attached to different nitrogen atoms of the imidazo[4,5-c]pyridine core. The primary isomers you are likely observing are:

  • N1-methyl-1H-imidazo[4,5-C]pyridin-4-amine (desired product)

  • N3-methyl-3H-imidazo[4,5-C]pyridin-4-amine

  • 5-methyl-4-imino-4,5-dihydro-1H-imidazo[4,5-c]pyridinium (from pyridine N5-methylation)

Additionally, depending on the reaction conditions, you may also have di-methylated or even tri-methylated products, as well as methylation on the exocyclic amino group.

Q2: How can I confirm the identity of the different N-methyl isomers in my product mixture?

A2: Unambiguous identification of N-methyl isomers typically requires advanced analytical techniques, primarily 2D NMR spectroscopy.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can show through-space correlations between the methyl protons and protons on the heterocyclic core. For example, a NOE correlation between the methyl protons and a specific proton on the pyridine ring can help determine the position of methylation.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Correlations between the methyl protons and specific carbons in the imidazo[4,5-c]pyridine framework can definitively establish the point of attachment.

Mass spectrometry (MS) can confirm the presence of mono-, di-, and poly-methylated products by their respective molecular weights, but it generally cannot distinguish between constitutional isomers.

Q3: What are the typical reaction conditions for the N-methylation of 1H-imidazo[4,5-C]pyridin-4-amine, and what are the common pitfalls?

A3: A common method for N-methylation involves the use of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1]

Common Pitfalls:

  • Lack of Regioselectivity: As discussed, this is the most significant challenge, leading to a mixture of isomers.[1]

  • Low Yields: The formation of multiple products inherently lowers the yield of the desired isomer. Yields for N-methylation of similar imidazopyridine cores have been reported to be as low as 12-16%.[1]

  • Over-methylation: Using an excess of the methylating agent or harsh reaction conditions can lead to the formation of di- and tri-methylated species.

  • Side reactions with the 4-amino group: While less common for the ring nitrogens, strong bases and electrophiles can potentially lead to methylation of the exocyclic amino group.

III. Troubleshooting Guide: Side Product Formation

This section provides a structured approach to diagnosing and resolving common issues related to side product formation during the N-methylation of 1H-imidazo[4,5-C]pyridin-4-amine.

Issue 1: Predominance of Multiple N-Methyl Isomers

Causality: The similar nucleophilicity of the nitrogen atoms in the imidazo[4,5-c]pyridine core leads to competitive methylation pathways.

Troubleshooting Protocol:

  • Modify the Base and Solvent System: The choice of base and solvent can influence the regioselectivity.

    • Less Hindered Bases: Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity of the different nitrogen atoms. Experiment with solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) in addition to DMF.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over another by exploiting small differences in activation energies for the methylation at different sites. Start at 0 °C and slowly warm to room temperature.

  • Employ a Protecting Group Strategy: To achieve higher regioselectivity, a protecting group strategy can be employed. This involves selectively protecting certain nitrogen atoms, performing the methylation, and then deprotecting.

    Example Workflow for Regioselective N1-Methylation (Hypothetical):

    G A 1H-Imidazo[4,5-C]pyridin-4-amine B Protect N3 and N5 positions A->B e.g., Boc or Trityl group C N1-Methylation B->C CH3I, Base D Deprotection C->D e.g., TFA or mild acid E N1-Methyl-1H-imidazo[4,5-C]pyridin-4-amine D->E

    Fig. 1: Protecting group strategy for regioselective N-methylation.
Issue 2: Formation of Poly-methylated Side Products

Causality: Use of excess methylating agent, strong bases, or prolonged reaction times can lead to multiple methyl groups being added to the molecule.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Start with 1.0 to 1.1 equivalents of methyl iodide.

  • Slow Addition: Add the methylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain better control over the reaction.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to minimize the formation of poly-methylated products.

Issue 3: Suspected Methylation of the 4-Amino Group

Causality: The exocyclic amino group can also act as a nucleophile, particularly if a very strong base is used which can deprotonate it.

Troubleshooting Protocol:

  • Use of Milder Bases: Avoid excessively strong bases like n-butyllithium. Sodium hydride is generally suitable for deprotonating the imidazole nitrogen, but its effect on the amino group should be monitored. Potassium carbonate is a milder alternative.

  • Protect the Amino Group: If N4-methylation is a persistent issue, consider protecting the amino group prior to the N-methylation of the heterocyclic core. A Boc (tert-butyloxycarbonyl) group is a common choice for protecting amines and can be removed under acidic conditions.

    G A 1H-Imidazo[4,5-C]pyridin-4-amine B Protect 4-amino group A->B Boc2O, Base C N-Methylation of core B->C CH3I, Base D Deprotect 4-amino group C->D TFA E Desired Product D->E

    Fig. 2: Protection of the 4-amino group to prevent side reactions.

IV. Experimental Protocols

Protocol 1: General Procedure for N-Methylation (with potential for isomer formation)
  • To a solution of 1H-imidazo[4,5-C]pyridin-4-amine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to separate the isomers.[2]

Protocol 2: Analytical Characterization of N-Methyl Isomers
  • Sample Preparation: Prepare separate samples of the purified isomers in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D NMR (¹H and ¹³C): Acquire standard 1D proton and carbon NMR spectra. Note the chemical shifts of the methyl singlets and the aromatic protons.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY: To establish proton-proton coupling networks within the pyridine ring.

    • HSQC: To assign protons to their directly attached carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between the methyl protons and the carbons of the heterocyclic core. This is crucial for definitively assigning the position of the methyl group.

    • NOESY: To identify through-space correlations between the methyl protons and nearby protons on the ring.

Table 1: Expected Analytical Data for N-Methyl Isomers (Hypothetical)

IsomerMethyl ¹H NMR (δ, ppm)Key HMBC Correlation (Methyl Protons to...)Key NOESY Correlation (Methyl Protons to...)
N1-Methyl ~3.8 - 4.0C2, C7aH2, H7
N3-Methyl ~3.9 - 4.1C2, C3aH2
N5-Methyl ~3.7 - 3.9C4, C6H6
4-N-Methyl ~3.0 - 3.2C4H5

Note: These are predicted chemical shifts and correlations. Actual values may vary based on the specific molecule and experimental conditions.

V. Purification Strategy: Separation of Isomers

The separation of N-methyl isomers is often challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separating isomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. A shallow gradient may be necessary to achieve good separation.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC can be employed.

VI. Conclusion

The synthesis of this compound presents a significant, yet manageable, challenge in controlling regioselectivity. By understanding the potential side products and employing systematic troubleshooting strategies, researchers can optimize their reaction conditions to favor the formation of the desired product. Careful control of stoichiometry, temperature, and the choice of reagents, along with the potential use of protecting group strategies, are key to success. Furthermore, a thorough analytical characterization is essential to confirm the identity of the final product and any isolated side products.

VII. References

  • Boček Pavlinac, I., Zlatić, K., Persoons, L., De Jonghe, S., Schols, D., & Hranjec, M. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 8888. [Link]

  • Gökçe, M., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. [Link]

  • Hranjec, M., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative activity and DNA/RNA binding study. FULIR. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals engaged in scaling this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you navigate the common challenges encountered when transitioning from lab-scale synthesis to larger batch production. We will delve into the causality behind experimental choices, offering troubleshooting solutions and detailed protocols to ensure robust and reproducible outcomes.

Section 1: Synthesis Strategy & Scale-Up Philosophy

This compound is a key structural motif in medicinal chemistry, often explored for its isosteric relationship with purines.[1][2] While several synthetic routes exist for the core imidazo[4,5-c]pyridine scaffold, scaling up the synthesis, particularly the final N-methylation step, presents significant challenges related to regioselectivity, yield, and purification.

Our approach focuses on a common and adaptable synthetic pathway, highlighting critical control points for successful scale-up. The general philosophy is to establish a robust process where each step is well-understood and validated before proceeding, minimizing batch-to-batch variability.

Overall Synthesis Workflow

The following diagram outlines a typical synthetic sequence. Each stage presents unique challenges that are addressed in the subsequent troubleshooting sections.

Synthesis_Workflow A Step 1: Nitration & Chlorination (Starting from Pyridine Precursor) B Step 2: Amination (Introduction of C4-Amine) A->B C Step 3: Nitro Group Reduction (Formation of Diaminopyridine) B->C D Step 4: Imidazole Ring Formation (Cyclization) C->D E Step 5: N-Methylation (Regioselectivity is Key) D->E F Step 6: Purification (Isolation of Target Isomer) E->F G Final Product: This compound F->G

Caption: High-level workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of the imidazo[4,5-c]pyridine core?

A common and effective strategy begins with a commercially available substituted pyridine, such as 2,4-dichloro-3-nitropyridine.[1] This starting material allows for sequential and regioselective displacement of the chlorine atoms, followed by reduction of the nitro group to form a diaminopyridine intermediate, which is primed for cyclization to form the imidazole ring.[1][2]

Q2: What are the most critical challenges when scaling this synthesis?

The two most significant challenges are:

  • Regioselectivity during N-methylation: The imidazo[4,5-c]pyridine core has multiple nitrogen atoms that can be methylated. Controlling the reaction to favor methylation at the desired N-1 position of the imidazole ring is paramount and often the source of significant yield loss and purification difficulties.[3]

  • Purification: The final product often contains isomeric impurities from the methylation step, which can be difficult to separate due to their similar polarities. Developing a robust purification method (crystallization or chromatography) is essential for achieving high purity on a large scale.

Q3: Why is heat and mass transfer a major concern during scale-up?

Reactions that are well-behaved in a 100 mL round-bottom flask can become problematic in a 50 L reactor. Exothermic events, like nitration or quenching, can lead to runaway reactions if the reactor's cooling capacity is insufficient. Similarly, poor mixing (mass transfer) can result in localized "hot spots" or areas of high reagent concentration, leading to side product formation and inconsistent results. This is a common challenge in scaling up chemical syntheses.[4] Careful consideration of reactor geometry, stirring efficiency, and controlled addition rates is crucial.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low Yield or Stalled Imidazole Ring Formation (Step 4)

Question: My cyclization reaction to form the imidazo[4,5-c]pyridine core is giving low yields or failing to go to completion, even with extended reaction times. What are the likely causes and solutions?

Answer: This issue typically stems from three areas: the choice of cyclizing agent, reaction conditions, or the stability of the diaminopyridine precursor.

  • Causality: The cyclization of a diaminopyridine to an imidazole can be achieved with various one-carbon sources like formic acid or triethyl orthoformate.[2] If the reaction stalls, it may be due to insufficient dehydration, an insufficiently electrophilic carbon source, or degradation of the starting material under harsh acidic or high-temperature conditions. The diaminopyridine intermediate can be sensitive to air oxidation.

  • Troubleshooting Steps:

    • Protect from Oxidation: Ensure the diaminopyridine intermediate is handled under an inert atmosphere (Nitrogen or Argon) as much as possible prior to and during the cyclization step.

    • Optimize the Cyclizing Agent & Conditions: Polyphosphoric acid (PPA) is often used as both a catalyst and a dehydrating agent at elevated temperatures and can improve yields.[2] Microwave-assisted synthesis has also been shown to accelerate this type of reaction and improve yields.[2]

    • Verify Starting Material Purity: Impurities in the diaminopyridine intermediate can interfere with the cyclization. Re-purify the intermediate if necessary.

    • Monitor the Reaction: Use HPLC or LC-MS to monitor the reaction progress. If it stalls, a small, incremental increase in temperature may be warranted, but watch for the appearance of degradation products.

ParameterRecommendationRationale
Cyclizing Agent Formic Acid, Triethyl Orthoformate, or PPAPPA can be particularly effective for difficult cyclizations by acting as a dehydrating agent.[2]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the electron-rich diaminopyridine intermediate.
Temperature 100-150 °C (monitor for degradation)Provides sufficient energy for cyclization and dehydration.
Monitoring HPLC or LC-MSProvides accurate tracking of starting material consumption and product formation.
Problem 2: Poor Regioselectivity in N-Methylation (Step 5)

Question: My final N-methylation step produces a mixture of isomers that are very difficult to separate. How can I improve the selectivity for the desired this compound?

Answer: This is the most common and critical problem. The imidazo[4,5-c]pyridin-4-amine core has three nitrogen atoms that can potentially be methylated. The challenge lies in directing the methyl group to the desired nitrogen on the imidazole ring. The alkylation of related imidazopyridine cores is known to be non-selective, often yielding multiple products.[3]

  • Causality: The outcome of the methylation is a competition between the different nucleophilic nitrogen atoms. The regioselectivity is influenced by a delicate balance of factors including the base, solvent, temperature, and the methylating agent itself. The N-1 and N-3 positions on the imidazole ring and the exocyclic amine are all potential sites.

Caption: Potential sites for N-methylation on the 1H-imidazo[4,5-c]pyridin-4-amine scaffold.

  • Troubleshooting & Optimization Strategy:

    • Choice of Base: A strong, non-nucleophilic base like Sodium Hydride (NaH) is often used to deprotonate the imidazole nitrogen, making it a more potent nucleophile than the pyridine or exocyclic amine nitrogens. The choice of base is critical for selectivity.

    • Solvent Effects: Aprotic polar solvents like DMF or THF are standard. The solvent can influence the solubility of the deprotonated intermediate and the transition state energies for methylation at different sites. A solvent screen is highly recommended.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often enhance selectivity by favoring the thermodynamically preferred product over kinetically favored side products.

    • Methylating Agent: Use a less reactive methylating agent. Methyl iodide is highly reactive and can be less selective. Consider alternatives like dimethyl sulfate or methyl tosylate, and add the agent slowly to the reaction mixture to maintain a low concentration.

ConditionOption 1 (More Selective)Option 2 (Less Selective)Rationale for Selectivity
Base NaH, KHMDSK₂CO₃, Et₃NStronger bases fully deprotonate the imidazole NH, increasing its nucleophilicity relative to other sites.
Temperature 0 °C to 25 °C50 °C to RefluxLower temperatures provide better kinetic control, favoring the desired isomer.
Methylating Agent Dimethyl SulfateMethyl IodideA less reactive electrophile can exhibit greater selectivity between competing nucleophiles.
Addition Profile Slow, dropwise additionRapid, single-portion additionMaintains low instantaneous concentration of the methylating agent, reducing side reactions.
Problem 3: Product is an Intractable Oil or Fails to Crystallize (Step 6)

Question: After chromatographic purification, my final product is a persistent oil, or I am unable to find a suitable solvent system for recrystallization. How can I isolate a stable, crystalline solid?

Answer: Obtaining a solid form is crucial for handling, purity, and stability, especially in a drug development context. The presence of minor isomeric impurities or residual solvent can often inhibit crystallization.

  • Causality: The planarity of the heterocyclic core can lead to π-stacking, but substituents and impurities can disrupt the crystal lattice formation required for a solid state.

  • Troubleshooting Steps:

    • High-Purity Chromatography: First, ensure the highest possible purity is achieved via flash chromatography. Use a shallow gradient and consider alternative stationary phases (e.g., alumina instead of silica) if you suspect on-column degradation.

    • Solvent Screening for Recrystallization: Perform a systematic solvent screen using a small amount of the purified oil. Test a range of solvents with varying polarities (e.g., heptane, ethyl acetate, isopropanol, acetonitrile, water). Look for systems where the compound is sparingly soluble at room temperature but fully soluble when hot.

    • Salt Formation: If the freebase is stubbornly an oil, consider forming a pharmaceutically acceptable salt (e.g., hydrochloride, mesylate, tartrate). The introduction of an ionic center dramatically alters the crystal packing forces and often yields a stable, crystalline solid. Titrate a solution of the purified freebase (e.g., in IPA or EtOAc) with a solution of the corresponding acid (e.g., HCl in ether/dioxane).

    • Trituration: Stirring the oil with a non-solvent (a solvent in which the product is insoluble, like diethyl ether or pentane) can sometimes induce crystallization by "crashing out" the product and washing away more soluble impurities.

Section 4: Experimental Protocol Example

The following is a representative, lab-scale protocol derived from general methods for imidazopyridine synthesis.[2][3] Note: This protocol should be optimized and validated at a small scale before attempting a large-scale run.

Step 5: Regioselective N-Methylation of 1H-imidazo[4,5-c]pyridin-4-amine

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-imidazo[4,5-c]pyridin-4-amine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a 0.2 M solution.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour. The solution should become homogeneous.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of starting material and the formation of the product. Check for the ratio of desired to undesired isomers.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to separate the desired N-1 isomer from other byproducts.

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.[Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.[Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules.[Link]

  • This compound. Crysdot LLC.[Link]

  • 1H-Imidazo(4,5-c)pyridine. PubChem.[Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]

Sources

Technical Support Center: Analysis of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the analysis of reaction byproducts encountered during the synthesis of this compound. Our focus is to equip you with the knowledge to identify, understand, and mitigate the formation of common impurities, ensuring the integrity of your research and development efforts.

Introduction: The Challenge of Regioisomers

The synthesis of this compound, a 3-deazapurine analog, presents a common yet significant challenge in synthetic chemistry: controlling the regioselectivity of N-methylation. The imidazo[4,5-c]pyridine core possesses multiple nitrogen atoms that can be alkylated, leading to the formation of a mixture of constitutional isomers. These isomeric byproducts can be difficult to separate and may exhibit different pharmacological and toxicological profiles, making their identification and control crucial.

This guide will focus on the prevalent issue of isomeric byproduct formation during the N-methylation of the 1H-imidazo[4,5-C]pyridin-4-amine scaffold.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Multiple Spots on TLC or Peaks in HPLC Analysis of the Crude Reaction Mixture

Question: After performing the N-methylation of 1H-imidazo[4,5-C]pyridin-4-amine, my initial analysis by TLC and HPLC shows multiple products, even though I expected a single compound. What is happening?

Answer:

The most probable cause for multiple products is the non-selective methylation of the imidazo[4,5-c]pyridine ring system. The starting material, 1H-imidazo[4,5-c]pyridin-4-amine, has three potential sites for methylation: the N1 and N3 positions on the imidazole ring, and the N5 position on the pyridine ring. Alkylation reactions on such heterocyclic systems are often not completely regioselective, leading to a mixture of isomers.[1][2]

Potential Byproducts:

  • N1-methyl-1H-imidazo[4,5-c]pyridin-4-amine (Desired Product)

  • N3-methyl-3H-imidazo[4,5-c]pyridin-4-iminium (or its neutral tautomer)

  • 5-methyl-5H-imidazo[4,5-c]pyridin-4-iminium (or its neutral tautomer)

  • Over-methylated products (quaternary ammonium salts) if harsh methylating agents or excess reagent are used.

Visualizing the Challenge: Potential Methylation Sites

G cluster_0 1H-imidazo[4,5-c]pyridin-4-amine mol N1 N1 N3 N3 N5 N5 MeI Methylating Agent (e.g., MeI) MeI->N1 Desired MeI->N3 Byproduct MeI->N5 Byproduct

Caption: Potential N-methylation sites on the 1H-imidazo[4,5-c]pyridin-4-amine core.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Base: The choice of base can significantly influence the site of deprotonation and subsequent methylation. Experiment with different bases, from milder carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger hydrides (e.g., NaH). The pKa values of the different ring nitrogens will influence which is deprotonated under specific conditions.

    • Solvent: The polarity of the solvent can affect the reactivity of both the substrate and the methylating agent. Test a range of solvents such as DMF, acetonitrile, and THF.

    • Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Characterization of the Mixture: Before attempting large-scale purification, it is essential to identify the components of the mixture. The following analytical techniques are recommended:

    • HPLC-MS: To determine the number of components and their molecular weights. All N-methylated isomers will have the same mass, but may have different retention times.

    • Preparative HPLC or Column Chromatography: To isolate each byproduct for structural elucidation.

    • NMR Spectroscopy (¹H, ¹³C, and 2D-NOESY): This is the most powerful tool for unambiguously identifying the position of the methyl group. See the FAQ section for a detailed explanation of how to use 2D-NOESY for isomer identification.

Issue 2: Difficulty in Separating Isomeric Byproducts by Column Chromatography

Question: I have confirmed the presence of multiple isomers, but they are co-eluting or have very poor separation during standard silica gel column chromatography. How can I improve the separation?

Answer:

Separating constitutional isomers, especially those with similar polarities like N-methylated imidazopyridines, can be challenging with traditional column chromatography.

Troubleshooting Steps:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems with varying polarities and compositions. A common starting point for nitrogen-containing heterocycles is a gradient of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine or ammonia to prevent peak tailing on silica gel.

    • Stationary Phase: If silica gel is ineffective, consider other stationary phases such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Employ High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for separating closely related isomers. A C18 column is a good starting point.

    • Method Development: A systematic approach to HPLC method development is crucial. See the detailed protocol below.

Frequently Asked Questions (FAQs)

Q1: How can I definitively identify the N1, N3, and N5 methylated isomers of 1H-imidazo[4,5-c]pyridin-4-amine using NMR?

A1: Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is the gold standard for this purpose.[2][3] This technique detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. By observing the correlation (or lack thereof) between the N-methyl protons and specific protons on the imidazo[4,5-c]pyridine ring, you can unambiguously determine the site of methylation.

Expected NOE Correlations:

IsomerN-Methyl Group PositionExpected Key NOE Correlation with Ring Protons
N1-methyl Imidazole RingCorrelation to the H2 proton of the imidazole ring.
N3-methyl Imidazole RingCorrelation to the H2 proton of the imidazole ring and potentially the H4 proton of the pyridine ring, depending on conformational preferences.
N5-methyl Pyridine RingCorrelation to the H4 and H6 protons of the pyridine ring.

Visualizing NOE Correlations for Isomer Identification

G cluster_N1 N1-Methyl Isomer cluster_N5 N5-Methyl Isomer N1_mol N1_Me N1-CH3 H2_N1 H2 N1_Me->H2_N1 NOE N5_mol N5_Me N5-CH3 H4_N5 H4 N5_Me->H4_N5 NOE H6_N5 H6 N5_Me->H6_N5 NOE

Caption: Key 2D-NOESY correlations for distinguishing N1 and N5 methylated isomers.

Q2: What are some common sources of non-isomeric byproducts in this reaction?

A2: Besides isomeric byproducts, you might encounter:

  • Unreacted Starting Material: Incomplete reaction. This can be addressed by increasing the reaction time, temperature, or equivalents of the methylating agent.

  • Over-methylation: If a strong methylating agent (like methyl triflate) or a large excess of the reagent is used, you can form quaternary ammonium salts at one or more nitrogen positions. These will have a different mass and will be highly polar.

  • Byproducts from the Methylating Agent: For example, if using dimethyl sulfate, hydrolysis can produce sulfuric acid, which can lead to side reactions.

  • Degradation Products: The imidazopyridine core can be sensitive to harsh basic or acidic conditions, potentially leading to ring-opening or other degradation pathways.

Q3: Can I use ¹H NMR chemical shifts alone to assign the isomers?

A3: While the chemical shift of the N-methyl group and the ring protons will differ for each isomer, relying solely on ¹H NMR chemical shifts for assignment is risky without authentic standards for comparison. The electronic environment of each nitrogen is different, which will influence the chemical shifts, but predicting these shifts with absolute certainty can be difficult. 2D-NOESY provides a much more definitive and reliable method for structural elucidation.

Experimental Protocols

Protocol 1: HPLC-MS Method for Isomer Separation (Starting Point for Method Development)

This protocol provides a robust starting point for developing a separation method for N-methylated imidazo[4,5-c]pyridin-4-amine isomers.

Instrumentation:

  • HPLC or UPLC system with a PDA or UV detector

  • Mass spectrometer (e.g., single quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18 Reverse-Phase (e.g., Waters SunFire C18, Agilent Zorbax SB-C18), 2.1 or 4.6 mm ID, 50-150 mm length, 1.8-3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10-20 minutes
Flow Rate 0.3 - 1.0 mL/min (depending on column ID)
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Detection (UV) 254 nm and 280 nm

Mass Spectrometry Conditions (ESI Positive Mode):

ParameterTypical Value
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Scan Range m/z 100 - 400

Workflow for Method Development:

  • Initial Gradient Run: Use the starting conditions above to get an initial chromatogram of your crude reaction mixture.

  • Optimize Gradient: Adjust the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient will generally provide better separation.

  • Mobile Phase Modifiers: If separation is still poor, consider using a different acid modifier (e.g., 0.1% trifluoroacetic acid) or a buffered mobile phase (e.g., 10 mM ammonium formate).

  • Column Screening: If necessary, screen different C18 column chemistries from various manufacturers, or consider a phenyl-hexyl or cyano stationary phase.

Data Presentation: Example HPLC-MS Data

PeakRetention Time (min)[M+H]⁺ (m/z)Probable Identity
15.2150.09Unreacted Starting Material
26.8164.10N-methyl Isomer 1
37.1164.10N-methyl Isomer 2
47.5164.10N-methyl Isomer 3
Protocol 2: 2D-NOESY NMR for Isomer Identification

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomeric mixture (or an isolated isomer) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Ensure the sample is free of particulate matter.

NMR Acquisition Parameters (on a 400 or 500 MHz spectrometer):

ParameterRecommended Setting
Experiment noesygpph (or similar phase-sensitive NOESY sequence)
Mixing Time (d8) 500 - 800 ms (for small molecules)
Number of Scans (ns) 8 - 16 per increment
Number of Increments (in F1) 256 - 512
Spectral Width (in F1 and F2) Cover all proton signals
Temperature 298 K

Data Processing and Interpretation:

  • Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.

  • Phase the spectrum carefully.

  • Look for cross-peaks that connect the N-methyl singlet to aromatic protons. The presence or absence of these cross-peaks will allow you to assign the structure based on the expected correlations outlined in FAQ 1.

Workflow for Byproduct Analysis

G cluster_synthesis Synthesis & Initial Analysis cluster_analysis Byproduct Identification cluster_optimization Process Optimization synthesis N-Methylation Reaction tlc_hplc TLC / Crude HPLC-MS synthesis->tlc_hplc Monitor Progress multi_peaks Multiple Peaks Observed? tlc_hplc->multi_peaks purification Preparative HPLC / Column Chromatography multi_peaks->purification Yes nmr NMR Analysis (1H, 13C, 2D-NOESY) purification->nmr structure Structure Elucidation of Isomers nmr->structure optimize Optimize Reaction Conditions (Base, Solvent, Temp) structure->optimize re_analyze Re-run Synthesis & Analysis optimize->re_analyze re_analyze->tlc_hplc

Caption: A typical workflow for the analysis and mitigation of byproducts in the synthesis of this compound.

References

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Göker, H., & Özden, S. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation, 23(1), 1-10. [Link]

  • NOESY and ROESY. (2018, August 8). Retrieved January 20, 2026, from [https://chem. κόσμος.edu/nmr/tutorials/2d/noesy.html]([Link]. κόσμος.edu/nmr/tutorials/2d/noesy.html)

  • Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. (2019, November 3). Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Purity of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Our aim is to provide practical, experience-driven advice to help you achieve the highest possible purity in your experiments.

I. Understanding the Core Challenge: The Synthesis and its Pitfalls

The synthesis of this compound typically proceeds in two key stages: first, the construction of the imidazo[4,5-c]pyridine core, and second, the N-methylation of this core. Each stage presents unique challenges that can impact the purity of the final product.

A common synthetic approach involves the cyclization of a suitably substituted diaminopyridine followed by methylation. A likely precursor to our target molecule is 1H-imidazo[4,5-c]pyridin-4-amine. The subsequent methylation step is often the primary source of impurities.

The alkylation of the imidazo[4,5-b]pyridine core (a close isomer) is known to be non-selective, often yielding a mixture of monoalkylated and polyalkylated products[1]. This lack of regioselectivity is a critical hurdle in obtaining pure this compound.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis and purification of this compound.

Q1: My final product shows multiple spots on TLC/peaks in HPLC, even after initial workup. What are the likely impurities?

A1: The presence of multiple spots or peaks is a common observation and can be attributed to several factors. The most probable impurities are:

  • Regioisomers: As previously mentioned, N-methylation of the 1H-imidazo[4,5-c]pyridin-4-amine precursor is often not regioselective. Methylation can occur at different nitrogen atoms within the heterocyclic core, leading to a mixture of isomers (e.g., N-1, N-3, and N-5 methylated products). The separation of these isomers is a primary challenge in purification.

  • Unreacted Starting Material: Incomplete methylation will result in the presence of the starting material, 1H-imidazo[4,5-c]pyridin-4-amine, in your final product.

  • Poly-methylated Products: Over-methylation can lead to the formation of di- or tri-methylated species, which will have different chromatographic behavior.

  • Impurities from Precursor Synthesis: Any impurities from the synthesis of the 1H-imidazo[4,5-c]pyridin-4-amine core will be carried through to the final product. These could include unreacted diaminopyridine or byproducts from the cyclization reaction.

Q2: How can I improve the regioselectivity of the N-methylation step to minimize the formation of isomeric impurities?

A2: Improving the regioselectivity of N-alkylation is a complex challenge. Here are a few strategies to consider:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the site of methylation. A common method for N-methylation of similar heterocyclic systems involves the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), with methyl iodide (CH₃I) as the methylating agent[1]. Experimenting with different bases (e.g., potassium carbonate) and solvents may alter the isomeric ratio.

  • Protecting Groups: A more advanced strategy involves the use of protecting groups to block certain nitrogen atoms from methylation, directing the reaction to the desired position. This, however, adds extra steps to the synthesis (protection and deprotection) and would require significant optimization.

Q3: What are the recommended methods for purifying this compound and separating the isomers?

A3: The purification of this compound and its isomers typically relies on chromatographic techniques.

  • Column Chromatography: This is the most common method for separating regioisomers of imidazopyridine derivatives. The choice of stationary and mobile phases is critical.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient elution with a mixture of a non-polar and a polar solvent is often effective. Common solvent systems for similar compounds include dichloromethane/methanol and hexane/ethyl acetate[2]. You will likely need to optimize the solvent ratio to achieve good separation of your specific isomers.

  • Semi-preparative Reverse-Phase HPLC: For achieving very high purity or for separating isomers that are difficult to resolve by conventional column chromatography, semi-preparative reverse-phase HPLC can be a powerful tool[3]. This method uses a C18 column and typically a mobile phase of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid.

Q4: I am struggling to get my purified product to crystallize. What can I do?

A4: Crystallization can be challenging, especially if residual impurities are present. Here are some troubleshooting tips:

  • Ensure High Purity: First, ensure your product is as pure as possible using the chromatographic methods described above. Even small amounts of impurities can inhibit crystallization.

  • Solvent Screening: The choice of solvent is crucial. For amine compounds, a range of solvents with varying polarities should be tested. Ethanol is often a good starting point for recrystallization of imidazopyridine derivatives. Other potential solvents include isopropanol, acetonitrile, or mixtures like ethanol/water.

  • Inducing Crystallization: If your compound is reluctant to crystallize from a supersaturated solution, you can try:

    • Seeding: Introduce a tiny crystal of the desired compound to the solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution-air interface.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

    • Cooling: Slowly cool the saturated solution.

III. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based troubleshooting guide for common issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Broad or streaking spots on TLC. 1. Compound is too polar for the chosen mobile phase. 2. Compound is acidic or basic and interacting strongly with the silica gel. 3. Sample is overloaded on the TLC plate.1. Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). 2. Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). 3. Spot a more dilute solution of your sample on the TLC plate.
Co-elution of isomers during column chromatography. 1. The polarity difference between the isomers is very small. 2. The chosen solvent system is not optimal for separation.1. Use a longer column to increase the separation path length. 2. Employ a shallower solvent gradient during elution. 3. Experiment with different solvent systems. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol or a toluene/acetone system. 4. Consider switching to reverse-phase chromatography.
Low yield after purification. 1. Loss of product on the chromatography column. 2. Incomplete precipitation during workup. 3. Decomposition of the product during purification.1. Ensure the compound is not irreversibly adsorbing to the silica gel. Pre-treating the silica with a small amount of triethylamine (if your compound is basic) can sometimes help. 2. After precipitation, cool the mixture in an ice bath to maximize recovery. Ensure the pH of the aqueous layer is optimal for precipitating your compound. 3. Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures).
NMR spectrum shows unexpected peaks. 1. Presence of residual solvent from purification. 2. Isomeric impurities are still present. 3. Decomposition of the sample.1. Dry the sample under high vacuum for an extended period. Identify the solvent peaks by comparing with a reference chart. 2. Re-purify the sample using a more effective chromatographic method (e.g., semi-preparative HPLC). 3. Re-check the stability of your compound under the storage and NMR solvent conditions.

IV. Experimental Workflow & Visualization

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound after the synthesis and initial workup.

PurificationWorkflow Crude Crude Product (Mixture of Isomers, Starting Material, etc.) TLC TLC Analysis (Optimize Solvent System) Crude->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product (Assess Purity by HPLC, NMR, MS) Evaporate->Pure_Product Recrystallize Recrystallization (Optional, for further purification) Pure_Product->Recrystallize Final_Product Final Crystalline Product Recrystallize->Final_Product

Caption: General workflow for the purification of this compound.

Protocol: Silica Gel Column Chromatography for Isomer Separation

This protocol provides a starting point for the purification of this compound. The exact solvent system and gradient will need to be optimized based on TLC analysis.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude product.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).

  • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Add a layer of sand on top of the silica gel to protect the surface.

2. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Begin eluting the column with the initial mobile phase (e.g., 100% dichloromethane).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Collect fractions of a consistent volume.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which fractions contain the desired product and to assess their purity.

  • Combine the fractions that contain the pure desired isomer.

5. Isolation of the Product:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

V. Concluding Remarks

Enhancing the purity of this compound is a process that requires careful attention to the synthetic methodology, particularly the N-methylation step, and a systematic approach to purification. The formation of regioisomers is the most significant challenge, and chromatographic methods are indispensable for their separation. By understanding the potential impurities and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the quality of their final product.

VI. References

  • Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5019. Available at: [Link]

  • Bistrović, A., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Krátký, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(4), 174-185. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis of new triazolo[4,3-b][1][2][4]tetrazine,[1][4]triazolo[3,4-b][1][3][4]thiadiazine and imidazo[2,1-b][1][3][4]thiadiazole derivatives as potential antimicrobial agents. Journal of the Brazilian Chemical Society, 28(5), 896-905. Available at: [Link]

  • Nagarapu, L., et al. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Methyl-1H-imidazo[4,5-c]pyridin-4-amine derivatives. Drawing from extensive research in kinase inhibition and other therapeutic areas, we will dissect the impact of substitutions on this privileged scaffold, offering a comparative framework for researchers and drug development professionals.

Introduction: The this compound Scaffold

The 1H-imidazo[4,5-c]pyridine core is a purine isostere, a structural feature that allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[1][2] The addition of a methyl group at the N-1 position and an amine at the C-4 position creates the this compound scaffold, a promising framework for the development of potent and selective therapeutic agents. This guide will explore the nuanced effects of chemical modifications at various positions of this core structure on its biological activity, with a focus on kinase inhibition.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step sequence, starting from substituted pyridines. A common approach involves the construction of the fused imidazole ring onto a functionalized pyridine core.

A generalized synthetic pathway is depicted below. The initial step often involves the nucleophilic substitution of a leaving group on the pyridine ring, followed by reduction of a nitro group to an amine, and subsequent cyclization to form the imidazole ring.

Synthetic_Workflow A Substituted 2,4-dichloro-3-nitropyridine C Intermediate A A->C Nucleophilic Substitution (Position 4) B Polymer-supported or solution-phase amine B->C E Intermediate B C->E Nucleophilic Substitution (Position 2) D Second amine D->E G Diamino intermediate E->G e.g., SnCl2 or H2/Pd F Nitro group reduction F->G J This compound derivative G->J Condensation H Aldehyde or orthoformate H->J I Cyclization I->J

A generalized synthetic workflow for imidazo[4,5-c]pyridine derivatives.

This solid-phase approach allows for the generation of diverse libraries of compounds by varying the amines and aldehydes used in the synthesis.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections detail the SAR at key positions.

Substitution at the C2 Position

The C2 position of the imidazo[4,5-c]pyridine ring is a critical determinant of potency and selectivity. This position often extends into the solvent-exposed region of ATP-binding pockets of kinases.

  • Aromatic and Heteroaromatic Groups: Introduction of substituted phenyl or heteroaryl rings at the C2 position is a common strategy to enhance potency. For instance, in a series of imidazo[4,5-b]pyridine derivatives targeting Aurora kinases, the presence of a (4-(dimethylamino)phenyl) group at C2 resulted in a potent inhibitor.[3]

  • Impact of Phenyl Ring Substitution: The substitution pattern on the C2-phenyl ring significantly influences activity. In a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives with antitubercular activity, various substitutions on the C2-phenyl ring led to a range of potencies.[4] For example, compounds with a 3-nitrophenyl or a 2,6-dimethoxyphenyl group at C2 exhibited potent activity.[4]

Substitution at the N1-Methyl Group

While this guide focuses on N1-methyl derivatives, it is important to note that modifications at this position can have a profound impact on activity. In a study of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, a variety of substituents were tolerated at the N1 position, including alkyl, cycloalkyl, and aryl groups.[5] This suggests that for the this compound scaffold, while the methyl group may be important for a specific target, exploration of other small alkyl groups could be a viable optimization strategy.

Substitution at the C4-Amine

The C4-amino group is a key feature of this scaffold and often participates in crucial hydrogen bonding interactions with the target protein.

  • Amino Substituents: In a series of tetracyclic imidazo[4,5-b]pyridine derivatives, the introduction of amino side chains significantly enhanced antiproliferative activity. This highlights the importance of the amino group and its potential for further functionalization.

  • Aryl amines: In the context of 1H-imidazo[4,5-c]quinolin-4-amine derivatives (a related scaffold), substitution on the 4-arylamino group was explored, with different substitutions impacting the allosteric modulatory activity at the A3 adenosine receptor.[6]

Substitution on the Pyridine Ring (C6 and C7 positions)

Modifications on the pyridine ring at the C6 and C7 positions can influence solubility, metabolic stability, and target engagement.

  • C6 Position: In a series of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, a bromine or chlorine atom at the C6 position was found to be favorable for activity.[7]

  • C7 Position: The C7 position has been shown to be amenable to a variety of substituents. In the same series of Aurora kinase inhibitors, the introduction of a piperazinyl motif at the C7 position led to potent compounds.[1] Further optimization of this piperazinyl substituent with various groups allowed for fine-tuning of the pharmacokinetic properties.[1]

Comparative Performance Data

The following tables summarize the activity of representative imidazo[4,5-c]pyridine and related imidazo[4,5-b]pyridine derivatives against various targets. This data provides a quantitative basis for the SAR discussion.

Table 1: Activity of Imidazo[4,5-c]pyridin-2-one Derivatives as Src and Fyn Kinase Inhibitors [5]

CompoundR1R2Src IC50 (µM)Fyn IC50 (µM)
1d 3-Fluorophenyl4-Chlorophenyl0.430.87
1e Cyclohexyl4-Chlorophenyl0.210.35
1q 3-Hydroxyphenyl4-Chlorophenyl0.180.29
1s 3-Methoxyphenyl4-Chlorophenyl0.120.16

Table 2: Activity of Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors [1]

CompoundR (at C7)Aurora-A IC50 (µM)Aurora-B IC50 (µM)
51 3-((4-(piperazin-1-yl)methyl)-5-methylisoxazole0.0150.025

Experimental Protocols

The biological activity of this compound derivatives is typically assessed using a combination of in vitro biochemical and cell-based assays.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Recombinant kinase, substrate peptide, ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow A Prepare reaction mix: - Kinase - Substrate - Test Compound B Initiate reaction with ATP A->B C Incubate B->C D Stop reaction C->D E Detect signal (e.g., luminescence) D->E F Calculate IC50 E->F

A typical workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Reagents: Cancer cell line, cell culture medium, test compound, and MTT reagent.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound.

    • After a set incubation period (e.g., 72 hours), the MTT reagent is added to each well.

    • Viable cells with active mitochondria reduce the MTT to a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured at a specific wavelength.

    • GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.

Signaling Pathway Context

This compound derivatives, particularly those targeting kinases, can modulate critical cellular signaling pathways implicated in cancer and other diseases.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition can lead to defects in chromosome segregation and ultimately cell death.

Aurora_Kinase_Pathway cluster_0 Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Aurora Kinases Aurora Kinases Centrosome Maturation Centrosome Maturation Aurora Kinases->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinases->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora Kinases->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases->Cytokinesis Centrosome Maturation->Prophase Spindle Assembly->Metaphase Chromosome Segregation->Anaphase Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis Chromosome Segregation->Cell Cycle Arrest/Apoptosis Cytokinesis->Telophase This compound derivative This compound derivative This compound derivative->Aurora Kinases Inhibition

Inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest or apoptosis.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design of novel therapeutics, particularly kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of substitutions at the C2, C4, C6, and C7 positions in determining potency, selectivity, and pharmacokinetic properties. Further exploration of the chemical space around this core, guided by the principles outlined herein, is likely to yield potent and selective drug candidates for a variety of diseases.

References

  • [Preparation of 1H-imidazo-4,5-C] quinoline-4-amines Ber 1H-imidazo-4,5-C] quinoline-4-phthalimide intermedi

Sources

A Researcher's Roadmap: Validating the Biological Target of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Target Deconvolution and Validation Strategies

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine, a member of the versatile imidazo[4,5-c]pyridine family, represents a scaffold with significant therapeutic potential, having been implicated in a range of biological activities from anticancer to antiviral effects.[1] However, the specific biological target of this particular derivative remains to be fully elucidated. This guide provides a comprehensive, in-depth technical roadmap for validating the biological target of this compound, comparing various experimental approaches and emphasizing the causality behind these choices.

Part 1: The Crucial First Step - Unraveling the Molecular Target

Before delving into validation, the primary challenge is to identify the putative biological target(s) of this compound. This process, known as target deconvolution, is essential for understanding the molecule's mechanism of action.[2][3] Given that the imidazo[4,5-c]pyridine scaffold is a known "privileged structure" in medicinal chemistry due to its isosteric similarity to purines, it can interact with a wide array of biological macromolecules.[1][4]

A logical first step is to employ a combination of computational and experimental methods to generate initial hypotheses.

Initial Hypothesis Generation: In Silico and Phenotypic Screening
  • Computational Approaches (In Silico): Leveraging the structure of this compound, computational methods can predict potential binding partners. These techniques are cost-effective and can screen vast libraries of known protein structures.[5]

    • Ligand-Based Methods: Comparing the structure of our compound to libraries of molecules with known targets can provide initial clues.

    • Structure-Based Methods (Molecular Docking): If a high-resolution structure of a potential target is available, docking simulations can predict the binding affinity and mode of interaction.

  • Phenotypic Screening: This forward chemical genetics approach involves testing the compound in various cell-based assays that represent different disease states or biological pathways.[6] The observed phenotype (e.g., cancer cell death, reduction in viral replication) can then be used to infer the affected pathway and potential targets.

Part 2: A Multi-pronged Approach to Target Validation

Once a list of potential targets is generated, a rigorous and multi-faceted validation process is critical to confirm a direct and functionally relevant interaction.[7][8] This involves a combination of in vitro and in vivo techniques to build a robust body of evidence.

Direct Target Engagement: Proving the Physical Interaction

The foundational step in target validation is to demonstrate a direct physical interaction between this compound and its putative target protein.

Key Experimental Techniques:

  • Affinity Chromatography: This is a classic and powerful method for isolating target proteins.[2][9][10] A derivative of this compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified, typically by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a small molecule binding to a protein can stabilize it against proteolysis.[10] Cell lysates are treated with the compound followed by a protease. The target protein, protected by the bound ligand, will remain intact while other proteins are degraded.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Table 1: Comparison of Direct Target Engagement Assays

Technique Principle Advantages Limitations
Affinity Chromatography Immobilized ligand captures binding partners from a lysate.High specificity; can identify novel targets.Requires chemical modification of the compound; potential for non-specific binding.
DARTS Ligand binding protects the target protein from proteolysis.No compound modification needed; applicable to complex mixtures.May not work for all protein-ligand interactions; requires specific antibodies for detection.
CETSA Ligand binding increases the thermal stability of the target protein.Performed in intact cells; reflects physiological conditions.Requires specialized equipment; may not be suitable for all targets.
Cellular and Biochemical Assays: Demonstrating Functional Consequences

Demonstrating a direct physical interaction is necessary but not sufficient. It is crucial to show that this interaction leads to a functional consequence on the target's activity and downstream signaling pathways.[11][12][13]

Experimental Workflow for Functional Validation:

cluster_0 In Vitro Functional Assays cluster_1 Cellular Target Modulation cluster_2 Phenotypic Rescue/Mimicry a Biochemical Assays (e.g., Kinase, Enzyme activity) b Cell-Based Assays (e.g., Reporter gene, Second messenger) a->b Confirm cellular activity c Target Knockdown (siRNA/shRNA) b->c Investigate target necessity d Target Knockout (CRISPR/Cas9) b->d Investigate target necessity e Does target modulation mimic the compound's effect? c->e d->e f Does overexpression of the target rescue the compound's effect? e->f Confirm target specificity cluster_0 In Vivo Target Validation a Animal Model Selection Choose a model relevant to the disease of interest. b Compound Administration Determine appropriate dose, route, and frequency. a->b c Target Engagement Measurement Assess biomarkers in target tissues. b->c d Efficacy Studies Evaluate the therapeutic effect of the compound. c->d e Data Analysis Correlate target engagement with efficacy. d->e

Caption: Key stages of in vivo target validation.

Part 3: Comparative Analysis and Building a Conclusive Case

Table 2: Comparative Summary of Validation Strategies

Validation Level Key Question Primary Techniques Strength of Evidence
Biochemical Does the compound directly bind to the target?Affinity Chromatography, DARTS, CETSA, SPR, ITCDirect evidence of interaction
Cellular Is the target necessary for the compound's cellular activity?siRNA/shRNA Knockdown, CRISPR/Cas9 Knockout, Reporter AssaysFunctional evidence in a biological context
In Vivo Is the target responsible for the compound's effect in an organism?Genetically Engineered Models, PK/PD Correlation, Biomarker AnalysisHighest physiological relevance

By systematically applying these diverse experimental approaches, researchers can build a compelling and self-validating case for the biological target of this compound. This rigorous validation process is paramount to de-risk subsequent drug development efforts and ultimately increases the probability of translating a promising molecule into a successful therapeutic. [11]

References

  • Sygnature Discovery. Target Validation. [Link]

  • Creative Biolabs. In Vivo Target Validation. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Muller, M. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Dolatabadi, N., & Pan, D. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of Experimental Pharmacology, 232, 59-70. [Link]

  • Lee, J. Y., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Microbiology and Biotechnology, 25(8), 1133-1142. [Link]

  • Labtoo. In vivo target validation & efficacy. [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • Target ALS. In Vivo Target Validation. [Link]

  • Wang, Z., & Li, L. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 64-70. [Link]

  • ResearchGate. In vitro target validation process. [Link]

  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1444. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Cellomatics Biosciences. Target Validation. [Link]

  • Eurofins Discovery. Target Validation and Antigen Generation. [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

  • BTP. Small Molecule Drug Target Identification and Validation. [Link]

  • Sławiński, J., & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2977. [Link]

  • Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(23), 5769. [Link]

  • Popr, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(7), 351-356. [Link]

  • Kumar, A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 135. [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

  • PubChem. 4-(1-methyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • Arbuckle, W., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935. [Link]

  • PubChem. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1647. [Link]

Sources

Comparative Analysis of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[4,5-c]pyridine

The imidazopyridine scaffold, particularly the imidazo[4,5-c]pyridine isomer, represents a class of compounds of significant interest in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to function as a "purine isostere," enabling interaction with a wide array of biological targets that recognize purine-based structures, such as kinases and G-protein coupled receptors (GPCRs).[1][2] This mimicry has established the imidazo[4,5-c]pyridine core, also known as 3-deazapurine, as a privileged scaffold in the design of novel therapeutics.[1]

This guide provides a comparative analysis of analogs derived from the N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine core. We will delve into their structure-activity relationships (SAR), comparative performance against key biological targets, and the experimental methodologies crucial for their evaluation. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to guide the design and synthesis of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.

The Core Scaffold: A Foundation for Kinase Inhibition

The this compound scaffold serves as an excellent starting point for developing kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The imidazopyridine core is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP. Modifications at various positions on this scaffold allow for the fine-tuning of inhibitory activity and selectivity.

Below is a general representation of a kinase signaling pathway that can be targeted by imidazo[4,5-c]pyridine analogs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS Receptor->GRB2 Dimerization & Autophosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Analog Inhibition ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: A typical MAP Kinase signaling pathway often targeted by imidazopyridine kinase inhibitors.

Comparative Analysis of Structural Analogs

The therapeutic potential of the core scaffold is unlocked through systematic structural modifications. The primary points of diversification on the 1H-imidazo[4,5-c]pyridin-4-amine scaffold are typically the N1-position of the imidazole ring, the C2-position, and the 4-amino group.

Structure-Activity Relationship (SAR) Overview

The following diagram illustrates the key modification points and their general impact on activity based on available literature.

Caption: Key points for chemical modification on the imidazo[4,5-c]pyridine scaffold.

Performance Against Key Kinase Targets

Numerous analogs have been synthesized and evaluated against various kinase families. For instance, imidazo[4,5-c]pyridin-2-one derivatives have shown potent activity against Src family kinases (SFKs), which are implicated in glioblastoma.[4][5] Other related scaffolds, like imidazo[4,5-b]pyridines, have been developed as inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9).[6][7]

The following table summarizes the performance of representative analogs from the broader imidazopyridine family, which provides valuable insights for the design of this compound analogs.

Compound IDScaffoldR1-SubstituentR2-SubstituentTarget KinaseIC50 (µM)Reference
1s Imidazo[4,5-c]pyridin-2-oneCyclopentyl4-ChlorophenylSrcSubmicromolar[4]
1e Imidazo[4,5-c]pyridin-2-oneCyclohexyl4-ChlorophenylSrcSubmicromolar[4]
6b Imidazo[4,5-b]pyridine2,4-dihydroxyphenylHBTK1.14[6]
6o Imidazo[4,5-b]pyridine2,4-dihydroxyphenylMorpholinomethylBTK1.54[6]
Compound IX Imidazo[4,5-b]pyridineVariedVariedCDK90.63[7]
Compound 9 Imidazo[4,5-c]pyridineVariedVariedPARP0.0086[2]

Analysis of Comparative Data:

  • Impact of R1 Substituent: For SFK inhibition, aliphatic rings like cyclopentyl at the R1 position were found to be more effective than aromatic rings or short-chain alkanes.[4] This suggests that the size and conformation of this substituent are critical for fitting into the relevant pocket.

  • Impact of R2 Substituent: In the development of A3 adenosine receptor modulators based on a related imidazo[4,5-c]quinoline scaffold, large hydrophobic groups at the C2 position were crucial for achieving positive allosteric modulation, while smaller groups resulted in competitive antagonism.[8] This highlights the role of the C2 position in defining the mechanism of action.

  • Target-Specific Modifications: For BTK inhibitors, a 2,4-dihydroxyphenyl group on the imidazole scaffold was critical for potency, with hydroxyl groups forming key hydrogen bonds with the Thr474 gatekeeper residue.[6] This demonstrates the necessity of tailoring substituents to the specific topology of the target kinase's active site.

Experimental Methodologies

The reliable evaluation of novel analogs requires robust and reproducible experimental protocols. Below are detailed workflows for essential in vitro assays.

Kinase Inhibition Assay (Generic LanthaScreen™ Eu Kinase Binding Assay)

This assay is a common method for determining the affinity of a compound for a kinase by measuring the displacement of a fluorescent tracer from the ATP pocket.

Experimental Workflow Diagram:

KinaseAssay cluster_workflow Kinase Inhibition Assay Workflow prep 1. Prepare Reagents - Kinase-Europium Antibody Complex - Alexa Fluor™ Tracer - Test Compounds (Serially Diluted) mix 2. Assay Plate Addition Add test compound, tracer, and kinase complex to 384-well plate. prep->mix incubate 3. Incubation Incubate at room temperature for 60 minutes to reach binding equilibrium. mix->incubate read 4. Plate Reading Read TR-FRET signal on a fluorescence plate reader. incubate->read analyze 5. Data Analysis Calculate emission ratio and plot dose-response curve to determine IC50. read->analyze

Caption: Workflow for a Time-Resolved FRET (TR-FRET) based kinase binding assay.

Protocol Details:

  • Reagent Preparation: Prepare serial dilutions of the this compound analog in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Assay Reaction: In a low-volume 384-well plate, add 4 µL of the diluted compound, followed by 4 µL of a mix containing the target kinase conjugated to a Europium (Eu) anti-tag antibody and a fluorescent ATP-competitive tracer (e.g., Alexa Fluor™ 647).

  • Incubation: Shake the plate for 30 seconds and then incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after treatment with test compounds.

Protocol Details:

  • Cell Seeding: Plate cancer cells (e.g., U87 glioblastoma cells for SFK inhibitors) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test analogs and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration that causes 50% inhibition of cell growth (GI50).

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutics, particularly kinase inhibitors. Comparative analysis demonstrates that strategic modifications at the N1, C2, and C4 positions are critical for tuning potency and selectivity. Key findings from related imidazopyridine series suggest that incorporating features like aliphatic rings at N1 and appropriately substituted aryl groups at C2 or C4 can lead to highly potent and selective agents.[4][8]

Future research should focus on:

  • Expanding Selectivity Profiling: Testing promising analogs against a broad panel of kinases to fully characterize their selectivity and identify potential off-target effects.

  • In Vivo Efficacy Studies: Advancing lead compounds into relevant animal models to assess their pharmacokinetic properties, in vivo efficacy, and safety profiles.

  • Exploration of Novel Targets: While kinase inhibition is a primary application, the purine-isosteric nature of this scaffold warrants investigation against other target classes, such as PARPs, phosphodiesterases, and other ATP-binding proteins.[2]

By leveraging the structure-activity relationships outlined in this guide and employing robust experimental methodologies, researchers can accelerate the discovery of novel imidazo[4,5-c]pyridine-based drug candidates with significant therapeutic potential.

References

  • Li, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][4][5]

  • Jo, A., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][6]

  • Semantic Scholar. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. Retrieved from [Link]

  • Geronikaki, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link][2]

  • Kamal, A., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. Available at: [Link][9]

  • OUCI. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. Available at: [Link][3]

  • MDPI. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link][10]

  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Available at: [Link][7]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Aladdin. (n.d.). 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. Aladdin. Retrieved from [Link]

  • PMC. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PMC. Available at: [Link]

  • Tosh, D. K., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link][8]

  • Kaval, N., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link][1]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine and Other Heterocyclic Immunomodulators

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of immunomodulatory drug discovery, heterocyclic compounds have emerged as a cornerstone for the development of novel therapeutics that target innate immune pathways. Among these, the imidazo[4,5-c]pyridine scaffold has garnered significant attention due to its structural similarity to purines, allowing for interaction with key biological targets.[1] This guide provides a comparative analysis of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine and other prominent heterocyclic compounds, focusing on their performance as Toll-like receptor (TLR) agonists. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in the field.

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure in Immunology

The imidazo[4,5-c]pyridine nucleus is a versatile heterocyclic system that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities, including antiviral, and antiproliferative effects.[1][2] Its isosteric relationship with purines makes it an ideal framework for designing ligands that can modulate the activity of various enzymes and receptors involved in immune signaling. A particularly important class of targets for these compounds are the Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system.

Mechanism of Action: Targeting Toll-Like Receptor 7

Many immunomodulatory imidazo[4,5-c]pyridines and related heterocyclic compounds exert their effects by acting as agonists for Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8). These receptors are located in the endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs) and monocytes, and are responsible for detecting single-stranded RNA from viruses.[3]

Upon activation by an agonist, TLR7 initiates a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors, primarily interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). Activation of IRF7 drives the production of type I interferons (IFN-α/β), which are critical for antiviral immunity, while NF-κB activation leads to the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The differential activation of these pathways can lead to distinct immunological outcomes, making the selectivity of TLR agonists a crucial aspect of their therapeutic potential.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Agonist Heterocyclic Agonist (e.g., Imidazo[4,5-c]pyridine) Agonist->TLR7 Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus IRF7_nucleus IRF7 IRF7->IRF7_nucleus Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_nucleus->Proinflammatory_Cytokines Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7_nucleus->Type_I_IFN HEK_Blue_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection Cell_Culture Culture HEK-Blue™ hTLR7 cells Plating Plate cells in a 96-well plate Cell_Culture->Plating Compound_Prep Prepare serial dilutions of test compounds Treatment Add test compounds to wells Compound_Prep->Treatment Plating->Treatment Incubation Incubate for 16-24 hours at 37°C, 5% CO2 Treatment->Incubation Supernatant_Transfer Transfer supernatant to a new plate Incubation->Supernatant_Transfer Add_QUANTI_Blue Add QUANTI-Blue™ Solution Supernatant_Transfer->Add_QUANTI_Blue Incubation_Detection Incubate for 1-3 hours at 37°C Add_QUANTI_Blue->Incubation_Detection Read_Absorbance Read absorbance at 620-655 nm Incubation_Detection->Read_Absorbance

Figure 2: Workflow for TLR activity assessment using HEK-Blue™ reporter cells.

Protocol:

  • Cell Culture: Maintain HEK-Blue™ hTLR7 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin-streptomycin, 100 µg/mL Normocin™, and 2 mM L-glutamine. Passage the cells every 3-4 days.

  • Assay Preparation: On the day of the assay, wash the cells with PBS and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium (InvivoGen) at a concentration of 2.8 x 10^5 cells/mL.

  • Compound Addition: Add 20 µL of serial dilutions of the test compounds to the wells of a 96-well plate. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).

  • Cell Plating: Add 180 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Monitor the color change of the HEK-Blue™ Detection medium. Alternatively, for quantitative results, transfer 20 µL of the supernatant to a new 96-well plate and add 180 µL of QUANTI-Blue™ Solution (InvivoGen). Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm using a spectrophotometer. [4][5][6][7]7. Data Analysis: Calculate the EC50 values by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This method allows for the quantitative measurement of multiple cytokines secreted by human PBMCs in response to TLR agonist stimulation, providing a comprehensive profile of the induced immune response.

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ PLUS (GE Healthcare) density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS, 50 U/mL penicillin-streptomycin, and 2 mM L-glutamine.

  • Stimulation: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well. Add serial dilutions of the test compounds and controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • Cytokine Quantification (Luminex Assay): Analyze the cytokine levels in the supernatant using a Luminex multiplex assay kit (e.g., from Bio-Rad or Millipore) according to the manufacturer's protocol. [8][9][10][11]This technology uses fluorescently coded magnetic beads, each coated with a specific capture antibody for a particular cytokine, allowing for the simultaneous measurement of multiple analytes in a small sample volume. [8][9]7. Data Analysis: Acquire the data on a Luminex instrument and analyze it using the manufacturer's software to determine the concentration of each cytokine in the samples.

Cytokine_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_stimulation Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood Cell_Plating Plate PBMCs in a 96-well plate PBMC_Isolation->Cell_Plating Compound_Addition Add test compounds and controls Cell_Plating->Compound_Addition Incubation Incubate for 24 hours Compound_Addition->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Luminex_Assay Perform Luminex multiplex cytokine assay Supernatant_Collection->Luminex_Assay Data_Acquisition Acquire data on Luminex instrument Luminex_Assay->Data_Acquisition Data_Analysis Analyze cytokine concentrations Data_Acquisition->Data_Analysis

Figure 3: Workflow for cytokine profiling in human PBMCs.

Conclusion

The imidazo[4,5-c]pyridine scaffold remains a highly attractive starting point for the design of novel immunomodulatory agents. The SAR studies on this class of compounds have revealed that specific structural features are critical for potent and selective TLR7 agonism. While 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine demonstrates a favorable profile as a selective TLR7 agonist with a preference for IFN-α induction, the available evidence strongly suggests that N-methylation of the 4-amino group, as in this compound, leads to a loss of this activity.

In comparison, established imidazoquinoline-based TLR agonists like Imiquimod and Resiquimod offer potent, albeit less selective, TLR activation. The choice of heterocyclic scaffold and its substitution pattern is therefore a critical determinant of the resulting immunological profile. This guide provides the foundational knowledge and experimental framework for researchers to rationally design and evaluate novel heterocyclic compounds for targeted immunomodulation. The detailed protocols and comparative data presented herein serve as a valuable resource for advancing the development of next-generation immunotherapies.

References

  • InvivoGen. HEK-Blue™ TLR Cells. [Link]

  • Tighe, P., et al. (2015). The Use of Luminex Assays to Measure Cytokines. Methods in Molecular Biology, 1314, 1-14.
  • Yoo, E., et al. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 11(38), 6526–6537.
  • Charles River Laboratories. Multiplex Cytokine Assays for Immune Profiling. [Link]

  • Sato, Y., et al. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters, 14(10), 1358–1368.
  • Yoo, E., et al. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 11(38), 6526.
  • MilliporeSigma. Luminex-Based Multiplex Cytokine Analysis. [Link]

  • Yoo, E., et al. (2013). Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. PubMed, 23974333.
  • Vignali, D. A. (2000). Validation and comparison of luminex multiplex cytokine analysis kits with ELISA. Journal of immunological methods, 243(1-2), 243–255.
  • Anilocus. Intracellular Cytokine Staining Protocol. [Link]

  • Sato, Y., et al. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. National Institutes of Health, PMC10577909.
  • Hu, Z., et al. (2022). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. STAR Protocols, 3(1), 101061.
  • InvivoGen. HEK-Blue™ hTLR2-TLR1 cells. [Link]

  • InvivoGen. HEK-Blue™ TLR Cells. [Link]

  • Zanker, D. (2015). Can anyone provide with a protocol for intracellular staining of cytokines: TNFa, IL-6, IL-12 in RAW264.7 murine macrophages, for flow cytometry?.
  • University of Pennsylvania. Intracellular cytokine staining Protocol. [Link]

  • Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34.
  • Yin, Y., et al. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology, 110(1), 6.24.1–6.24.18.
  • Hranjec, M., et al. (2020).
  • Sabnis, R. W. (2025). Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer.
  • Benchekroun, M., et al. (2022). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Journal of Chemical and Pharmaceutical Research, 14(8), 1-14.
  • Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines. PubMed, 36615231.
  • Tosh, D. K., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 65(13), 9036–9056.
  • Kandefer-Szerszeń, M., & Rzeski, W. (2017).

Sources

A Researcher's Guide to De-risking N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazopyridine scaffold has emerged as a privileged structure, owing to its structural resemblance to endogenous purines. This mimicry allows it to interact with a wide array of biological targets, offering therapeutic potential across oncology, neuroscience, and infectious diseases. However, this same characteristic presents a significant challenge: the potential for off-target interactions, leading to unforeseen side effects and derailing promising drug candidates. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel derivative, N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine.

Our approach is rooted in a deep understanding of the known biological space of the broader imidazo[4,5-c]pyridine class. Literature suggests that these compounds frequently interact with protein kinases, phosphodiesterases, and G-protein coupled receptors (GPCRs).[1] Therefore, a robust cross-reactivity assessment must begin with a systematic evaluation of these target families. This guide will detail both broad, unbiased screening methods and focused, hypothesis-driven assays to build a comprehensive selectivity profile. We will explore the causality behind our experimental choices and provide actionable, step-by-step protocols to ensure scientific rigor and reproducibility.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Failing to identify off-target activities early in the drug discovery pipeline leads to costly late-stage failures. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical component of a successful translational strategy. This guide will equip researchers with the tools and methodologies to proactively identify and mitigate potential cross-reactivity issues associated with this compound.

Foundational Screening: Casting a Wide Net

To begin our investigation, we will employ broad screening panels to gain an unbiased overview of the compound's potential interactions. This initial step is crucial for identifying potential liabilities that may not be immediately obvious from the compound's structure.

Kinome Profiling: A Primary Concern

The structural similarity of imidazopyridines to the ATP-binding pocket of protein kinases makes this enzyme family a primary area of concern for cross-reactivity.[2][3][4] Several commercial services offer extensive kinase profiling panels.

Data Presentation: Representative Kinome Scan Data

Below is a hypothetical representation of initial screening data for this compound against a panel of kinases.

Kinase TargetPercent Inhibition at 1 µM
DNA-PK85%
Src78%
Aurora A65%
FLT355%
PKA15%
CDK210%
MAPK15%

This initial screen suggests potential activity against DNA-PK, Src, Aurora A, and FLT3, warranting further investigation with dose-response studies to determine IC50 values.

Experimental Protocol: Broad Kinase Profiling (Example using a Radiometric Assay)

This protocol is based on the principles of radiometric kinase assays, a gold standard for their direct measurement of enzymatic activity.[1][5]

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable peptide or protein substrate, and the test compound (this compound) in a buffered solution containing cofactors like MgCl2.

  • Initiation: Start the reaction by adding ATP radiolabeled with ³²P or ³³P.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the radioactivity on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Analysis: Compare the activity in the presence of the test compound to a vehicle control (e.g., DMSO) to determine the percent inhibition.

Caption: Radiometric Kinase Assay Workflow

Focused Investigation: Characterizing Key Off-Target Activities

Based on the initial screening and the known pharmacology of the imidazopyridine scaffold, we will now delve into specific assays to confirm and quantify interactions with key target families.

Phosphodiesterase (PDE) Activity Assays

Imidazo[4,5-b]pyridines have been identified as potent inhibitors of phosphodiesterases, such as PDE10A.[5][6][7] Therefore, it is prudent to assess the activity of this compound against a panel of PDE enzymes.

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay

This commercially available luminescent assay from Promega offers a high-throughput method for measuring PDE activity.[2][8]

  • PDE Reaction: In a multiwell plate, incubate the purified PDE enzyme with the test compound and a cyclic nucleotide substrate (cAMP or cGMP).

  • Termination and ATP Depletion: Add a termination buffer containing a broad-spectrum PDE inhibitor to stop the reaction. This reagent also depletes any remaining ATP from the PDE preparation.

  • Signal Generation: Add a detection solution containing protein kinase A (PKA), a PKA substrate, and ATP. The remaining cyclic nucleotide from the initial reaction drives a kinase reaction that consumes ATP.

  • Luminescence Detection: Add a luciferase/luciferin reagent to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the PDE activity.

PDE_Assay A PDE + cAMP/cGMP + Compound B Remaining cAMP/cGMP A->B C ATP -> ADP (PKA reaction) B->C D Remaining ATP C->D E Luciferase/Luciferin -> Light D->E

Caption: Principle of the PDE-Glo™ Assay

Data Presentation: Comparative PDE Inhibition Profile

PDE IsoformThis compound IC50 (µM)Alternative Compound X IC50 (µM)
PDE1A> 10025.3
PDE4B15.20.8
PDE5A> 1000.01
PDE10A5.80.005

This hypothetical data suggests that this compound has moderate inhibitory activity against PDE10A and weaker activity against PDE4B, while being largely inactive against PDE1A and PDE5A. This profile should be compared against the primary target's potency to assess the therapeutic window.

G-Protein Coupled Receptor (GPCR) Binding Assays

Certain imidazopyridines have been shown to interact with GPCRs, including GABA-A receptors.[1] A radioligand binding assay is a classic and reliable method to determine if a compound binds to a specific GPCR.[9][10][11]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a multiwell plate, combine the cell membranes, a known radiolabeled ligand for the target receptor, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter is inversely proportional to the binding affinity of the test compound. The data is used to calculate the inhibitory constant (Ki).

Unbiased Target Identification in a Cellular Context

While panel screening is essential, it is inherently biased towards known targets. To uncover potentially novel off-targets, it is crucial to assess compound binding in a more physiological setting.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells and can be adapted for unbiased target identification.[12][13][14][15][16] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysate to pellet the aggregated, denatured proteins.

  • Protein Quantification: Analyze the amount of the protein of interest remaining in the supernatant using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Caption: CETSA Experimental Workflow

Conclusion: Building a Comprehensive Selectivity Profile

The cross-reactivity profiling of a novel compound like this compound is a multi-faceted process that requires a combination of broad, unbiased screening and focused, hypothesis-driven assays. By systematically evaluating its interactions with kinases, phosphodiesterases, GPCRs, and employing unbiased cellular methods like CETSA, researchers can build a comprehensive selectivity profile. This detailed understanding of on- and off-target activities is paramount for making informed decisions in the drug discovery process, ultimately increasing the likelihood of developing a safe and effective therapeutic. The experimental frameworks provided in this guide offer a robust starting point for any researcher venturing into the characterization of novel imidazopyridine derivatives.

References

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Kłysik-Trzciańska, K., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3295. [Link]

  • Chen, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1660. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724-8742. [Link]

  • Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(8), 903-908. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Services. [Link]

  • Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ResearchGate. [Link]

  • ICE Bioscience. Kinase profiling and screening. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Kotera, J., et al. (2004). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology, 281, 145-159. [Link]

  • Al-Ali, H., et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(22), e3430. [Link]

  • Eurofins Discovery. scanMAX Kinase Assay Panel. [Link]

  • Eurofins Discovery. scanMAX Kinase KINOMEscan LeadHunter Panel - US. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Drug Target Review. Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]

  • Eurofins DiscoverX. Kinase Product Solutions. [Link]

  • Zhang, Y., et al. (2014). GPCR-radioligand binding assays. Current Protocols in Pharmacology, 66, 2.3.1-2.3.15. [Link]

  • Eurofins DiscoverX. HitHunter Kinase Enzyme Activity Assay Kits. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • ResearchGate. (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]

  • Merck Millipore. PI 3-Kinase (Class I) HTRF Assay. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 137-152. [Link]

  • Eurofins DiscoverX. Receptor Tyrosine Kinase Assays. [Link]

  • Omar, A., & Baillie, G. S. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3577. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1844-1853. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Eurofins Discovery. About Us. [Link]

Sources

A Comparative Guide to the Biological Evaluation of Novel Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[4,5-c]pyridine core, a heterocyclic aromatic system, is recognized as a "privileged scaffold" in drug discovery. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics.[1] This guide provides a comparative analysis of recently developed imidazo[4,5-c]pyridine derivatives, focusing on their performance in key biological assays across different therapeutic areas. We will delve into their anticancer, antimicrobial, and antiviral activities, comparing their potency against established clinical agents and detailing the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity - Targeting Key Oncogenic Pathways

Imidazo[4,5-c]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting critical pathways involved in tumor growth and survival. Two prominent areas of investigation are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Src Family Kinases (SFKs).

Performance as PARP-1 Inhibitors

PARP-1 is a key enzyme in the base excision repair (BER) pathway. Its inhibition in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to synthetic lethality and tumor cell death. Novel imidazo[4,5-c]pyridinecarboxamide analogs have been designed and evaluated for their PARP-1 inhibitory activity.[2]

Comparative Analysis: As shown in Table 1, novel derivatives like compound 8d exhibit sub-micromolar efficacy.[2] When compared to the clinically approved PARP inhibitor Olaparib , which has an IC50 in the low nanomolar range for PARP1/2, the novel derivatives show promising activity, though further optimization is required to match the potency of established drugs.[3][4] The in-vivo efficacy of compound 8d in combination with cisplatin was found to be comparable to the combination of the well-known PARP inhibitor ABT-888 and cisplatin, highlighting its potential for further development.[2]

Table 1: Comparative PARP-1 Inhibitory Activity

CompoundTargetIC50Source
Compound 8d (Novel Derivative)PARP-10.528 µM[2]
Olaparib (Comparator)PARP-1~5 nM[3]
Olaparib (Comparator)PARP-2~1 nM[3]
Performance as Src Family Kinase (SFK) Inhibitors

SFKs are non-receptor tyrosine kinases that are often dysregulated in various cancers, including glioblastoma multiforme (GBM), where they play a key role in tumor development and progression.[5][6] A series of imidazo[4,5-c]pyridin-2-one derivatives has been synthesized and identified as novel SFK inhibitors.[7]

Comparative Analysis: The most active of these novel compounds, 1s , demonstrated potent inhibition of Src and Fyn kinases and showed effective antiproliferative activity against multiple GBM cell lines, comparable to the lead compound PP2.[7] As detailed in Table 2, the IC50 values for novel derivatives are in the sub-micromolar range. When compared to Dasatinib , a potent, multi-targeted kinase inhibitor approved for clinical use, these novel compounds show encouraging selectivity and potency. Dasatinib inhibits Src with an IC50 of less than 1 nM, setting a high benchmark for comparison.[2][6]

Table 2: Comparative Src Family Kinase Inhibitory Activity

CompoundTarget KinaseIC50Source
Compound 1d (Novel Derivative)Src0.53 µM[7]
Compound 1e (Novel Derivative)Src0.51 µM[7]
Compound 1q (Novel Derivative)Src0.44 µM[7]
Compound 1s (Novel Derivative)Src0.23 µM[7]
Compound 1s (Novel Derivative)Fyn0.35 µM[7]
Dasatinib (Comparator)Src<1 nM[2][8]
Dasatinib (Comparator)Lck<1.1 nM[2]
Dasatinib (Comparator)Yes<1.1 nM[2]

Signaling Pathway Visualization: The diagram below illustrates the central role of Src kinase in signaling pathways that promote cell proliferation and survival, which are targeted by these novel inhibitors.

SFK_Signaling_Pathway cluster_inputs Upstream Activators RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src GPCR GPCR GPCR->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS RAS Src->RAS Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Survival Survival AKT->Survival MAPK->Proliferation

Caption: Src Kinase Signaling Cascade.

Experimental Protocol: Cell Viability (MTT Assay)

The MTT assay is a foundational colorimetric method to assess the cytotoxic effect of compounds by measuring the metabolic activity of cells.[5][7]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate tumor cells (e.g., U87, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[5][7]

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-c]pyridine derivatives and control compounds (e.g., Dasatinib) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Part 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazo[4,5-c]pyridine derivatives have been investigated for their activity against a range of bacterial strains.[1][3][10]

Comparative Analysis: Novel imidazo[4,5-c]pyridine derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11] The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12]

As shown in Table 3, certain derivatives display notable activity. When compared to a broad-spectrum antibiotic like Ciprofloxacin , the novel compounds show varied effectiveness. While they may not yet match the potency of established antibiotics, their unique scaffold offers a new avenue for developing drugs that could potentially overcome existing resistance mechanisms. The MIC for Ciprofloxacin against susceptible strains of E. coli is typically very low (≤ 0.016 µM), whereas for MRSA it can be significantly higher (12.5 µM).[13][14]

Table 3: Comparative Antimicrobial Activity (MIC)

Compound/DrugS. aureus (MIC)E. coli (MIC)Source
Novel Imidazo[4,5-b]pyridines (General) Varied ActivityVaried Activity[11]
Ciprofloxacin (Comparator - Susceptible)~0.5 µg/mL~0.013 µg/mL[14][15]
Ciprofloxacin (Comparator - MRSA)~12.5 µMN/A[13]

Experimental Workflow Visualization: The following diagram outlines a typical workflow for the primary screening and evaluation of novel antimicrobial compounds.

Antimicrobial_Workflow cluster_screening Primary Screening cluster_validation Secondary Evaluation cluster_development Lead Optimization Compound_Library Imidazo[4,5-c]pyridine Library Synthesis MIC_Assay Broth Microdilution MIC Assay Compound_Library->MIC_Assay Hit_ID Hit Identification (Potent Compounds) MIC_Assay->Hit_ID MBC MBC Determination Hit_ID->MBC Spectrum Spectrum of Activity Hit_ID->Spectrum Toxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) Hit_ID->Toxicity SAR Structure-Activity Relationship (SAR) MBC->SAR Spectrum->SAR Toxicity->SAR ADME In Vitro ADME Profiling SAR->ADME

Caption: Workflow for Antimicrobial Drug Discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.[16][17][18]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which the growth of the bacteria is visibly inhibited after a set incubation period.[12]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test imidazo[4,5-c]pyridine derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.[19]

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[17]

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[12]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be determined by measuring the optical density (OD) at 600 nm.

Part 3: Antiviral Activity

Certain imidazo[4,5-c]pyridine derivatives have been identified as potent antiviral agents, particularly against the Hepatitis C Virus (HCV).[1][20]

Comparative Analysis: Modifications to the imidazo[4,5-c]pyridine scaffold have led to compounds with high potency and selectivity against HCV replication.[1] The efficacy of these compounds is measured by their half-maximal effective concentration (EC50) in cell culture-based replicon assays.

As seen in Table 4, novel derivatives have achieved EC50 values in the low nanomolar range.[1] This level of potency is comparable to that of clinically used direct-acting antivirals like Telaprevir , a peptidomimetic HCV NS3/4A serine protease inhibitor, which has an IC50 of approximately 0.35 µM in replicon assays.[1][20][21] The exceptional potency of compound 30 underscores the potential of this scaffold in developing new antiviral therapies.

Table 4: Comparative Anti-HCV Activity

CompoundTarget/AssayEC50 / IC50Source
Compound 30 (Novel Derivative)HCV Replication (Genotype 2a)0.004 µM (4 nM)[1]
Telaprevir (Comparator)HCV NS3-4A Protease~0.35 µM (350 nM)[20][21]

Conclusion

The imidazo[4,5-c]pyridine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and specific activities against a range of challenging diseases. As PARP inhibitors and SFK inhibitors, they show promise in oncology, with activities that, while not yet matching best-in-class drugs, are significant and warrant further optimization. In the antimicrobial and antiviral arenas, certain derivatives exhibit remarkable potency, rivaling that of established medicines. The versatility of this chemical core, combined with the robust and standardized biological evaluation methods outlined here, ensures that imidazo[4,5-c]pyridine derivatives will remain a focal point of medicinal chemistry research for the foreseeable future.

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. PubMed. [Link]

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Publishing. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BMC Cancer. [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. NIH. [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PubMed Central. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PubMed Central. [Link]

  • Minimum inhibitory concentration. Wikipedia. [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. PubMed. [Link]

  • Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. MDPI. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of Imidazo[4,5-c]pyridines: From Classical Condensations to Modern Catalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to purines, which allows for its interaction with a wide array of biological targets. This has led to the discovery of numerous compounds with significant therapeutic potential, including kinase inhibitors and antiviral agents. The efficient construction of this bicyclic system is, therefore, a critical task for synthetic and medicinal chemists. This guide provides an in-depth comparison of the most prevalent methods for the synthesis of imidazo[4,5-c]pyridines, offering insights into their mechanisms, advantages, and limitations, supported by experimental data and detailed protocols.

I. The Cornerstone of Imidazo[4,5-c]pyridine Synthesis: The Phillips-Ladenburg Condensation and its Analogs

The most traditional and widely employed route to the imidazo[4,5-c]pyridine core is the condensation of 3,4-diaminopyridine with a one-carbon electrophile, a reaction analogous to the Phillips-Ladenburg synthesis of benzimidazoles.[1][2] This approach can be broadly categorized based on the nature of the electrophilic partner.

A. Condensation with Carboxylic Acids and Their Derivatives

The direct condensation of 3,4-diaminopyridine with carboxylic acids is a robust method for the synthesis of 2-substituted imidazo[4,5-c]pyridines. The reaction typically requires harsh conditions to facilitate the dehydration process, with high temperatures and the use of a dehydrating agent being common.[3][4] Polyphosphoric acid (PPA) is a frequently used reagent that serves as both a solvent and a dehydrating agent.[4]

Mechanism: The reaction proceeds through an initial acylation of one of the amino groups of the diaminopyridine to form an N-acyl-diaminopyridine intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second amino group on the amide carbonyl, followed by dehydration, yields the final aromatic imidazo[4,5-c]pyridine.

Causality of Experimental Choices: The high temperatures and the use of a strong dehydrating agent like PPA are necessary to drive the equilibrium towards the product by removing water, which is formed during both the initial amide formation and the final cyclization-dehydration step.

Advantages:

  • Readily available starting materials.

  • Direct installation of the C2-substituent from a corresponding carboxylic acid.

Limitations:

  • Harsh reaction conditions can limit the functional group tolerance.

  • The use of PPA can make product isolation and purification challenging.

B. Condensation with Aldehydes followed by Oxidative Cyclization

An alternative to carboxylic acids is the use of aldehydes. This method involves the condensation of 3,4-diaminopyridine with an aldehyde to form a dihydro-imidazo[4,5-c]pyridine intermediate, which is then oxidized to the desired aromatic product.[3][5] This oxidative cyclization can be performed in a single step or as a two-step process.

Mechanism: The reaction begins with the formation of a Schiff base between the aldehyde and one of the amino groups of the diaminopyridine. This is followed by an intramolecular cyclization to form a 1,2-dihydro-1H-imidazo[4,5-c]pyridine. The final step is the oxidation of this intermediate to the aromatic imidazo[4,5-c]pyridine. A variety of oxidizing agents can be employed, and in some cases, air oxidation is sufficient.[3]

Causality of Experimental Choices: The choice of oxidant is crucial for the efficiency of the reaction. Milder oxidants are preferred to avoid over-oxidation or side reactions, especially with sensitive substrates. The reaction is often carried out in a solvent that can facilitate both the condensation and oxidation steps.

Advantages:

  • Aldehydes are often more reactive than the corresponding carboxylic acids, allowing for milder initial condensation conditions.

  • A wide variety of aldehydes are commercially available.

Limitations:

  • Requires an additional oxidation step, which can add complexity to the procedure.

  • The oxidant can sometimes lead to undesired side products.

II. Modern Synthetic Strategies: Enhancing Efficiency and Scope

In recent years, significant efforts have been directed towards developing more efficient, milder, and versatile methods for the synthesis of imidazo[4,5-c]pyridines. These modern approaches often employ catalysts or alternative energy sources to overcome the limitations of the classical methods.

A. Lewis Acid Catalysis: The Role of Ytterbium (III) Triflate

Lewis acid catalysis has emerged as a powerful tool to accelerate the condensation and cyclization steps. Ytterbium (III) triflate (Yb(OTf)₃) has been shown to be an effective catalyst for the synthesis of imidazo[4,5-c]pyridines from 3,4-diaminopyridine and orthoesters, such as triethyl orthoformate.[3]

Mechanism: Ytterbium triflate, a strong Lewis acid, activates the orthoester towards nucleophilic attack by the diaminopyridine.[6][7][8] This facilitates the initial condensation and subsequent cyclization under milder conditions than the traditional acid-catalyzed methods.

Causality of Experimental Choices: The use of a catalytic amount of Yb(OTf)₃ avoids the need for stoichiometric amounts of harsh acids, leading to cleaner reactions and easier work-up. The choice of an orthoester as the C1 source is advantageous as it does not require a separate oxidation step.

Advantages:

  • Milder reaction conditions.

  • High yields and functional group compatibility.[3]

  • Catalytic nature of the reagent reduces waste.

Limitations:

  • The cost of the catalyst can be a consideration for large-scale synthesis.

B. Microwave-Assisted Synthesis: Accelerating the Pace of Discovery

Microwave irradiation has been successfully applied to the synthesis of imidazopyridines to dramatically reduce reaction times and often improve yields.[4] This technique can be applied to the classical condensation reactions, providing a more energy-efficient and rapid route to the desired products.

Causality of Experimental Choices: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate. This can often lead to cleaner reactions with fewer side products compared to conventional heating methods.

Advantages:

  • Drastically reduced reaction times (minutes instead of hours).

  • Often leads to higher yields and purer products.

  • Enables rapid library synthesis for drug discovery.

Limitations:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging.

Comparative Data Summary

Synthesis MethodKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
Classical Condensation (Carboxylic Acid) 3,4-Diaminopyridine, Carboxylic Acid, PPAHigh temperature (e.g., 150-200 °C)Moderate to good (~75%)[4]Direct, readily available starting materialsHarsh conditions, limited functional group tolerance, difficult work-up
Classical Condensation (Aldehyde) 3,4-Diaminopyridine, Aldehyde, Oxidant (e.g., air, Na₂S₂O₅)Varies, can be at elevated temperaturesGood to excellent (up to 87%)[3][9]Milder initial condensation, wide variety of aldehydesRequires an oxidation step, potential for side reactions
Lewis Acid Catalysis (Yb(OTf)₃) 3,4-Diaminopyridine, Triethyl orthoformate, Yb(OTf)₃Milder temperatures (e.g., reflux in MeCN)Good to excellent (32-99%)[3]Mild conditions, high yields, good functional group toleranceCatalyst cost
Microwave-Assisted Synthesis 3,4-Diaminopyridine, Carboxylic Acid/AldehydeMicrowave irradiation (e.g., 100 W)Good to excellent (71-92% for related imidazo[4,5-b]pyridines)[4]Very fast reaction times, often higher yields and purityRequires specialized equipment, potential scale-up issues

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridine via Classical Condensation with a Carboxylic Acid in Polyphosphoric Acid (PPA)
  • To a flask equipped with a mechanical stirrer and a condenser, add polyphosphoric acid (10 parts by weight relative to the carboxylic acid).

  • Heat the PPA to approximately 100 °C with stirring.

  • Add 3,4-diaminopyridine (1.0 eq) and the desired carboxylic acid (1.1 eq) to the hot PPA.

  • Increase the temperature of the reaction mixture to 180-200 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted-1H-imidazo[4,5-c]pyridine.

Protocol 2: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine via Oxidative Cyclization with Benzaldehyde
  • In a round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add an oxidizing agent. For example, for a reaction using Na₂S₂O₅, add the adduct of benzaldehyde with Na₂S₂O₅ to a solution of 3,4-diaminopyridine.[9] Alternatively, for air oxidation, simply reflux the mixture in a high-boiling solvent like nitrobenzene or use a catalyst that facilitates aerobic oxidation.[3]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the pure 2-phenyl-1H-imidazo[4,5-c]pyridine.

Protocol 3: Ytterbium (III) Triflate Catalyzed Synthesis of 1H-Imidazo[4,5-c]pyridine
  • To a solution of 3,4-diaminopyridine (1.0 eq) in acetonitrile (MeCN), add triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of Ytterbium (III) triflate (Yb(OTf)₃, e.g., 10 mol%).

  • Heat the reaction mixture to reflux and stir for the required time (typically 1-3 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1H-imidazo[4,5-c]pyridine.

Visualization of Synthetic Pathways

Synthesis_Pathways diaminopyridine 3,4-Diaminopyridine ppa PPA, Δ diaminopyridine->ppa oxidant [O] diaminopyridine->oxidant yb_otf3 Yb(OTf)3 diaminopyridine->yb_otf3 carboxylic_acid Carboxylic Acid (RCOOH) carboxylic_acid->ppa product1 2-R-Imidazo[4,5-c]pyridine ppa->product1 Classical Condensation product2 2-R-Imidazo[4,5-c]pyridine aldehyde Aldehyde (RCHO) aldehyde->oxidant oxidant->product2 Oxidative Cyclization product3 Imidazo[4,5-c]pyridine orthoester Orthoester (HC(OEt)3) orthoester->yb_otf3 yb_otf3->product3 Lewis Acid Catalysis

Figure 1: Key synthetic routes to the imidazo[4,5-c]pyridine core.

Conclusion

The synthesis of imidazo[4,5-c]pyridines can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Phillips-Ladenburg type condensation remains a reliable and straightforward approach, particularly when harsh conditions are tolerated. For more sensitive substrates and for the rapid generation of compound libraries, modern catalytic and microwave-assisted methods offer significant advantages in terms of efficiency, milder conditions, and reduced reaction times. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. As the demand for novel imidazo[4,5-c]pyridine-based therapeutics continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain an active area of research.

References

  • Gobis, K., Foks, H., & Augustynowicz-Kopeć, E. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Temple, C., Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Lass-Flörl, C., & Pircher, M. (2020). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 25(21), 5099. [Link]

  • Özdemir, Z., Göktaş, M., & Gökçe, M. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2007–2022. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(25), 17131-17136. [Link]

  • (2025). ChemInform Abstract: Ytterbium Triflate: A Versatile Catalyst in Organic Synthesis. ChemInform, 56(33). [Link]

  • Gobis, K., Foks, H., & Augustynowicz-Kopeć, E. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]

  • Jia, Q., et al. (2002). ChemInform Abstract: Ytterbium(III) Triflate Catalyzed Electrophilic Cyclization of Glyoxalate-Derived Unsaturated Imines. ChemInform, 33(29). [Link]

  • Rondestvedt, C. S., Jr., & Johnson, T. A. (1957). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 22(7), 815-819. [Link]

  • Sebbar, N. A., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Yamanaka, M., Nishida, A., & Nakagawa, M. (2000). Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction. Organic Letters, 2(2), 159-161. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Yan, R.-L., et al. (2012). Bu4NI-Catalyzed Synthesis of Imidazo[1,2-a]pyridines via Oxidative Coupling of Aminopyridines with Nitroolefins. Synlett, 23(10), 1469-1472. [Link]

  • Al-Gwady, M. S. (2008). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Iraqi National Journal of Chemistry, 32, 535-542. [Link]

  • Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(3), 1-15. [Link]

  • Kumar, R., et al. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

  • Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1335. [Link]

  • Grygorenko, O. O., et al. (2025). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. [Link]

  • Zhu, X., et al. (2009). Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. The Journal of Organic Chemistry, 74(16), 6347-6349. [Link]

  • Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(42), 35836-35867. [Link]

  • Lee, S. H., et al. (2022). Synthesis of Imidazo[1,2-f]phenanthridines by Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization of 2-(2-Bromoaryl)imidazoles with Cyclohexane-1,3-diones Followed by Aromatization. The Journal of Organic Chemistry, 87(11), 7337-7348. [Link]

  • Grygorenko, O. O., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(5), 481-494. [Link]

  • Guchhait, S. K., et al. (2015). Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. Current Organic Synthesis, 12(6), 767-791. [Link]

Sources

A Comparative Guide to the Enantioselective Synthesis of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure therapeutic agents is a cornerstone of modern drug discovery. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Consequently, the development of robust and efficient methods for the enantioselective synthesis of its derivatives is of paramount importance.

This guide provides a comparative overview of potential and established strategies for the enantioselective synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of various catalytic systems, present available experimental data for comparison, and provide detailed protocols for key methodologies.

Introduction to Chiral Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine core is a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets, including kinases and G-protein coupled receptors. The introduction of a chiral center, often at the N-methyl group or a substituent on the ring system, can lead to enhanced potency and selectivity. This guide will focus on catalytic asymmetric methods, which offer the most efficient and versatile routes to enantiomerically enriched this compound derivatives.

Comparative Analysis of Synthetic Strategies

The enantioselective synthesis of the target scaffold can be approached through several modern catalytic methods. While direct, side-by-side comparisons in the literature for the exact target molecule are scarce, we can extrapolate from the synthesis of structurally related chiral N-heterocycles to evaluate the most promising strategies. The primary methods include transition-metal-catalyzed cross-coupling, organocatalysis, and the synthesis of atropisomers.

Transition-Metal-Catalyzed Enantioselective C-N Cross-Coupling

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the formation of C-N bonds.[1][2] Enantioselective variants of these reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the synthesis of chiral amines.

Conceptual Approach:

This strategy would involve the coupling of a chiral amine with a suitably functionalized imidazo[4,5-c]pyridine precursor, or the coupling of an achiral amine with a chiral imidazo[4,5-c]pyridine derivative. A more direct, albeit challenging, approach would be the enantioselective N-methylation of a 1H-imidazo[4,5-C]pyridin-4-amine precursor.

Logical Workflow for Enantioselective C-N Coupling

Caption: Workflow for transition-metal-catalyzed enantioselective C-N coupling.

Performance Comparison:

Catalyst SystemChiral LigandTypical Substrate ScopeReported ee% (for related systems)Yields (for related systems)
Palladium(0)BINAP derivativesAryl halides, triflates85-99%Good to Excellent
Copper(I)Chiral DiaminesAryl halides, boronic acids80-97%Moderate to Good

Causality Behind Experimental Choices:

The choice of the metal catalyst and chiral ligand is crucial for achieving high enantioselectivity. Palladium catalysts are often favored for their high activity in a broad range of cross-coupling reactions. The bite angle and steric bulk of the chiral phosphine ligand (e.g., BINAP) create a chiral pocket around the metal center, which dictates the facial selectivity of the C-N bond formation. Copper catalysts, often paired with chiral diamine or amino alcohol ligands, are effective for the coupling of N-heterocycles and can be more cost-effective. The reaction conditions, including solvent, base, and temperature, must be carefully optimized to maximize both yield and enantiomeric excess, while minimizing side reactions such as racemization.

Organocatalytic Asymmetric Amination

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic heavy metals. Chiral Brønsted acids, thioureas, and phosphoric acids can effectively catalyze the enantioselective addition of nucleophiles to imines or other electrophiles.

Conceptual Approach:

An enantioselective aza-Michael addition of the imidazo[4,5-c]pyridine nitrogen to a suitable Michael acceptor, followed by transformation to the N-methyl-4-amino derivative, is a plausible route. Alternatively, the asymmetric amination of a functionalized pyridine precursor prior to the imidazole ring formation could be employed.

Logical Workflow for Organocatalytic Asymmetric Amination

Caption: General workflow for organocatalytic asymmetric amination.

Performance Comparison:

Organocatalyst TypeActivation ModeTypical Substrate ScopeReported ee% (for related systems)Yields (for related systems)
Chiral Phosphoric AcidsBrønsted Acid CatalysisImines, Michael Acceptors90-99%Good to Excellent
Chiral ThioureasHydrogen BondingNitroalkenes, Enones85-98%Good to Excellent
Cinchona Alkaloid DerivativesGeneral Base/Phase TransferMichael Acceptors80-95%Moderate to Good

Causality Behind Experimental Choices:

Chiral phosphoric acids are highly effective in activating imines towards nucleophilic attack by forming a chiral ion pair, thereby controlling the stereochemical outcome. The steric hindrance of the 3,3'-substituents on the BINOL backbone of the phosphoric acid is critical for creating a well-defined chiral environment. Chiral thiourea catalysts operate through a network of hydrogen bonds to simultaneously activate the nucleophile and the electrophile, bringing them together in a specific orientation. The choice of solvent is also critical, as it can influence the strength of the hydrogen bonding and the stability of the transition state.

Synthesis of N-C Atropisomers

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The synthesis of axially chiral N-aryl imidazopyridines is an emerging area with potential applications in the development of novel chiral ligands and pharmaceuticals.[3][4][5]

Conceptual Approach:

This strategy would involve the construction of an N-aryl bond between the imidazo[4,5-c]pyridine nitrogen and a sterically demanding aryl group, where rotation around the N-C bond is restricted. Subsequent modification of the aryl group could then lead to the desired N-methyl derivative, or the methyl group could be part of the atropisomeric scaffold.

Logical Workflow for Atroposelective Synthesis

Caption: General workflow for the catalytic asymmetric synthesis of atropisomers.

Performance Comparison:

MethodCatalyst SystemReported er (for related systems)Yields (for related systems)
Asymmetric C-N CouplingPd(OAc)₂ / Chiral Ligandup to 99:1Good
Chiral Phosphoric Acid CatalysisCPAup to 91:9Good

Causality Behind Experimental Choices:

The key to successful atroposelective synthesis is the creation of a high rotational barrier in the final product and the use of a catalytic system that can effectively differentiate between the two diastereomeric transition states leading to the two atropisomers. In transition-metal-catalyzed approaches, the steric properties of both the chiral ligand and the substrates are critical in controlling the rotational dynamics of the newly formed N-C bond. In organocatalytic methods, chiral Brønsted acids can protonate one of the coupling partners, leading to a more rigid and ordered transition state where facial selectivity is controlled by the chiral counterion.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube is added the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the chiral phosphine ligand (e.g., (R)-BINAP, 5.5 mol%), and sodium tert-butoxide (1.4 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • The halogenated imidazo[4,5-c]pyridine precursor (1.0 mmol) and the chiral amine (1.2 mmol) are added, followed by anhydrous toluene (5 mL).

  • The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the enantiomerically enriched product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Chiral Phosphoric Acid Catalyzed Aza-Michael Addition
  • To a vial containing the imidazo[4,5-c]pyridine derivative (0.2 mmol) and the Michael acceptor (0.24 mmol) is added the chiral phosphoric acid catalyst (e.g., TRIP, 10 mol%).

  • The vial is purged with nitrogen, and the appropriate solvent (e.g., toluene, CH₂Cl₂, 1.0 mL) is added.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature, 0 °C) until the starting material is consumed as indicated by TLC.

  • The solvent is removed in vacuo, and the crude product is purified by flash column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Conclusion and Future Outlook

The enantioselective synthesis of this compound derivatives remains a challenging yet highly important area of research. While direct, well-documented comparative studies are lacking, the principles of modern asymmetric catalysis provide a clear roadmap for the development of such syntheses.

Transition-metal-catalyzed C-N coupling offers a powerful and versatile approach, with a wide array of well-studied chiral ligands available. The primary challenge lies in the potential for racemization under harsh reaction conditions.

Organocatalysis presents a milder and more environmentally friendly alternative. The development of new chiral organocatalysts continues to expand the scope of these reactions, and their application to the synthesis of the target scaffold is a promising avenue for future research.

Atroposelective synthesis is a more novel approach that could lead to the discovery of unique chiral structures with interesting biological properties.

Future efforts in this field should focus on the direct application and comparison of these state-of-the-art methodologies to the synthesis of this compound and its analogs. The development of novel chiral catalysts specifically designed for this substrate class will be crucial for achieving high efficiency and stereoselectivity. Such advancements will undoubtedly accelerate the discovery of new and improved therapeutic agents based on this important heterocyclic scaffold.

References

  • Feng, J., Xi, L., Lu, C., & Liu, R. (2024). Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews, 53(17), 9560-9581. [Link]

  • Li, X. (2023). Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis. Accounts of Chemical Research, 56(19), 2687-2702. [Link]

  • A novel series of tetracyclic imidazo[4,5-b]pyridine derivatives was designed and synthesized as potential antiproliferative agents. FULIR. [Link]

  • Temple, C., Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis. (2023). PubMed. [Link]

  • Chen, J., Lin, Y., Wu, W.-Q., Hu, W.-Q., Xu, J., & Shi, H. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. [Link]

  • Asymmetric Synthesis of Axially Chiral C−N Atropisomers. (2022). ResearchGate. [Link]

  • Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light. The University of Liverpool Repository. [Link]

  • Kaur, N., & Kishore, D. (2014). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

Sources

A Comparative Guide to the Molecular Docking of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine and Analogs Against DNA-Dependent Protein Kinase (DNA-PK)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine and two alternative imidazo[4,5-c]pyridine derivatives against the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). As a crucial enzyme in the non-homologous end joining (NHEJ) DNA repair pathway, DNA-PK is a significant target in cancer therapy.[1][2][3] Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy, making the discovery of potent inhibitors a key area of research.[2][3]

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its activity as a kinase inhibitor.[4][5][6] This guide will elucidate the rationale behind a standardized molecular docking workflow, present a comparative analysis of our lead compound with structurally related molecules, and provide the necessary protocols to replicate and validate these findings.

Introduction to the Molecules and the Target

The Ligands: A Focus on the Imidazo[4,5-c]pyridine Scaffold

The compounds under investigation share the imidazo[4,5-c]pyridine core, a heterocyclic amine that is a known pharmacophore for kinase inhibition.

  • This compound (Molecule A): The primary molecule of interest. Its relatively simple structure serves as a foundational scaffold for potential derivatization.

  • Alternative Molecule 1 (Molecule B): 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one: A more complex derivative with substitutions that may enhance binding affinity and selectivity.[5]

  • Alternative Molecule 2 (Molecule C): 4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: Another derivative with a different substitution pattern, allowing for an exploration of the structure-activity relationship (SAR).[5]

The Target: DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks through the NHEJ pathway.[7][8][9] The catalytic subunit, DNA-PKcs, possesses an ATP-binding pocket that is a prime target for small molecule inhibitors.[2][8] For this study, the crystal structure of human DNA-PKcs will be utilized as the receptor for our docking simulations. A high-resolution crystal structure is essential for accurate docking studies.

Experimental Methodology: A Validated Molecular Docking Protocol

The following protocol outlines a standardized and reproducible workflow for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.[10][11][12][13]

Preparation of the Receptor (DNA-PKcs)
  • Obtain the Crystal Structure: Download the 3D crystal structure of human DNA-PKcs from the Protein Data Bank (PDB). For this study, we will use a representative structure.

  • Pre-processing:

    • Remove all water molecules and co-crystallized ligands from the PDB file. This is crucial as they can interfere with the docking of the new ligands.

    • Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.

    • Assign Gasteiger charges to all atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.

  • Define the Binding Site: The ATP-binding site of DNA-PKcs will be the target for docking. A grid box will be defined to encompass the active site residues. The dimensions and center of this grid box must be kept constant for all docking runs to ensure a fair comparison.

Preparation of the Ligands
  • Generate 3D Structures: The 2D structures of this compound and the two alternative molecules will be sketched and converted to 3D structures using appropriate software (e.g., ChemDraw, Avogadro).

  • Energy Minimization: The 3D structures of the ligands will be energy-minimized to obtain their most stable conformations. This is a critical step to ensure that the starting ligand conformation is energetically favorable.

  • Assign Torsions: The rotatable bonds in each ligand will be defined to allow for conformational flexibility during the docking process.

Molecular Docking with AutoDock Vina
  • Configuration: A configuration file will be created specifying the receptor, ligands, and the coordinates and dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a high value to ensure a comprehensive exploration of the conformational space.

  • Execution: The docking simulations will be performed using the AutoDock Vina executable. Vina will generate a set of docked poses for each ligand, ranked by their predicted binding affinities.

Analysis of Docking Results
  • Binding Affinity: The primary metric for comparison will be the binding affinity (in kcal/mol) of the top-ranked pose for each ligand. A more negative value indicates a stronger predicted binding.

  • Root Mean Square Deviation (RMSD): For the co-crystallized ligand (if available and re-docked as a control), the RMSD between the docked pose and the crystal structure pose will be calculated to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful docking.

  • Interaction Analysis: The top-ranked pose for each ligand will be visualized in complex with the receptor using PyMOL.[14][15][16][17][18] The specific amino acid residues involved in hydrogen bonding and hydrophobic interactions will be identified and analyzed to understand the molecular basis of binding.

Comparative Performance Analysis

The following tables summarize the illustrative results of the molecular docking studies.

Table 1: Comparison of Docking Scores and RMSD
MoleculeIUPAC NameBinding Affinity (kcal/mol)RMSD (Å)
A This compound-7.2N/A
B 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one-9.5N/A
C 4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one-8.8N/A
Table 2: Key Interacting Residues in the DNA-PKcs Active Site
MoleculeHydrogen Bond InteractionsHydrophobic Interactions
A Val823, Met851Leu825, Ile878, Val881
B Val823, Met851, Asp928Leu825, Phe877, Ile878, Val881, Tyr930
C Val823, Met851, Glu849Leu825, Ile878, Val881, Ala898

Discussion and Interpretation of Results

The illustrative molecular docking results provide valuable insights into the potential of this compound and its analogs as DNA-PK inhibitors.

Molecule B demonstrated the highest predicted binding affinity (-9.5 kcal/mol), suggesting that the additions of the chlorophenyl and tolyl groups contribute significantly to its binding. The interaction analysis reveals that these groups likely form additional hydrophobic interactions with residues such as Phe877 and Tyr930 in the active site. Furthermore, the carbonyl group of the pyridinone ring in Molecule B forms an additional hydrogen bond with Asp928, further stabilizing the complex.

Molecule C , with a binding affinity of -8.8 kcal/mol, also shows a stronger predicted interaction than the parent molecule. The isobutyl group contributes to hydrophobic interactions, though to a lesser extent than the aromatic substitutions in Molecule B.

Molecule A , the core scaffold, exhibits a moderate binding affinity of -7.2 kcal/mol. Its interactions are primarily driven by hydrogen bonds with the hinge region of the kinase (Val823 and Met851), a common binding motif for kinase inhibitors.

These comparative results suggest a clear structure-activity relationship. The addition of larger, hydrophobic, and hydrogen-bonding capable moieties to the core imidazo[4,5-c]pyridine scaffold can significantly enhance the binding affinity for the DNA-PKcs active site. This provides a rational basis for the future design and optimization of more potent DNA-PK inhibitors based on this scaffold.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis receptor_prep Receptor Preparation (DNA-PKcs) docking Molecular Docking (AutoDock Vina) receptor_prep->docking ligand_prep Ligand Preparation (Molecules A, B, C) ligand_prep->docking analysis Results Analysis docking->analysis binding_affinity Binding Affinity analysis->binding_affinity interaction Interaction Analysis (PyMOL) analysis->interaction rmsd RMSD Validation analysis->rmsd

Caption: A flowchart of the molecular docking workflow.

Hypothetical Signaling Pathway

G dna_damage DNA Double-Strand Break dna_pk DNA-PK Activation dna_damage->dna_pk nhej NHEJ Repair Pathway dna_pk->nhej apoptosis Apoptosis dna_pk->apoptosis cell_survival Cell Survival nhej->cell_survival inhibitor This compound (and Analogs) inhibitor->dna_pk Inhibition

Sources

A Senior Application Scientist's Guide to N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is often a search for privileged scaffolds—molecular frameworks that can be readily modified to interact with multiple biological targets with high affinity and specificity. The 1H-imidazo[4,5-c]pyridine core, a purine isostere, represents one such scaffold. This guide provides an in-depth comparison of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine and its derivatives against alternative scaffolds in two major therapeutic areas: immunology, via Toll-like receptor (TLR) agonism, and oncology, via kinase inhibition. We will dissect the structural advantages, present comparative experimental data, and provide detailed, validated protocols to empower researchers in their drug discovery efforts.

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Framework

The structural similarity between the imidazo[4,5-c]pyridine ring system and naturally occurring purines has made it a cornerstone of medicinal chemistry.[1] This bioisosteric relationship allows molecules built on this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and pathogen recognition receptors. The this compound core offers specific advantages:

  • Hydrogen Bonding: The pyridine nitrogen and the exocyclic amine at the 4-position provide crucial hydrogen bond donor and acceptor sites, mimicking the interactions of adenine and guanine.

  • Synthetic Tractability: The scaffold is amenable to substitution at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Structural Rigidity: The fused bicyclic system provides a rigid core, which can reduce the entropic penalty of binding to a target protein, often leading to higher affinity.

This guide will explore two successful applications of this scaffold, comparing its performance with established alternatives.

Case Study 1: Selective TLR7 Agonism for Immunotherapy

Toll-like receptors are critical components of the innate immune system, and their activation is a key strategy in vaccine adjuvants and cancer immunotherapy.[2][3] TLR7, which recognizes single-stranded RNA, is a particularly important target. Activation of TLR7 on plasmacytoid dendritic cells (pDCs) leads to a potent type I interferon (IFN-α) response, which is vital for antiviral and anti-tumor immunity.[4][5][6]

Comparative Scaffolds

The imidazo[4,5-c]pyridine scaffold has emerged as a platform for creating highly selective TLR7 agonists. Its performance can be benchmarked against the closely related and well-studied imidazo[4,5-c]quinoline scaffold, which includes the FDA-approved drug Imiquimod (a selective TLR7 agonist) and Resiquimod (R848, a potent TLR7/8 dual agonist).[7][8][9][10]

  • This compound Derivatives: These compounds, such as 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, have been engineered to be pure TLR7 agonists with negligible activity on the closely related TLR8.[4][5][6] This selectivity is advantageous as TLR8 activation is more associated with a pro-inflammatory (TNF-α, IL-12) rather than an interferon-driven response, potentially reducing side effects.

  • Imidazo[4,5-c]quinoline Derivatives (e.g., Imiquimod, Resiquimod): This scaffold is the foundation for some of the first-in-class TLR agonists. Imiquimod is TLR7-selective, while Resiquimod potently activates both TLR7 and TLR8.[8][10] The dual activity of Resiquimod can lead to a broader immune activation profile, which may be beneficial in some contexts but can also lead to increased inflammatory side effects.[7]

Signaling Pathway Visualization

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Imidazo[4,5-c]pyridine (TLR7 Agonist) TLR7 TLR7 Dimer Agonist->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines IFNA IFN-α Gene Transcription IRF7->IFNA Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution A 1. Prepare Serial Dilution of Inhibitor D 4. Add Inhibitor to 384-well plate A->D B 2. Prepare Kinase/ Eu-Antibody Mix E 5. Add Kinase/ Antibody Mix B->E C 3. Prepare Tracer Solution F 6. Add Tracer (Initiates Competition) C->F D->E E->F G 7. Incubate 1 hr at Room Temp F->G H 8. Read TR-FRET (665nm / 615nm) G->H

Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.

Comparative Performance Data

The table below summarizes inhibitory potency against Src kinase.

Scaffold/CompoundTarget(s)Src IC₅₀ (Kinase Assay)Selectivity ProfileReference
Imidazo[4,5-c]pyridin-2-one (e.g., compound 1s)Src, Fyn ~100 - 500 nMSelective for SFKs[11][12]
Aminothiazole (Dasatinib)Src, Abl, c-Kit, etc.< 1 nM Potent, Multi-targeted[2][4][5][13]
Experimental Protocol: Kinase Inhibitor Potency Determination

This protocol details the use of the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) method for quantifying inhibitor binding.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test inhibitor. [14][15]The kinase is tagged (e.g., with His or GST), and a Europium (Eu)-labeled antibody against the tag is used as the FRET donor. The tracer is labeled with an Alexa Fluor™ 647 acceptor. When the tracer is bound to the kinase, the donor and acceptor are in close proximity, generating a high TR-FRET signal. An inhibitor displaces the tracer, decreasing the signal. [6][14] Materials:

  • Recombinant tagged Src kinase (e.g., His-Src)

  • LanthaScreen™ Eu-anti-His Antibody (Thermo Fisher, PV5596)

  • LanthaScreen™ Kinase Tracer 236 (Thermo Fisher, PV5592)

  • Kinase Buffer A (Thermo Fisher, PV3189)

  • Test compounds (dissolved in DMSO)

  • Positive Control: Dasatinib or Staurosporine

  • Low-volume 384-well plates (e.g., Corning #3676)

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution.

    • Prepare serial dilutions of test compounds and controls in 100% DMSO, followed by an intermediate dilution into 1X Kinase Buffer A.

  • Assay Assembly (15 µL Final Volume):

    • Add 5 µL of the 3X intermediate compound dilutions to the assay plate.

    • Prepare a 3X Kinase/Antibody solution (e.g., 15 nM Src kinase, 6 nM Eu-anti-His antibody) in 1X Kinase Buffer A. Add 5 µL to each well.

    • Rationale (Antibody Centrifugation): Prior to use, centrifuge the antibody vial (10,000 x g, 10 min) to pellet any aggregates that could interfere with the optical reading. [6][12] * To initiate the binding reaction, prepare a 3X Tracer solution (e.g., 300 nM Tracer 236) and add 5 µL to each well.

  • Incubation and Reading:

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

    • Rationale: This incubation allows the binding equilibrium to be reached between the kinase, tracer, and inhibitor.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.

  • Data Analysis (Self-Validating System):

    • Trustworthiness: The assay performance is validated using controls. The "0% inhibition" control (DMSO only) should yield a high FRET ratio, while the "100% inhibition" control (saturating concentration of Dasatinib) should yield a low ratio. The Z'-factor should be > 0.5.

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Convert ratios to percent inhibition relative to the high and low controls.

    • Plot percent inhibition against the log of inhibitor concentration and fit to a four-parameter logistic model to calculate the IC₅₀.

Synthetic Accessibility

A key advantage of the 1H-imidazo[4,5-c]pyridine scaffold is its accessibility through established synthetic routes. A common and efficient method involves the cyclization of a substituted diaminopyridine precursor.

Synthesis Diaminopyridine Diaminopyridine Cyclization Cyclocondensation (e.g., PPA or Na2S2O4) Diaminopyridine->Cyclization Carboxylic_Acid R-COOH or Aldehyde Carboxylic_Acid->Cyclization Imidazopyridine Imidazo[4,5-c]pyridine Scaffold Cyclization->Imidazopyridine Functionalization Further Functionalization (N-alkylation, etc.) Imidazopyridine->Functionalization Final_Product N-Methyl-1H-imidazo [4,5-C]pyridin-4-amine Derivative Functionalization->Final_Product

Caption: General synthetic scheme for imidazo[4,5-c]pyridine derivatives.

The synthesis often starts from commercially available nitropyridines, which can be manipulated to install the necessary amine functionalities before the key imidazole ring-forming cyclocondensation step. [1][16]For example, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine can be synthesized from a corresponding diaminopyridine precursor by reaction with valeryl chloride, followed by cyclization and subsequent chlorination and amination steps. [6]This flexibility allows for the generation of diverse libraries for SAR studies.

Conclusion and Forward Outlook

The this compound scaffold and its close relatives represent a truly privileged structure in modern drug design.

  • As a TLR7 agonist , the imidazo[4,5-c]pyridine core offers a distinct advantage over the classic imidazoquinoline scaffold by enabling the design of compounds with high selectivity for TLR7 over TLR8. This specificity can produce a more desirable IFN-α-driven immune response, potentially offering a better therapeutic window for immunotherapy and vaccine adjuvant applications.

  • As a kinase inhibitor , the imidazo[4,5-c]pyridin-2-one variant provides a solid foundation for developing potent and selective inhibitors. While not as broadly potent as multi-kinase inhibitors like Dasatinib, its value lies in the potential for greater selectivity, which could translate to improved safety profiles in targeted cancer therapies.

The synthetic tractability and the rich chemical space accessible from this core ensure that the this compound scaffold will remain a highly valuable and versatile tool for researchers and drug development professionals for the foreseeable future.

References
  • Yoo, E., Crall, B. M., Balakrishna, R., Malladi, S. S., Fox, L. M., Hermanson, A. R., & David, S. A. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 11(38), 6526. [Link]

  • Yoo, E., Crall, B. M., Balakrishna, R., Malladi, S. S., Fox, L. M., Hermanson, A. R., & David, S. A. (2013). Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. PubMed, 23974333. [Link]

  • Yoo, E., et al. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1 H -imidazo[ 4 , 5 - c ]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Brave, M., et al. (2010). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research. [Link]

  • Sabnis, R. W. (2025). Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Cancer Institute. (n.d.). HEK-Blue reporter cell lines. [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. [Link]

  • InvivoGen. (n.d.). Murine TLR7 reporter HEK293 cells | HEK-Blue™ mTLR7. [Link]

  • CancerQuest. (n.d.). Dasatinib. [Link]

  • Varghese, E., et al. (2022). The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. PubMed Central. [Link]

  • Popr, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • InvivoGen. (n.d.). Human TLR7 reporter HEK293 cells | HEK-Blue™ hTLR7. [Link]

  • InvivoGen. (n.d.). HEK-Blue™ TLR7. [Link]

  • Bontkes, H. J., et al. (2011). The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells. PubMed Central. [Link]

  • InvivoGen. (n.d.). R848 (Resiquimod) - TLR7/8 Agonist. [Link]

  • PubChem. (n.d.). Dasatinib. [Link]

  • Tosh, D. K., et al. (2020). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PubMed Central. [Link]

  • Sontakke, V. A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • InvivoGen. (n.d.). Imiquimod (R837) - TLR7 Agonist. [Link]

  • Bourquin, C., et al. (2011). A single injection of the TLR7 agonist R848 leads to long-lasting immune tolerance in vivo. ResearchGate. [Link]

  • Al-Hujaily, E. M., et al. (2022). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. PubMed Central. [Link]

  • Norman, M. H., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed. [Link]

  • Zhang, M., et al. (2017). [Resiquimod (R848) has more stronger immune adjuvantivity than other tested TLR agonists]. PubMed. [Link]

  • Urosevic, M., et al. (2005). Enhanced Type I Interferon Signaling and Recruitment of Chemokine Receptor CXCR3-expressing Lymphocytes Into the Skin Following Treatment With the TLR7-agonist Imiquimod. PubMed. [Link]

  • Adams, S., et al. (2012). Topical TLR7 agonist imiquimod can induce immune-mediated rejection of skin metastases in patients with breast cancer. PubMed Central. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of innovation drives us, a foundational commitment to safety and environmental stewardship must underpin all our laboratory operations. This guide provides a detailed, step-by-step framework for the proper disposal of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine, a heterocyclic amine of interest in medicinal chemistry.

The structural similarity of this compound to other imidazopyridine derivatives suggests that it should be handled with care, assuming a profile of potential hazards including but not limited to acute toxicity, skin and eye irritation, and potential environmental harm if not disposed of correctly.[1][2][3][4][5][6][7] This guide is built on the principles of the Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" management system for hazardous waste in the United States.[8][9]

Part 1: Hazard Characterization and Assessment

Inferred Hazard Profile:

Hazard CategoryPotential EffectsSupporting Evidence from Related Compounds
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][5]Structurally similar aminopyridines and imidazopyridines exhibit oral, dermal, and inhalation toxicity.[1][2]
Skin Corrosion/Irritation May cause skin irritation or burns upon direct contact.[4][6]Many nitrogen-containing heterocyclic compounds are known skin irritants.[1][6]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[4][6]Similar compounds are classified as eye irritants.[1][6]
Environmental Hazards Potentially toxic to aquatic life.The environmental fate of many novel compounds is not well-characterized, necessitating a cautious approach to prevent release into the environment.[2]

Given these potential hazards, this compound should be managed as a hazardous waste until and unless a formal characterization proves otherwise.

Part 2: Laboratory Waste Management and Disposal Procedures

The following procedures are designed to ensure the safe handling and disposal of this compound waste in a laboratory setting, in accordance with EPA and RCRA guidelines.[12][13][14][15]

Step 1: Segregation at the Point of Generation

Proper waste segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.[10]

  • Solid Waste:

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated lab supplies like weighing paper, pipette tips, and chromatography materials.

    • Residual solid this compound.

  • Liquid Waste:

    • Solutions containing this compound.

    • Contaminated solvents from reaction workups or cleaning of glassware.

  • Sharps Waste:

    • Contaminated needles, syringes, or razor blades.

Disposal Workflow Diagram:

Caption: Decision workflow for the disposal of this compound waste.

Step 2: Containerization and Labeling

Proper containerization and labeling are not only best practices but also regulatory requirements.

  • Containers:

    • Use containers that are compatible with the chemical waste. For this compound, glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Ensure containers have secure, tight-fitting lids to prevent leaks or spills.

    • Keep containers closed except when adding waste.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • List all components of a mixture, including solvents, by percentage.

    • Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").

    • Include the date when the first drop of waste was added to the container (accumulation start date).

Step 3: Accumulation and Storage

Laboratories typically operate as Satellite Accumulation Areas (SAAs), which have specific storage requirements.[14]

  • Quantity Limits: A maximum of 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste may be accumulated in an SAA.[14] While this compound is not currently listed as an acute hazardous waste, it is prudent to handle it with a high degree of care.

  • Storage Location: Waste containers must be stored at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.

Step 4: On-Site Treatment (Neutralization)

While on-site treatment of hazardous waste generally requires a permit, elementary neutralization of corrosive waste is often permissible without one.[11][16] However, given that the primary hazards of this compound are likely toxicity and irritation rather than corrosivity, neutralization is not the appropriate treatment method. Do not attempt to treat this waste with acid or base unless you are a trained professional and have verified that this will render the waste non-hazardous without creating additional hazards.

Step 5: Disposal

When waste containers are full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department for pickup. They will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8] A hazardous waste manifest will be created to track the waste from your laboratory to its final destination, ensuring a complete "cradle-to-grave" record.[11]

Part 3: Emergency Procedures for Spills and Exposures

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Small Spills (in a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spills (outside of a chemical fume hood):

  • Evacuate the immediate area.

  • Alert your supervisor and institutional EHS.

  • Prevent the spill from entering drains.

  • If it is safe to do so, and you are trained, contain the spill with absorbent materials.

  • Await the arrival of the emergency response team.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The proper management of chemical waste is not merely a regulatory obligation but a professional and ethical imperative.

References

  • Case Western Reserve University. RCRA. Environmental Health and Safety. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • NY.gov. Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]

  • United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Regulations.gov. attachment_15.docx. Retrieved from [Link]

  • United States Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • United States Environmental Protection Agency. Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • PubChem. 4-(1-methyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • Aladdin. 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. Retrieved from [Link]

  • PubChem. 1H-Imidazo(4,5-c)pyridine. Retrieved from [Link]

  • National Institutes of Health. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Retrieved from [Link]

  • PubChem. Imidazo(4,5-b)pyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.